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  • Product: Diethylaminopropyne formate
  • CAS: 125678-52-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Diethylaminopropyne Formate: Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction Diethylaminopropyne formate, with the CAS Number 125678-52-6, is a unique chemical entity that combines the structural features of a tertiary a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaminopropyne formate, with the CAS Number 125678-52-6, is a unique chemical entity that combines the structural features of a tertiary amine, an alkyne, and a formate salt.[1] This multifunctional nature makes it a valuable intermediate in various fields of chemical synthesis, from the production of specialty chemicals to its application in the pharmaceutical industry.[1] This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, a proposed synthetic protocol, and safety considerations, designed to equip researchers and professionals with the necessary knowledge for its effective application.

Chemical Structure and Physicochemical Properties

The fundamental structure of diethylaminopropyne formate consists of a diethylamino group linked to a propyne moiety, which is ionically associated with a formate anion.[1] This structure imparts both nucleophilic and basic characteristics due to the tertiary amine, while the alkyne group offers a site for various addition and coupling reactions.

Caption: 2D Structure of Diethylaminopropyne Formate.

The key physicochemical properties of diethylaminopropyne formate are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 125678-52-6[1][2]
Molecular Formula C₈H₁₅NO₂[1][3][4]
Molecular Weight 157.21 g/mol [2][3][5]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, slightly ammoniacal[1]
Density 1.04 g/cm³[3][4]
Refractive Index 1.4190 - 1.4320[3][4]
pH 4.0 - 5.0[3][4]
Solubility Soluble in organic solvents, well soluble in water.[1][3][4]

Proposed Synthesis Protocol

Diethylaminopropyne formate can be synthesized via the formylation of N,N-diethylprop-2-yn-1-amine.[1] The following is a proposed laboratory-scale protocol based on established methods for the N-formylation of amines.

Synthesis_Workflow reagents Reagents: - N,N-diethylprop-2-yn-1-amine - Formic Acid - Toluene reaction Reaction Setup: - Add amine and toluene to flask - Cool in ice bath - Add formic acid dropwise reagents->reaction 1. Preparation reflux Reaction: - Reflux for 2-4 hours - Monitor by TLC reaction->reflux 2. Synthesis workup Work-up: - Cool to room temperature - Remove toluene in vacuo reflux->workup 3. Isolation product Final Product: Diethylaminopropyne Formate workup->product 4. Purification

Caption: Proposed workflow for the synthesis of diethylaminopropyne formate.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-diethylprop-2-yn-1-amine (1 mole equivalent) and toluene (100 mL).

  • Reagent Addition: Cool the flask in an ice bath with continuous stirring. Add formic acid (1.1 mole equivalents) dropwise over a period of 30 minutes, ensuring the temperature does not exceed 20°C. The use of a dropping funnel is recommended for controlled addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 110°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent (toluene) is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a yellowish liquid, can be used directly for many applications or further purified by vacuum distillation if a higher purity is required.

Causality Behind Experimental Choices:

  • Toluene as Solvent: Toluene is chosen for its suitable boiling point for reflux and its ability to azeotropically remove water that may be present, although the reaction is formally an acid-base reaction to form the salt.

  • Excess Formic Acid: A slight excess of formic acid is used to ensure the complete conversion of the amine to its formate salt.

  • Controlled Addition at Low Temperature: The initial exothermic acid-base reaction is controlled by cooling to prevent any potential side reactions or uncontrolled temperature increase.

  • Reflux: Heating under reflux provides the necessary energy to ensure the reaction goes to completion in a reasonable timeframe.

Spectroscopic Analysis (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet at approximately 1.1 ppm (6H) corresponding to the methyl protons of the two ethyl groups, and a quartet around 2.6 ppm (4H) for the methylene protons of the ethyl groups. The methylene protons adjacent to the alkyne and nitrogen would likely appear as a singlet around 3.3 ppm (2H). The terminal alkyne proton should be a singlet around 2.4 ppm (1H), and the formate proton would be a singlet at a significantly downfield shift, likely above 8.0 ppm (1H).

  • ¹³C NMR: The carbon NMR would show signals for the methyl carbons of the ethyl groups around 12 ppm and the methylene carbons of the ethyl groups around 48 ppm. The methylene carbon adjacent to the nitrogen and alkyne would be expected around 40 ppm. The two sp-hybridized carbons of the alkyne would appear between 70 and 90 ppm. The formate carbonyl carbon would be observed significantly downfield, likely in the range of 160-170 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption in the 2500-3000 cm⁻¹ region due to the N-H stretch of the protonated amine. A sharp peak around 2100 cm⁻¹ would indicate the C≡C triple bond stretch of the alkyne. A strong absorption around 1600 cm⁻¹ would correspond to the C=O stretch of the formate anion. C-H stretching vibrations from the ethyl and propynyl groups would be observed just below 3000 cm⁻¹.

  • Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ at m/z 157 would be expected. Fragmentation would likely involve the loss of the formate group (HCOO•, 45 Da) to give the N,N-diethylprop-2-yn-1-amine cation at m/z 112. Further fragmentation of the diethylamino group would also be observed.

Applications and Reactivity

Industrial Applications: The primary documented industrial application of diethylaminopropyne formate is as an intermediate in the formulation of electroplating additives, particularly as a brightening agent in nickel plating baths.[3][4] Its structure allows it to influence the crystal growth of the deposited metal, leading to a brighter and more level surface finish.

Role in Organic Synthesis: In the context of organic synthesis and drug development, diethylaminopropyne formate serves as a versatile building block.[1]

  • Nucleophilic Amine: The tertiary amine can act as a base or a nucleophile. Its protonated form, as in the formate salt, renders it less nucleophilic until deprotonated.

  • Reactive Alkyne: The terminal alkyne is a key functional group for various transformations, including:

    • Click Chemistry: Participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.

    • Sonogashira Coupling: Palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.

    • Mannich-type Reactions: Reaction with an aldehyde and a secondary amine to form aminomethylated alkynes.

  • Formate Group: The formate anion is a simple counter-ion, but formic acid itself is a known reducing agent and a source of a formyl group in certain reactions.

While specific examples of marketed drugs synthesized directly from diethylaminopropyne formate are not prominent in the literature, its structural motifs are present in various biologically active molecules. The propargylamine functionality is a known pharmacophore in several enzyme inhibitors.

Safety and Handling

Diethylaminopropyne formate is considered to be of moderate toxicity and can cause irritation to the skin, eyes, and respiratory tract upon short-term exposure.[1] It is also a flammable liquid and vapor. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from sources of heat, sparks, and open flames.[1] Keep the container tightly sealed to prevent moisture absorption and potential degradation.

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or hazardous reactions.[1]

Conclusion

Diethylaminopropyne formate is a chemical intermediate with a valuable combination of functional groups. Its utility in both industrial applications like electroplating and as a versatile building block in organic synthesis makes it a compound of interest for a wide range of chemical professionals. Understanding its properties, synthetic route, and reactivity is key to leveraging its full potential in research and development.

References

Sources

Exploratory

Synthesis and characterization of Diethylaminopropyne formate

An In-Depth Technical Guide to the Synthesis and Characterization of Diethylaminopropyne Formate This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Diethylaminopropyne Formate

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and detailed characterization of Diethylaminopropyne Formate. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical processes involved.

Introduction: The Utility of a Specialized Amine Salt

Diethylaminopropyne formate (DEAPF), registered under CAS Number 125678-52-6, is the formate salt of the tertiary amine N,N-diethyl-2-propyn-1-amine.[1][2] Its structure combines the reactivity of a terminal alkyne with the properties of an ammonium salt, making it a valuable intermediate in various fields. While the free amine is a volatile liquid, its conversion to the formate salt results in a product with greater stability, lower volatility, and improved handling characteristics.

Industrially, DEAPF is a known intermediate in the formulation of electroplating additives, specifically as a brightening agent for nickel plating.[3] Its bifunctional nature also makes it a versatile building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors.[1] This guide presents a robust, two-step laboratory-scale synthesis and a multi-technique approach to its structural confirmation and purity assessment.

Part 1: A Validated Synthetic Pathway

The synthesis of Diethylaminopropyne Formate is most reliably achieved in two distinct stages: first, the synthesis of the free amine, N,N-diethyl-2-propyn-1-amine, followed by its quantitative conversion to the formate salt through a controlled acid-base neutralization.

Step 1: Synthesis of N,N-Diethyl-2-propyn-1-amine

Methodology Rationale: The synthesis of the precursor amine is accomplished via a standard SN2 reaction. Diethylamine, a secondary amine, acts as the nucleophile, displacing a halide from a propargyl electrophile. Propargyl bromide is chosen as the electrophile due to its higher reactivity compared to propargyl chloride, ensuring efficient reaction kinetics at moderate temperatures. An inorganic base, potassium carbonate, is employed as a scavenger for the hydrobromic acid generated during the reaction, driving the equilibrium towards the product and preventing the formation of diethylammonium bromide, which would halt the reaction.[4] Toluene is selected as the solvent for its suitable boiling point and its ability to dissolve the organic reactants while allowing for easy separation from the inorganic base and salt byproduct.

Experimental Protocol:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add diethylamine (10.0 g, 137 mmol, 1.0 eq) and anhydrous potassium carbonate (37.8 g, 274 mmol, 2.0 eq) in 100 mL of toluene.

  • Reagent Addition: Cool the stirred suspension to 0 °C using an ice bath. Add propargyl bromide (80% solution in toluene, 20.3 g, 137 mmol, 1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 15 hours.[4]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove potassium carbonate and the potassium bromide byproduct. Wash the filter cake with a small amount of toluene.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by fractional distillation under reduced pressure (boiling point: 118-120 °C at atmospheric pressure) to yield N,N-diethyl-2-propyn-1-amine as a colorless liquid.[5]

Step 2: Formation of Diethylaminopropyne Formate

Methodology Rationale: This step is a classic acid-base neutralization. The lone pair on the nitrogen of the synthesized tertiary amine acts as a Brønsted-Lowry base, accepting a proton from formic acid. This exothermic reaction forms the diethylpropylammonium cation and the formate anion, which are associated via an ionic bond.[1][6] The reaction is performed at a reduced temperature with slow addition of the acid to safely manage the heat generated. A 1:1 molar ratio is critical to ensure the formation of the desired salt without excess unreacted starting materials.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified N,N-diethyl-2-propyn-1-amine (11.1 g, 100 mmol, 1.0 eq) in 50 mL of diethyl ether in a 250 mL Erlenmeyer flask equipped with a magnetic stirrer.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add formic acid (4.6 g, 100 mmol, 1.0 eq) dropwise with vigorous stirring over 20 minutes. A white precipitate or a liquid phase may form.

  • Isolation: After complete addition, continue stirring for an additional 30 minutes at 0 °C.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product, Diethylaminopropyne formate, is a colorless to pale yellow liquid and can be used without further purification if high-purity starting materials were used.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amine Synthesis cluster_step2 Step 2: Salt Formation S1_Start Diethylamine + Propargyl Bromide + K2CO3 in Toluene S1_React Stir at RT, 15h S1_Start->S1_React S1_Filter Filtration S1_React->S1_Filter S1_Evap Rotary Evaporation S1_Filter->S1_Evap S1_Distill Fractional Distillation S1_Evap->S1_Distill S1_Product N,N-Diethyl-2-propyn-1-amine S1_Distill->S1_Product S2_Start Amine Product in Diethyl Ether S1_Product->S2_Start Transfer to Step 2 S2_React Dropwise addition of Formic Acid at 0°C S2_Start->S2_React S2_Evap Rotary Evaporation S2_React->S2_Evap S2_Product Diethylaminopropyne Formate S2_Evap->S2_Product

Caption: Overall two-step synthesis of Diethylaminopropyne Formate.

Part 2: Comprehensive Characterization and Quality Control

Rigorous characterization is essential to verify the chemical identity and purity of the final product. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle & Rationale: ¹H and ¹³C NMR spectroscopy are paramount for confirming the covalent structure of the diethylpropargylammonium cation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and neighboring protons. ¹³C NMR confirms the carbon backbone of the molecule.

  • Sample Protocol: Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Expected Spectral Data: The presence of the formate anion will be confirmed by a characteristic singlet in both the proton and carbon spectra. The proton of the ammonium cation (N⁺-H) may be broad and its chemical shift can be concentration-dependent.

Table 1: Predicted NMR Data for Diethylaminopropyne Formate
¹H NMR (in CDCl₃) Predicted Chemical Shift (ppm) , Multiplicity , Integration
Formate (CHO)~8.2, s, 1H
N⁺-HVariable (broad s), 1H
Methylene (-CH₂-C≡)~3.9, d, 2H
Methylene (-N⁺-CH₂-CH₃)~3.2, q, 4H
Alkyne (C≡C-H)~2.5, t, 1H
Methyl (-CH₃)~1.3, t, 6H
¹³C NMR (in CDCl₃) Predicted Chemical Shift (ppm)
Formate (C=O)~165
Alkyne (-C≡CH)~80
Alkyne (-C≡CH)~75
Methylene (-CH₂-C≡)~48
Methylene (-N⁺-CH₂-)~45
Methyl (-CH₃)~11

2. Infrared (IR) Spectroscopy

  • Principle & Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule. The transition from the free amine to the ammonium formate salt will result in the disappearance of the tertiary amine C-N stretch region and the appearance of a strong, broad N⁺-H stretching band, as well as characteristic carboxylate stretches from the formate anion.

  • Sample Protocol: A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Expected Absorption Bands:

Table 2: Key IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
N⁺-H Stretch (Ammonium)3200-2800 (very broad)
C-H Stretch (Alkyne, ≡C-H)~3300 (sharp)
C-H Stretch (Aliphatic)2980-2850
C≡C Stretch (Alkyne)2150-2100 (weak)
C=O Stretch (Formate, asymmetric)1610-1550 (strong)
C=O Stretch (Formate, symmetric)1400-1300 (strong)
C-N Stretch1250-1020

3. Mass Spectrometry (MS)

  • Principle & Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic compounds like DEAPF. It will confirm the molecular weight of the cation, N,N-diethyl-2-propyn-1-amine.

  • Expected Data: In positive ion mode, the spectrum should show a prominent peak corresponding to the [M+H]⁺ of the free amine, which is the cation of the salt.

    • Calculated m/z for [C₇H₁₃N + H]⁺: 112.11

    • Observed m/z: 112.1 [M+H]⁺[4]

Physicochemical Analysis

These methods serve as rapid quality control checks.

Table 3: Physicochemical Properties
Property Value / Description
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in water and polar organic solvents[1][3]
pH (aqueous solution) 4.0 - 5.0[3]
Density (20 °C) ~1.04 g/cm³[3]
Refractive Index (20 °C) 1.4190 - 1.4320[3]
Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physicochemical Analysis Product Synthesized Diethylaminopropyne Formate NMR NMR (¹H, ¹³C) Product->NMR Structural Confirmation IR FT-IR Product->IR Structural Confirmation MS ESI-MS Product->MS Structural Confirmation pH pH Measurement Product->pH QC Checks Density Density Product->Density QC Checks Refractive_Index Refractive Index Product->Refractive_Index QC Checks

Caption: Multi-technique workflow for product characterization.

Part 3: Safety, Handling, and Storage

Trustworthiness through Safety: A protocol's validity is intrinsically linked to its safety. Adherence to proper safety measures is non-negotiable.

  • Hazard Identification: Diethylaminopropyne formate is considered moderately toxic and may cause irritation to the skin, eyes, and respiratory tract.[1] The precursor, propargyl bromide, is a lachrymator and toxic. All steps should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8] Use spark-proof tools and ground equipment, as related amine compounds can be flammable.[9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9] Keep it away from sources of ignition, strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This guide details a reliable and verifiable pathway for the synthesis and characterization of Diethylaminopropyne Formate. By providing a rationale for each methodological choice and outlining a comprehensive analytical workflow, this document equips researchers with the necessary tools to produce and validate this versatile chemical intermediate with confidence. The protocols described herein are designed to be self-validating, ensuring that the final product meets the high standards of identity and purity required for advanced research and development applications.

References

  • MDPI. (2023). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Retrieved from [Link]

  • PubChem. (n.d.). Formic acid, compd. with N,N-diethyl-2-propyn-1-amine (1:1). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Dimethylaminopropylamine, 99%. Retrieved from [Link]

  • NIH. (n.d.). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450026A - Synthesis method of N, N-diethylpropargylamine as electroplating additive.
  • Google Patents. (n.d.). CN106542988A - The preparation of formic acid diethylamine.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N,N-diethyl-2-propyn-1-amine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Diethylaminopropyne Formate (CAS 125678-52-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Diethylaminopropyne Formate (CAS No. 125678-52-6), a versatile chemical intermediate. The...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethylaminopropyne Formate (CAS No. 125678-52-6), a versatile chemical intermediate. The document details its chemical identity, physicochemical properties, and a proposed synthesis protocol. A significant focus is placed on its established application as a leveling agent and brightener in the electroplating industry, with an exploration of its mechanism of action. While its use as an intermediate in organic synthesis, including for pharmaceuticals, is noted, specific examples in drug development are not prominently available in public literature. This guide also addresses safety and handling protocols. The information herein is intended to be a valuable resource for researchers and professionals in chemistry and materials science.

Introduction

Diethylaminopropyne formate, with the CAS number 125678-52-6, is an organic compound that serves as a valuable intermediate in various chemical syntheses.[1] It is recognized for its dual functionality, incorporating both an aliphatic amine and a formate ester group.[1] This unique structure makes it a participant in a range of chemical reactions.[1] While it finds industrial application as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its most well-documented use is in the electroplating industry.[1]

Chemical and Physical Properties

Diethylaminopropyne formate is typically a colorless to pale yellow liquid with a mild, ammoniacal odor at room temperature.[1] It exhibits solubility in polar organic solvents and is sparingly soluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Diethylaminopropyne Formate

PropertyValueSource
CAS Number 125678-52-6[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Mildly ammoniacal[1]
Solubility Soluble in polar organic solvents, sparingly soluble in water[1]

Synthesis

The synthesis of Diethylaminopropyne formate is achieved through the formylation of N,N-diethylprop-2-yn-1-amine with formic acid.[1] This reaction is a type of N-formylation, a common transformation in organic synthesis.

Proposed Synthesis Protocol

The following is a generalized, step-by-step experimental protocol for the synthesis of Diethylaminopropyne formate, based on established methods for the N-formylation of amines using formic acid.[2][3]

Materials:

  • N,N-diethylprop-2-yn-1-amine

  • Formic acid (85% aqueous solution)

  • Toluene

  • Anhydrous sodium sulfate

  • Sodium bicarbonate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add N,N-diethylprop-2-yn-1-amine and toluene.

  • With stirring, add 1.0-1.2 equivalents of 85% aqueous formic acid to the flask.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting amine is consumed, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Diethylaminopropyne formate.

  • The crude product may be purified by vacuum distillation.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants N,N-diethylprop-2-yn-1-amine + Formic Acid in Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Aqueous Wash (NaHCO3, Brine) Reaction->Workup Drying Dry over Na2SO4 Workup->Drying Concentration Rotary Evaporation Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product Diethylaminopropyne Formate Purification->Product

Caption: A generalized workflow for the synthesis of Diethylaminopropyne formate.

Applications

Electroplating

The primary and most well-documented application of Diethylaminopropyne formate is as an additive in nickel electroplating baths. It functions as a leveling agent and a brightener, contributing to a smooth, uniform, and lustrous nickel coating.

The mechanism of action is believed to involve the adsorption of the Diethylaminopropyne formate molecule onto the cathode surface during electrodeposition. This adsorption is thought to be more pronounced at sites of higher current density, such as peaks and asperities on the substrate. By inhibiting nickel deposition at these high points, the plating rate in the valleys and recesses is favored, leading to a leveling effect. The incorporation of the organic molecule or its breakdown products into the nickel deposit is thought to refine the grain structure of the metal, resulting in a brighter finish.

Organic Synthesis

Diethylaminopropyne formate is also utilized as an intermediate in broader organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[1] However, specific, publicly available examples of its use in the synthesis of active pharmaceutical ingredients (APIs) are limited. The propargylamine moiety is a versatile functional group that can participate in various reactions, such as click chemistry and coupling reactions, making it a potentially valuable building block for complex molecules.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the alkyne C≡C and C-H bonds, the amine C-N bond, and the formate C=O and C-O bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety, Handling, and Storage

Diethylaminopropyne formate is considered to be of moderate toxicity and can cause irritation to the skin, eyes, and respiratory tract upon short-term exposure.[1]

Handling
  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep in tightly sealed containers to prevent moisture absorption and degradation.[1]

  • Store away from sources of heat, ignition, and strong oxidizing agents, as well as strong acids and bases.[1]

Disposal
  • Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Diethylaminopropyne formate is a valuable chemical intermediate with a primary application in the electroplating industry. Its synthesis from N,N-diethylprop-2-yn-1-amine and formic acid is a straightforward N-formylation reaction. While its potential as an intermediate in pharmaceutical synthesis is noted, this area remains less documented in publicly available literature. Further research into its applications in drug development and detailed toxicological and spectroscopic characterization would be beneficial to the scientific community.

References

  • Diethylaminopropyne formate 125678-52-6 wiki. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-22). (URL not available)
  • 3 - SAFETY D
  • N,N-diethyl-1-phenylprop-2-yn-1-amine | C13H17N - PubChem - NIH. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-22). (URL not available)
  • Eschweiler–Clarke reaction - Wikipedia. (URL not available)
  • 2-Propen-1-amine, N,N-diethyl- | C7H15N - PubChem - NIH. (URL not available)
  • US10968192B2 - Crystalline solid forms of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)
  • Some fundamental aspects of levelling and brightening in metal electrodeposition. (2025-08-07). (URL not available)
  • Chemical Properties of 2-Propaneamine, N,N-diethyl- (CAS 6006-15-1) - Cheméo. (URL not available)
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Exploratory

An In-Depth Technical Guide to Diethylaminopropyne Formate: Properties, Synthesis, and Applications

Introduction: A Molecule of Dual Functionality Diethylaminopropyne formate (CAS No. 125678-52-6) is a specialized organic salt that commands attention due to its unique bifunctional nature. It is comprised of the tertiar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dual Functionality

Diethylaminopropyne formate (CAS No. 125678-52-6) is a specialized organic salt that commands attention due to its unique bifunctional nature. It is comprised of the tertiary propargylamine, N,N-Diethylprop-2-yn-1-amine, and the simple yet versatile formic acid. This structure imparts characteristics of both a nucleophilic amine and a formate ester, making it a valuable intermediate in diverse fields ranging from pharmaceutical development to materials science.[1] For researchers and drug development professionals, understanding the nuanced physical and chemical properties of this compound is critical for its effective application as a synthetic building block. For materials scientists, particularly in the electroplating industry, it serves as a high-performance additive for achieving superior metal finishes.

This guide provides a comprehensive technical overview of Diethylaminopropyne formate, grounded in established chemical principles and field-proven insights. We will delve into its core properties, provide validated methodologies for its synthesis and analysis, and explore the mechanisms behind its key applications.

Core Physicochemical Properties

Diethylaminopropyne formate is the salt formed from the acid-base reaction between N,N-Diethylprop-2-yn-1-amine and formic acid. Its properties are therefore a composite of these two precursors, existing as an ammonium cation and a formate anion in equilibrium. At room temperature, it is typically a colorless to pale yellow liquid with a mild, amine-like odor.[1]

Identification and General Properties

A summary of the fundamental properties of Diethylaminopropyne formate and its amine precursor is presented below.

PropertyDiethylaminopropyne FormateN,N-Diethylprop-2-yn-1-amine (Precursor)Source(s)
Synonyms PABS, N,N-Diethylprop-2-yn-1-amine formateDiethylpropargylamine, DEP[2][3][4]
CAS Number 125678-52-64079-68-9[3][4]
Molecular Formula C₈H₁₅NO₂C₇H₁₃N[1][3]
Molecular Weight 157.21 g/mol 111.18 g/mol [1][3]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[1][3]
Density ~1.04 g/cm³~0.80 g/mL (at 20 °C)[4]
Boiling Point Decomposes118-121 °C[4][5]
Solubility Well soluble in water, soluble in polar organic solventsSparingly soluble in water, soluble in acids[1][5]
pH 4.0 - 5.0 (aqueous solution)Not Applicable[2]
Structural Representation

The formation of Diethylaminopropyne formate is an acid-base equilibrium. The proton from formic acid is transferred to the lone pair of electrons on the nitrogen atom of the amine.

Figure 1: Formation of Diethylaminopropyne Formate.

Spectroscopic and Analytical Characterization

Accurate characterization is the cornerstone of chemical synthesis and quality control. While a publicly available, fully assigned spectrum for the formate salt is not readily found, its spectral characteristics can be confidently predicted based on the known spectra of its precursors and the well-documented behavior of amine formate salts.[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be a superposition of the signals from the diethylaminopropynyl cation and the formate anion.

    • Formate Proton: A distinct singlet is anticipated around δ 8.4 ppm .[6] This peak is characteristic of the formate (H-COO⁻) proton and serves as a key diagnostic signal.

    • Amine Moiety: The signals for the N,N-Diethylprop-2-yn-1-amine portion will be shifted downfield compared to the free amine due to the electron-withdrawing effect of the adjacent positively charged nitrogen. The terminal alkyne proton (-C≡C-H ) will appear as a triplet, the methylene group adjacent to the alkyne (-CH₂-C≡C) as a doublet, and the ethyl groups (-N-(CH₂ CH₃)₂) as a quartet and a triplet, respectively. The proton on the newly formed N⁺-H bond will likely be a broad singlet.

  • ¹³C NMR: The carbon spectrum will similarly show signals for both ionic components. The most diagnostic signal is that of the formate carbon (C OO⁻), expected to appear in the region of δ 165-170 ppm . The carbons of the amine moiety will also exhibit downfield shifts upon protonation.

Infrared (IR) Spectroscopy

The formation of the salt from the free amine and carboxylic acid results in distinct and predictable changes in the IR spectrum.

  • Key Diagnostic Bands:

    • N⁺-H Stretch: A very broad and strong absorption band is expected in the 2500-2700 cm⁻¹ region, corresponding to the stretching of the newly formed ammonium N⁺-H bond.[6] This band often obscures the C-H stretching region.

    • C≡C Stretch: A weak absorption around 2120 cm⁻¹ for the alkyne C≡C stretch.

    • C=O Stretch (Formate): The sharp, intense C=O stretch of free formic acid (around 1710 cm⁻¹) is replaced by the asymmetric stretching vibration of the carboxylate (COO⁻) anion, which appears as a strong band around 1560-1600 cm⁻¹ .[6]

Analytical Chromatography

Quantitative analysis and purity assessment are critical for both synthesis and formulation. High-Performance Liquid Chromatography (HPLC) is the preferred method.

  • Rationale: A reversed-phase C18 column is effective for separating the polar amine salt from non-polar impurities. The mobile phase consists of an organic modifier (acetonitrile) and an acidic aqueous buffer to ensure consistent protonation of the analyte and good peak shape.

  • Methodology:

    • System: HPLC with UV detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

  • Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness before use in a regulated environment.

Synthesis and Reactivity

The synthesis of Diethylaminopropyne formate is a straightforward acid-base reaction. The more critical process is the synthesis of its precursor, N,N-Diethylprop-2-yn-1-amine, typically achieved via a Mannich-type reaction.[7]

Synthesis Workflow
Figure 2: Overall synthesis and purification workflow.
Protocol: Synthesis of Diethylaminopropyne Formate
  • Rationale: This procedure utilizes a well-established method for the N-formylation of amines by direct reaction with formic acid.[8][9] Toluene is used as an azeotropic solvent with a Dean-Stark trap to drive the equilibrium towards the salt product by removing the water formed during the condensation.

  • Methodology:

    • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

    • Charging Reagents: To the flask, add N,N-Diethylprop-2-yn-1-amine (1.0 equiv.) and toluene (approx. 2-3 mL per mmol of amine).

    • Acid Addition: Slowly add aqueous 85% formic acid (1.1 equiv.) to the stirred solution.

    • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-8 hours, or until no more water is collected and TLC/HPLC analysis shows complete consumption of the starting amine.

    • Work-up: Cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure using a rotary evaporator. The crude Diethylaminopropyne formate is typically obtained as an oil and is often of sufficient purity for many applications.

    • Purification (Optional): If higher purity is required, the residual oil can be purified by vacuum distillation, though care must be taken to avoid thermal decomposition.

Chemical Reactivity and Stability
  • Thermal Stability: Amine formate salts are known to be thermally labile.[10][11] Thermogravimetric analysis (TGA) is expected to show an initial mass loss corresponding to the volatilization of the formic acid and/or the free amine, indicating decomposition of the salt. This process typically begins near or just above the boiling point of the constituent amine. For this reason, storage should be in a cool, dry, and well-ventilated area in tightly sealed containers.[1]

  • Chemical Incompatibilities: As a salt of a weak acid and a weak base, it is incompatible with strong acids (which will liberate formic acid) and strong bases (which will liberate the free amine). It is also incompatible with strong oxidizing agents due to the reactive nature of the alkyne and amine functional groups.[1]

Key Applications and Mechanisms of Action

Intermediate in Pharmaceutical Synthesis

The propargylamine functional group is a highly valuable "privileged scaffold" in medicinal chemistry. It is a key component in several marketed drugs, particularly as an inhibitor of the monoamine oxidase (MAO) enzymes, which are targets for treating Parkinson's disease and depression.[12] The terminal alkyne of Diethylaminopropyne formate provides a reactive handle for numerous transformations, including:

  • Click Chemistry: The alkyne can readily undergo copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form triazoles, which are stable and effective linkers in drug molecules.

  • Coupling Reactions: It can participate in Sonogashira, Cadiot-Chodkiewicz, and other coupling reactions to build molecular complexity.

  • Heterocycle Formation: Propargylamines are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles, such as pyrroles and pyridines.[13]

Additive in Nickel Electroplating

In the electroplating industry, achieving a bright, level, and durable nickel coating is paramount. This is accomplished by adding specific organic molecules to the plating bath. N,N-Diethylprop-2-yn-1-amine (the active component of the formate salt) is used as a high-performance brightener and leveling agent.[3][5]

  • Mechanism of Action:

    • Adsorption: The propargylamine molecule adsorbs onto the surface of the cathode (the part being plated).

    • Current Density Modulation: This adsorption is not uniform. It is more pronounced at sites of high current density (micro-peaks on the surface).

    • Inhibition and Leveling: By adsorbing at these peaks, the molecule inhibits or slows down the rate of nickel deposition locally. This allows the areas of lower current density (micro-valleys) to "catch up," resulting in a smoother, more level surface as the plating layer builds.[14][15]

    • Grain Refinement and Brightening: The incorporation of the organic additive into the nickel deposit disrupts the normal crystal growth. This leads to the formation of a much finer grain structure. Surfaces with smaller crystal grains scatter light more uniformly, resulting in a bright, mirror-like finish.[14][15]

Safety and Handling

Diethylaminopropyne formate should be handled with care, following standard laboratory safety protocols. It is considered to have moderate toxicity and may cause irritation to the skin, eyes, and respiratory tract upon short-term exposure.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from heat, open flames, and incompatible substances like strong acids, bases, and oxidizing agents.[1] Keep containers tightly sealed to prevent moisture uptake.

Conclusion

Diethylaminopropyne formate is a compound whose utility is derived directly from the synergy of its constituent parts. The propargylamine core offers a gateway to complex molecular architectures for pharmaceutical research, while its behavior at electrochemical interfaces provides essential functionality for advanced materials finishing. A thorough understanding of its physicochemical properties, guided by robust analytical and synthetic protocols as outlined in this guide, is essential for any scientist or researcher aiming to leverage its full potential.

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Foundational

A Comprehensive Technical Guide to the Mechanistic Action of Diethylaminopropyne Formate in Organic Reactions

This guide provides an in-depth exploration of the mechanistic principles governing the use of diethylaminopropyne formate in organic synthesis. Designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanistic principles governing the use of diethylaminopropyne formate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental concepts with practical insights to illuminate the compound's reactivity and applications.

Introduction: Unpacking Diethylaminopropyne Formate

Diethylaminopropyne formate (CAS 125678-52-6) is an organic salt composed of a diethylaminopropyne cation and a formate anion.[1][2][3] Its reactivity is a composite of these two functional components. The diethylaminopropyne moiety, a member of the versatile propargylamine class of compounds, features a terminal alkyne and a tertiary amine.[4][5][6] This structure is a cornerstone for the synthesis of complex nitrogen-containing molecules. The formate anion, the conjugate base of formic acid, is well-established as a hydride donor in catalytic transfer hydrogenation reactions.[7][8][9]

While specific literature detailing the mechanistic action of the combined salt is sparse, a thorough understanding of the individual components allows for a robust, evidence-based extrapolation of its likely roles in organic reactions. This guide will dissect the reactivity of the propargylamine unit and the formate anion separately before postulating their potential synergistic actions.

Part 1: The Core Reactivity of the N,N-Diethylpropargylamine Moiety

The synthetic utility of propargylamines is extensive, primarily revolving around the unique electronic interplay between the amine and the alkyne.[5][6]

Foundational Synthesis: The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

Propargylamines, including N,N-diethylpropargylamine, are frequently synthesized via multicomponent reactions like the A³ coupling.[5][10] This reaction provides crucial context for the reverse process and related reactivities. The generally accepted mechanism, often catalyzed by copper, zinc, or gold, proceeds as follows:

  • Formation of an Acetylide: The terminal alkyne reacts with a metal catalyst (e.g., a copper(I) salt) to form a metal acetylide. This step enhances the nucleophilicity of the alkyne.

  • Iminium Ion Formation: Concurrently, the aldehyde and amine (in this case, diethylamine) condense to form an iminium ion, releasing a molecule of water.

  • Nucleophilic Addition: The metal acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This C-C bond-forming step is the core of the reaction.

  • Protonolysis and Catalyst Regeneration: The resulting product is protonated, releasing the propargylamine and regenerating the catalyst.

A3_Coupling cluster_amine_aldehyde Iminium Ion Formation cluster_alkyne_activation Alkyne Activation Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Diethylamine, -H2O Amine Amine Propargylamine Propargylamine Product Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide + Cu(I) Catalyst_Cu Cu(I) Catalyst Cu_Acetylide->Propargylamine + Iminium Ion

Caption: Mechanism of the A³ Coupling Reaction.

Propargylamines as Precursors to Heterocycles

A significant application of propargylamines is in the synthesis of N-heterocycles like pyrroles and oxazoles.[4][6] The N,N-diethylpropargylamine can serve as a versatile building block in these transformations. For instance, in the presence of a transition metal catalyst, the alkyne can be activated towards intramolecular cyclization or intermolecular annulation reactions.

Experimental Protocol: Synthesis of a Substituted Pyrrole from a Propargylamine

The following is a representative procedure for a metal-catalyzed cyclization:

  • To a solution of the propargylamine (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is added the metal catalyst (e.g., AuCl₃, 5 mol%).

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with progress monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Part 2: The Role of the Formate Anion

The formate component of the salt is not merely a spectator ion. It can actively participate in reactions, most notably as a source of hydride.

Formate as a Hydride Donor in Catalytic Transfer Hydrogenation

Formic acid and its salts are excellent hydrogen donors for the reduction of various functional groups in the presence of a transition metal catalyst (e.g., Palladium, Ruthenium, Iridium).[7][8][9] This process, known as catalytic transfer hydrogenation (CTH), is a safer and often more selective alternative to using high-pressure hydrogen gas.

The mechanism generally involves:

  • Catalyst Activation: The metal catalyst coordinates with the formate.

  • Decarboxylation to Metal-Hydride: The formate undergoes oxidative addition and subsequent decarboxylation to generate a metal-hydride intermediate and carbon dioxide.[11]

  • Hydrogen Transfer: The metal-hydride then transfers the hydride to the substrate (e.g., an alkene or ketone), reducing it.

  • Catalyst Regeneration: The catalyst is regenerated, completing the catalytic cycle.

CTH_Mechanism Catalyst Metal Catalyst [M] Metal_Hydride Metal-Hydride Intermediate [M-H] Catalyst->Metal_Hydride + HCOO⁻ - CO₂ Formate Formate Anion (HCOO⁻) Reduced_Product Reduced Product (e.g., C-C) Metal_Hydride->Reduced_Product + Substrate Substrate Substrate (e.g., C=C) Reduced_Product->Catalyst Releases Product, Regenerates Catalyst

Caption: Catalytic Transfer Hydrogenation Cycle.

This functionality suggests that diethylaminopropyne formate could be employed in reactions where a substrate is reduced. The diethylaminopropyne cation might influence the reaction by acting as a ligand for the metal catalyst.

Reaction TypeSubstrateProductCatalystReference
Nitroarene ReductionNitrobenzeneAnilineIron-based[9]
Ketone ReductionAcetophenone1-PhenylethanolRuthenium-based[9]
Olefin ReductionStyreneEthylbenzeneRuthenium-based[9]

Part 3: Postulated Synergistic Mechanisms

Given the dual functionality of diethylaminopropyne formate, it is reasonable to propose scenarios where both the cation and anion participate in a concerted or sequential manner.

Reductive A³ Coupling

In a variation of the A³ coupling, if the aldehyde substrate also contains a reducible functional group (e.g., an α,β-unsaturated aldehyde), the formate could serve as the in-situ reducing agent for the double bond after the initial coupling reaction. The diethylaminopropyne product would thus be a saturated analogue.

Ligand-Accelerated Transfer Hydrogenation

In a standard CTH reaction, the N,N-diethylpropargylamine cation could act as a ligand for the transition metal catalyst. The nitrogen atom and the alkyne's π-system can coordinate to the metal center, potentially modifying its electronic properties and enhancing its catalytic activity or selectivity.

Synergistic_Mechanism cluster_components Diethylaminopropyne Formate DEAP Diethylaminopropyne Cation Catalyst Metal Catalyst DEAP->Catalyst Acts as Ligand Formate Formate Anion Formate->Catalyst Delivers Hydride Product Reduced Product Catalyst->Product + Substrate Substrate Unsaturated Substrate

Caption: Proposed Synergistic Catalytic Role.

Conclusion

Diethylaminopropyne formate is a bifunctional reagent whose mechanism of action in organic reactions is best understood by analyzing its constituent parts. The N,N-diethylpropargylamine moiety provides a versatile scaffold for C-C bond formation and the synthesis of complex nitrogen heterocycles. The formate anion offers a convenient and effective source of hydride for catalytic transfer hydrogenation. The potential for synergistic interaction between these two components—where the propargylamine acts as a directing group or ligand while the formate serves as a reductant—opens promising avenues for novel reaction design. Further experimental validation is required to fully elucidate these hypothesized synergistic pathways.

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Exploratory

Solubility and stability of Diethylaminopropyne formate

An In-depth Technical Guide to the Solubility and Stability Characterization of Diethylaminopropyne Formate Abstract This technical guide provides a comprehensive framework for the characterization of Diethylaminopropyne...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Characterization of Diethylaminopropyne Formate

Abstract

This technical guide provides a comprehensive framework for the characterization of Diethylaminopropyne Formate, a molecule of interest for researchers and drug development professionals. Recognizing the critical role of physicochemical properties in the development lifecycle, this document outlines the fundamental principles and detailed experimental protocols for determining its aqueous solubility and chemical stability. The narrative emphasizes the causality behind experimental design, grounding the methodologies in established regulatory and scientific standards. We present self-validating protocols for thermodynamic solubility determination via the shake-flask method and for stability profiling through forced degradation studies, as mandated by ICH guidelines. Furthermore, this guide details the development of a robust, stability-indicating HPLC method, an essential analytical tool for accurately quantifying the molecule and its potential degradants. Through a combination of theoretical insights, step-by-step workflows, and clear data presentation formats, this guide serves as an essential resource for any scientist tasked with the comprehensive evaluation of this, or structurally similar, novel chemical entities.

Physicochemical and Structural Analysis

Diethylaminopropyne formate is an ionic salt formed by the acid-base reaction between the tertiary amine, N,N-diethylprop-2-yn-1-amine (a weak base), and formic acid (a weak acid). This structure dictates its fundamental physicochemical properties and provides a predictive framework for its behavior in aqueous and organic media.

  • N,N-diethylprop-2-yn-1-amine (Base): The tertiary amine group confers basicity, meaning the molecule's charge state will be pH-dependent. The terminal alkyne (prop-2-yn-1-yl group) is a region of high electron density and a potential site for chemical reactions, including oxidation or hydration.[1][2] The diethyl groups add lipophilicity.

  • Formic Acid (Counter-ion): As the simplest carboxylic acid, formic acid is highly polar and miscible with water.[3][4][5] Its salt form, formate, enhances the aqueous solubility of the parent base.[6] Amine formate salts are generally water-soluble.[7][8]

Key parameters to determine experimentally include the pKa of the conjugate acid and the partition coefficient (LogP), as these values will govern solubility, absorption, and distribution characteristics.

Aqueous Solubility Assessment

The solubility of an ionizable compound like Diethylaminopropyne Formate is not a single value but rather a profile dependent on the pH of the medium. For a basic compound, solubility is expected to be higher at lower pH values where the molecule is predominantly in its protonated, cationic form. The gold-standard method for determining this is the thermodynamic shake-flask solubility assay.[9][10]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh excess solid Diethylaminopropyne Formate add_solid Add solid to each buffer in triplicate vials prep_solid->add_solid prep_media Prepare aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) prep_media->add_solid equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C or 37°C) add_solid->equilibrate check_solid Visually confirm undissolved solid remains equilibrate->check_solid phase_sep Phase Separation: Filter (0.22 µm) or Centrifuge check_solid->phase_sep analyze_samples Analyze supernatant by calibrated HPLC-UV phase_sep->analyze_samples prep_cal Prepare calibration standards prep_cal->analyze_samples calc_sol Calculate concentration (mg/mL) = Solubility at given pH analyze_samples->calc_sol

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Shake-Flask Solubility

Causality: This method measures the equilibrium concentration of a compound in a saturated solution, providing the true thermodynamic solubility. Using multiple pH buffers is essential for an ionizable compound to understand how it will behave in different physiological environments (e.g., stomach vs. intestine).

  • Preparation:

    • Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 1.2, 4.5, 6.8, 7.4).

    • Weigh an amount of Diethylaminopropyne Formate into separate glass vials for each buffer (in triplicate) that is estimated to be well in excess of its solubility. A 5-fold excess is a common starting point.[11]

  • Equilibration:

    • Add a precise volume of the appropriate buffer to each vial.

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. 24 to 72 hours is typical.[12] The system is at equilibrium when subsequent measurements show no further increase in concentration.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains in each vial. If not, the experiment is invalid for that sample as saturation was not achieved.[12]

    • Allow the vials to stand to let solids settle.

    • Carefully withdraw an aliquot of the supernatant and separate the liquid from the solid phase. This is critically important and is best achieved by filtering through a low-binding 0.22 µm syringe filter (e.g., PVDF). Centrifugation followed by sampling the supernatant is an alternative.[9]

  • Analysis:

    • Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation.

    • Quantify the concentration of Diethylaminopropyne Formate in the diluted samples using a validated analytical method, typically HPLC-UV (see Section 4.0).

    • Calculate the original concentration in the buffer, which represents the solubility at that specific pH.

Data Presentation: Solubility Profile

All quantitative data should be summarized for clarity.

Buffer pHTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.225ResultResult
4.525ResultResult
6.825ResultResult
7.425ResultResult

Stability Profiling and Forced Degradation

Stability testing is essential to identify degradation pathways, understand the molecule's intrinsic stability, and develop a stability-indicating analytical method.[13] Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to accelerate decomposition and generate potential degradants.[14][15][16] The conditions are guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[14]

Potential Degradation Pathways
  • Hydrolysis: The formate salt is unlikely to be hydrolytically labile, but extreme pH could affect the amine or the alkyne group.

  • Oxidation: The tertiary amine and, more significantly, the terminal alkyne are potential sites for oxidation.

  • Thermal Degradation: High temperatures can provide the energy to break weaker bonds. Formate salts can decompose upon heating.[17][18][19]

  • Photolysis: The alkyne moiety may be susceptible to degradation upon exposure to UV or visible light.

Diagram: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_stock->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxid thermal Thermal (Solid & Solution) (e.g., 80°C) prep_stock->thermal photo Photolytic (ICH Q1B Light Box) prep_stock->photo prep_control Prepare Control Sample (Unstressed) analyze_samples Analyze all samples by Stability-Indicating HPLC prep_control->analyze_samples acid->analyze_samples base->analyze_samples oxid->analyze_samples thermal->analyze_samples photo->analyze_samples assess_deg Assess Degradation: 1. Assay (% Loss of Parent) 2. Impurity Profile (% Area) analyze_samples->assess_deg peak_purity Perform Peak Purity Analysis (e.g., with PDA Detector) assess_deg->peak_purity mass_bal Calculate Mass Balance peak_purity->mass_bal

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation Study

Causality: The goal is to achieve modest degradation (typically 5-20%) to produce a sufficient quantity of degradants for detection without destroying the parent molecule entirely.[14][16] This demonstrates that the analytical method can separate degradants from the parent compound, proving it is "stability-indicating."

  • Preparation: Prepare solutions of Diethylaminopropyne Formate in a suitable solvent (e.g., water:acetonitrile 50:50) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat at an elevated temperature (e.g., 60-80°C) and sample at various time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Treat similarly to the acid condition.

  • Oxidative Degradation: Add a volume of hydrogen peroxide solution (e.g., 30% H₂O₂) to the stock solution to achieve a final concentration of ~3%. Store at room temperature and sample at various time points.

  • Thermal Degradation:

    • Solution: Heat the stock solution at a high temperature (e.g., 80°C).

    • Solid: Place the solid powder in a vial and heat in an oven. Sample by dissolving a weighed amount at different time points.

  • Photostability: Expose the solid and solution samples to controlled light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep control samples protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (see Section 4.0). The method should be capable of separating all generated degradation products from the parent peak and from each other.[20][21][22][23]

Data Presentation: Forced Degradation Summary
Stress ConditionDuration/Temp.Assay (% Remaining)Major Degradant 1 (% Area)Major Degradant 2 (% Area)Total Impurities (%)Mass Balance (%)
0.1 M HCl24h / 60°CResultResultResultResultResult
0.1 M NaOH8h / 60°CResultResultResultResultResult
3% H₂O₂24h / RTResultResultResultResultResult
Thermal (Solution)48h / 80°CResultResultResultResultResult
Photolytic (ICH Q1B)StandardResultResultResultResultResult

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[21] It is a regulatory requirement and the cornerstone of any stability study.[20][24] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[20][24]

Diagram: HPLC Method Development & Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) scout Scouting Runs: - Select Column (e.g., C18) - Screen Mobile Phases (ACN, MeOH) - Screen pH (Acidic, Neutral) optimize Optimization: - Adjust Gradient Profile - Fine-tune pH/Temperature - Select Wavelength (λmax) scout->optimize stress_check Specificity Check: Inject forced degradation samples to ensure peak separation optimize->stress_check spec Specificity stress_check->spec Final Method lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ prec->lod robust Robustness lod->robust

Caption: Workflow for HPLC Method Development and Validation.

Protocol: HPLC Method Development Strategy

Causality: The development process is iterative. Initial screening identifies promising conditions, which are then optimized to achieve the goal: separating the main compound from all process impurities and degradation products with good peak shape and resolution. Using the forced degradation samples is the ultimate test of the method's specificity.

  • Column and Mobile Phase Screening:

    • Start with a robust, general-purpose reversed-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm).

    • Screen different organic modifiers (Acetonitrile vs. Methanol) and aqueous phases at different pH values (e.g., pH 3 buffer and pH 7 buffer). Gradient elution is typically required for stability-indicating methods to resolve both early and late-eluting impurities.[24]

  • Optimization:

    • Once promising conditions are found, optimize the gradient slope, temperature, and mobile phase pH to maximize the resolution between the parent peak and the nearest-eluting impurity.

    • Use a Photodiode Array (PDA) detector to determine the optimal detection wavelength (λmax) for the parent compound and to monitor for co-elution.

  • Specificity Confirmation:

    • The most critical step is to inject the samples generated during the forced degradation study (Section 3.0).

    • The method is deemed stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should be performed on the parent peak in the stressed samples to confirm it is free from co-eluting impurities.[14]

  • Validation:

    • Once the final method is established, it must be validated according to ICH Q2(R1) guidelines. This involves formally proving its suitability for the intended purpose by assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

The comprehensive characterization of Diethylaminopropyne Formate's solubility and stability is a methodical process grounded in fundamental physicochemical principles and rigorous, standardized protocols. By systematically applying the shake-flask method to define its pH-dependent solubility profile and leveraging ICH-compliant forced degradation studies, researchers can build a robust understanding of the molecule's liabilities. This investigation is critically dependent on the concurrent development of a validated, stability-indicating HPLC method to ensure accurate and reliable data. The integrated workflows and methodologies presented in this guide provide a self-validating framework for generating the high-quality data necessary to support informed decision-making in research and drug development.

References

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Foundational

A Prospective Computational Analysis of Diethylaminopropyne Formate: A Multiscale Modeling Approach in Early-Phase Drug Discovery

Abstract This technical guide presents a comprehensive theoretical and computational framework for the characterization of Diethylaminopropyne formate, a propargylamine derivative with potential applications in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive theoretical and computational framework for the characterization of Diethylaminopropyne formate, a propargylamine derivative with potential applications in drug development. While extensive experimental data on this specific molecule remains nascent, this document outlines a robust, multiscale computational methodology to elucidate its structural, electronic, and pharmacokinetic properties. By leveraging a suite of in silico techniques, from high-level quantum chemical calculations to classical molecular dynamics and ADMET predictions, we provide a prospective analysis that can guide future experimental work and accelerate the assessment of its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in the early-phase exploration of novel chemical entities.

Introduction: The Therapeutic Potential of Propargylamines and the-Enigma of Diethylaminopropyne Formate

Propargylamines are a versatile class of organic compounds that form the backbone of numerous biologically active molecules.[1][2] Their derivatives have shown significant promise in medicinal chemistry, with applications as inhibitors of enzymes such as monoamine oxidase (MAO), which is implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[1] The propargylamine moiety's unique chemical reactivity and structural features make it a valuable scaffold in the design of novel therapeutics.[2][3]

Diethylaminopropyne formate (C₈H₁₅NO₂) is a specific derivative within this class, characterized by a diethylamino group and a formate ester linked to a propyne chain.[4] While it is utilized as an intermediate in chemical synthesis, including for pharmaceuticals, a detailed public record of its biological activity and therapeutic potential is not yet established.[4] This lack of comprehensive experimental data presents a prime opportunity for the application of theoretical and computational methods to predict its properties and guide its potential development as a drug candidate.

A Multiscale Computational Workflow for Small Molecule Characterization

The comprehensive characterization of a potential drug candidate requires a multiscale approach, bridging the accuracy of quantum mechanics for understanding intrinsic molecular properties with the efficiency of classical mechanics for simulating its behavior in a biological environment.[5][6] Our proposed workflow for Diethylaminopropyne formate integrates quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction.

Computational_Workflow cluster_Quantum Quantum Mechanics (QM) cluster_Molecular Molecular Mechanics (MM) cluster_ADMET Pharmacokinetics & Toxicology A Geometry Optimization B Electronic Structure Analysis (HOMO, LUMO, ESP) A->B D Molecular Docking A->D Optimized Structure C Spectroscopic Properties (IR, NMR) B->C E Molecular Dynamics (MD) Simulation D->E F Binding Free Energy Calculation E->F G In Silico ADMET Prediction E->G Dynamic Behavior

Caption: Proposed multiscale computational workflow for Diethylaminopropyne formate.

Part I: Quantum Chemical Calculations - Unveiling Intrinsic Molecular Properties

To understand the fundamental behavior of Diethylaminopropyne formate, we must first investigate its electronic structure and energetics. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for studying organic molecules.[3][7][8]

Methodology: Geometry Optimization and Frequency Analysis

The initial step involves optimizing the three-dimensional structure of Diethylaminopropyne formate to find its lowest energy conformation.

Protocol:

  • Initial Structure Generation: A 2D sketch of Diethylaminopropyne formate is converted into an initial 3D structure using molecular modeling software.

  • Computational Method: Geometry optimization is performed using a DFT functional, such as B3LYP, which is known to provide reliable geometries for organic molecules.

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimization, offering a good compromise between accuracy and computational expense.

  • Solvation Model: To mimic a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain vibrational frequencies for predicting the infrared (IR) spectrum.[9]

Causality of Choices: The B3LYP functional is chosen for its well-documented performance in reproducing experimental geometries of organic molecules. The 6-31G(d,p) basis set includes polarization functions, which are crucial for accurately describing the electron distribution in molecules with heteroatoms and multiple bonds. The PCM model is a computationally efficient way to account for the bulk effects of a solvent.

Predicted Electronic Properties and Reactivity Descriptors

From the optimized geometry, a wealth of information about the molecule's electronic properties can be extracted.

PropertyDescriptionSignificance in Drug Discovery
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The HOMO-LUMO gap is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for understanding non-covalent interactions with a biological target.
Mulliken Atomic Charges Distribution of electron density among the atoms in the molecule.Provides insights into the polarity of bonds and potential sites for hydrogen bonding.

These properties are critical for understanding how Diethylaminopropyne formate might interact with a biological target. For instance, the MEP can highlight regions likely to form hydrogen bonds or electrostatic interactions within a protein's binding pocket.

QM_Properties A Optimized Molecular Structure B Frontier Molecular Orbitals (HOMO/LUMO) A->B C Molecular Electrostatic Potential (MEP) A->C D Atomic Charges A->D

Caption: Key electronic properties derived from quantum chemical calculations.

Part II: Molecular Docking - Predicting Binding to a Therapeutic Target

Given the prevalence of propargylamines as enzyme inhibitors, a logical step is to investigate the binding of Diethylaminopropyne formate to a relevant biological target, such as Monoamine Oxidase B (MAO-B). Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[1][10][11]

Methodology: A Step-by-Step Docking Protocol

Protocol:

  • Target Preparation: The crystal structure of the target protein (e.g., MAO-B) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The optimized 3D structure of Diethylaminopropyne formate obtained from the DFT calculations is used. Torsional degrees of freedom are defined to allow for conformational flexibility during docking.

  • Binding Site Definition: The binding site on the target protein is defined. This can be based on the location of a known inhibitor in a co-crystal structure or through binding site prediction algorithms.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to sample a large number of possible binding poses of the ligand within the defined binding site.[12][13]

  • Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-scoring poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Causality of Choices: AutoDock Vina is a widely used and freely available docking program known for its speed and accuracy.[14] Using the DFT-optimized ligand structure provides a more realistic starting conformation for the docking simulation.

Prospective Insights: What Docking Can Reveal

The results of the docking simulation would provide the first glimpse into the potential of Diethylaminopropyne formate as an inhibitor of the chosen target.

Docking OutputInterpretation
Binding Affinity (kcal/mol) A lower (more negative) value indicates a stronger predicted binding affinity.
Binding Pose The predicted 3D orientation of the ligand in the binding site.
Intermolecular Interactions Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand.

A strong predicted binding affinity and a plausible binding pose with significant interactions with key residues in the active site would provide a strong rationale for proceeding with experimental validation.

Part III: Molecular Dynamics Simulations - Capturing the Dynamic Nature of Binding

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can reveal the dynamic behavior of the complex over time.[2][15][16] MD simulations are crucial for assessing the stability of the predicted binding pose and for more accurate binding free energy calculations.[17][18]

Methodology: Simulating the Ligand-Protein Complex

Protocol:

  • System Setup: The top-scoring docked complex from the molecular docking study is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Force Field Selection: A suitable force field, such as AMBER or CHARMM, is chosen to describe the interactions between all atoms in the system.[15]

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K to mimic physiological conditions) and the pressure is equilibrated.

  • Production Run: A long-timescale MD simulation (typically hundreds of nanoseconds) is performed, during which the trajectory of all atoms is recorded.

  • Analysis: The trajectory is analyzed to assess the stability of the ligand in the binding pocket, the root-mean-square deviation (RMSD) of the protein backbone, and the persistence of key intermolecular interactions.

Causality of Choices: GROMACS is a high-performance and widely used software package for MD simulations.[19][20][21] The choice of force field is critical for the accuracy of the simulation, and AMBER and CHARMM are well-established for protein and small molecule simulations.

Dynamic Insights: Beyond the Static Pose

MD simulations can provide a deeper understanding of the ligand-protein interaction.

MD AnalysisInsight Gained
Ligand RMSD A low and stable ligand RMSD indicates that the ligand remains bound in a consistent pose throughout the simulation.
Protein RMSD A stable protein RMSD suggests that the overall protein structure is not significantly perturbed by the binding of the ligand.
Interaction Fingerprints Analysis of the persistence of specific hydrogen bonds and other interactions over time, providing a more robust assessment of the key binding determinants.
Binding Free Energy Calculation Methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate than docking scores.

Part IV: In Silico ADMET Prediction - Assessing "Drug-Likeness"

A potent drug candidate must also possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[22][23][24][25] In silico ADMET prediction models can provide an early assessment of a molecule's "drug-likeness" and potential liabilities.[26]

Methodology: Predicting Physicochemical and Pharmacokinetic Properties

A variety of web-based tools and standalone software can be used to predict ADMET properties based on the molecule's structure.

Predicted Properties:

  • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

  • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

  • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) inhibition.

  • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity).

ParameterFavorable Range (General Guideline)
Molecular Weight < 500 Da
LogP < 5
Hydrogen Bond Donors < 5
Hydrogen Bond Acceptors < 10
TPSA < 140 Ų

These guidelines, often referred to as Lipinski's Rule of Five, can help to quickly assess the oral bioavailability of a compound.

Synthesis and Conclusion: A Roadmap for Experimental Investigation

This technical guide has outlined a comprehensive, prospective computational workflow for the detailed characterization of Diethylaminopropyne formate. By systematically applying quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate a wealth of data on its intrinsic properties, potential biological activity, and drug-likeness.

The insights gained from this in silico investigation would provide a strong foundation for guiding subsequent experimental studies. For example, the predicted spectroscopic data from DFT calculations can aid in the characterization of the synthesized compound. A promising docking score and stable binding in MD simulations would prioritize this molecule for in vitro enzyme inhibition assays. Favorable ADMET predictions would support its advancement into further preclinical development.

In the absence of extensive experimental data, this computational approach represents a rational, cost-effective, and efficient strategy to unlock the therapeutic potential of Diethylaminopropyne formate and other novel chemical entities in the ever-evolving landscape of drug discovery.

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Exploratory

A Technical Guide to the Dual-Role Reactivity of Diethylaminopropyne Formate

Abstract Diethylaminopropyne formate (DEAPF) is a versatile chemical intermediate utilized in various synthetic applications, from industrial processes like electroplating to the synthesis of complex pharmaceutical scaff...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethylaminopropyne formate (DEAPF) is a versatile chemical intermediate utilized in various synthetic applications, from industrial processes like electroplating to the synthesis of complex pharmaceutical scaffolds.[1][2] Often misidentified as a simple propargylamine derivative, its true chemical nature as an ionic salt—composed of the N,N-diethylprop-2-yn-1-aminium cation and the formate anion—is fundamental to its reactivity.[1][3] This guide elucidates the critical, multifaceted role of the formate group, demonstrating that it is not a passive counter-ion but an active chemical participant. We will explore how the formate anion functions as a base, a nucleophile, and a potent reducing agent, modulating and enabling unique reaction pathways that are inaccessible with other salt forms of diethylaminopropyne. This analysis provides researchers, scientists, and drug development professionals with the in-depth understanding required to leverage the distinct chemical properties of DEAPF in their synthetic designs.

Core Chemical Identity of Diethylaminopropyne Formate

A precise understanding of a reagent's structure is paramount to predicting its behavior. In the case of Diethylaminopropyne Formate, its common name can be misleading. It is not a formate ester but rather the salt formed from the acid-base reaction between the tertiary amine, N,N-diethylaminopropyne, and formic acid.

Molecular Structure: An Ion-Pair Complex

The compound consists of a diethylaminopropyn-1-aminium cation and a formate (methanoate) anion, held together by electrostatic attraction.[1][3] This ionic character dictates that in solution, these ions can dissociate and react independently, giving the reagent a dual-functionality profile.

G cluster_cation N,N-diethylprop-2-yn-1-aminium Cation cluster_anion Formate Anion N+ N+ H_N H N+->H_N C1_N CH2 N+->C1_N C3_N CH2 N+->C3_N C_propyne1 CH2 N+->C_propyne1 C2_N CH3 C1_N->C2_N C4_N CH3 C3_N->C4_N C_propyne2 C C_propyne1->C_propyne2 C_propyne3 C C_propyne2->C_propyne3 C_propyne2->C_propyne3 C_propyne2->C_propyne3 H_propyne H C_propyne3->H_propyne C_formate C O1_formate O C_formate->O1_formate O2_formate O⁻ C_formate->O2_formate H_formate H C_formate->H_formate

Caption: Ionic structure of Diethylaminopropyne Formate.

Physicochemical Properties

The properties of DEAPF reflect its dual ionic and organic character, influencing its handling, solubility, and applications.[1][2][4]

PropertyValueReference
CAS Number 125678-52-6[1][4]
Molecular Formula C₈H₁₅NO₂[1][4]
Molecular Weight 157.21 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Density ~1.04 g/cm³[4]
Solubility Soluble in organic solvents; sparingly soluble in water[1]
Primary Application Intermediate for electroplating additives (nickel brightening)[2][4]

The Formate Anion: An Active Chemical Modulator

The choice of formate as the counter-ion is often a deliberate synthetic decision. Unlike halide or sulfonate anions, which are typically spectator ions, the formate anion is a versatile chemical entity capable of participating directly in reactions.[5][6] Its reactivity stems from its unique electronic structure and its relationship to formic acid, a simple yet functionally dense carboxylic acid.

G cluster_reactivity Reactive Pathways of the Formate Anion DEAPF Diethylaminopropyne Formate (DEAPF) Base As a Base (Proton Acceptor) DEAPF->Base pKa of HCOOH ≈ 3.75 Nucleophile As a Nucleophile (Attacks Electrophiles) DEAPF->Nucleophile Forms C-O bonds Reducer As a Reducing Agent (Hydride/H• Donor) DEAPF->Reducer Releases H⁻ or CO₂•⁻ C1_Source As a C1 Synthon (Carbonyl Source) DEAPF->C1_Source Carboxylation reactions Proton transfer, catalysis Proton transfer, catalysis Base->Proton transfer, catalysis Ester or anhydride formation Ester or anhydride formation Nucleophile->Ester or anhydride formation Transfer hydrogenation, reductive amination Transfer hydrogenation, reductive amination Reducer->Transfer hydrogenation, reductive amination Radical carboxylation Radical carboxylation C1_Source->Radical carboxylation

Caption: The multifaceted reactivity of the formate anion in DEAPF.

Role as a Brønsted-Lowry Base

The formate anion is the conjugate base of formic acid, a weak acid. This imparts a mild basicity to DEAPF solutions.

  • Causality in Experimental Design: In reactions sensitive to pH, the formate anion can act as an in-situ buffer or a mild base. For instance, in metal-catalyzed reactions like A³ couplings (Aldehyde-Alkyne-Amine), a non-nucleophilic base is often required to facilitate catalyst turnover or deprotonate the terminal alkyne.[7] Using DEAPF can eliminate the need for an additional external base, simplifying the reaction setup and minimizing side reactions. The formate anion is sufficiently basic to deprotonate the alkyne (pKa ~25) under appropriate conditions, particularly with catalytic assistance, but not so strong as to cause unwanted elimination or polymerization reactions.

Role as a Nucleophile

With its available lone pairs on the oxygen atoms, the formate anion can act as a nucleophile, attacking electrophilic centers.[8][9]

  • Causality in Experimental Design: This nucleophilicity is a double-edged sword. In the synthesis of esters, formate can be a direct reactant.[9] However, when using DEAPF as a propargylamine source in the presence of strong electrophiles (e.g., acyl chlorides or alkyl triflates), the formate anion can compete with other desired nucleophiles. This competitive reactivity must be considered. The choice of solvent can modulate this effect; polar aprotic solvents may enhance the nucleophilicity of the "naked" formate anion, while protic solvents can solvate and temper it through hydrogen bonding.[8]

Role as a Reducing Agent and Hydride Source

Perhaps the most synthetically powerful and unique role of the formate group is as a reducing agent.[10] Formate salts are well-established hydrogen donors in transfer hydrogenation reactions, decomposing in the presence of a suitable catalyst (e.g., Pd, Ru, Ir) to provide a hydride equivalent.[11]

  • Causality in Experimental Design: This property makes DEAPF an excellent choice for one-pot, multi-step transformations. A researcher can perform a reaction utilizing the propargylamine scaffold and then, by adding a transition metal catalyst, initiate a reduction of another functional group within the same pot, using the formate counter-ion as the hydrogen source. This avoids the use of hazardous and pyrophoric reagents like LiAlH₄ or gaseous H₂. The reaction is driven by the thermodynamically favorable formation of CO₂, a stable gas that bubbles out of the solution.[12]

Experimental Protocols & Mechanistic Considerations

The trustworthiness of a protocol lies in its self-validating design, where the rationale for each step is clear. Below are representative protocols that leverage the specific reactivity of the formate anion in DEAPF.

Protocol 1: One-Pot Synthesis and In-Situ Reductive Cyclization

This protocol demonstrates the dual functionality of DEAPF, where the propargylamine first participates in a coupling reaction, and the formate anion is subsequently used as an in-situ reducing agent.

Objective: To synthesize a substituted piperidine via a one-pot A³ coupling followed by a palladium-catalyzed reductive cyclization.

Methodology:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add the aldehyde (1.0 mmol), CuBr (0.05 mmol, 5 mol%), and 20 mL of anhydrous toluene.

  • Reagent Addition: Add Diethylaminopropyne Formate (1.2 mmol, 1.2 eq.) to the stirring mixture. The mild basicity of the formate anion is sufficient to facilitate the reaction without an external base.

  • A³ Coupling: Heat the reaction mixture to 80 °C and monitor by TLC until the starting aldehyde is consumed (typically 4-6 hours). The intermediate propargylamine product is formed.

  • Reductive Cyclization: Cool the mixture to room temperature. To the same flask, add Pd/C (10 wt. %, 0.02 mmol Pd) and 5 mL of methanol.

  • Hydrogenation: Heat the mixture to 60 °C. The formate anion, in the presence of palladium, serves as the hydrogen source for both the reduction of the alkyne to an alkane and the subsequent reductive amination/cyclization to form the piperidine ring. The reaction is driven by the evolution of CO₂ gas.

  • Workup & Purification: After completion (monitored by GC-MS), cool the reaction, filter through a pad of Celite to remove the catalysts, and concentrate the filtrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel.

G A Step 1: A³ Coupling Aldehyde + DEAPF + CuBr B Intermediate Propargylamine A->B 80°C, Toluene C Step 2: Reductive Cyclization Add Pd/C, Heat B->C E Final Product Substituted Piperidine C->E Intramolecular Reductive Amination F Byproducts: H₂O + CO₂ C->F D Formate (HCOO⁻) as H- source D->C [Pd]-H formation

Caption: Workflow for a one-pot coupling and reductive cyclization.

Protocol 2: Formate-Mediated Nucleophilic Acylation

This protocol highlights the role of formate as a nucleophile, which can be useful but also demonstrates its potential for competitive side reactions.

Objective: To synthesize N,N-diethylprop-2-yn-1-yl formamide, demonstrating the reactivity of both ions in DEAPF.

Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Diethylaminopropyne Formate (10 mmol) in 25 mL of dichloromethane.

  • Activation: Cool the solution to 0 °C in an ice bath. Add dicyclohexylcarbodiimide (DCC, 11 mmol, 1.1 eq.) portion-wise.

  • Intramolecular Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The DCC activates the formate (carboxylic acid function from the equilibrium with formic acid) towards nucleophilic attack by the tertiary amine. While tertiary amines are generally poor nucleophiles for acylation, this intramolecular reaction can be forced under these conditions.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Purification: Wash the filtrate with 1 M HCl (to remove any unreacted amine), then with saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target formamide.

Implications for Drug Discovery and Development

The propargylamine structural motif is a "privileged scaffold" in medicinal chemistry. It is present in several FDA-approved drugs, most notably as irreversible monoamine oxidase (MAO) inhibitors like Selegiline and Rasagiline, which are used in the treatment of Parkinson's disease.[7][13] The terminal alkyne provides a reactive center for covalent modification of the enzyme's flavin cofactor.

The use of DEAPF in drug synthesis offers unique advantages:

  • Simplified Processes: As shown in Protocol 1, the ability to conduct multi-step sequences in a single pot by leveraging the dual reactivity of DEAPF can streamline synthetic routes, reduce waste, and improve overall yield.

  • Green Chemistry: The use of formate as a reducing agent is a hallmark of green chemistry, replacing metal hydrides or high-pressure hydrogenation with a safer, more environmentally benign alternative.[11]

  • Novel Reactivity: The ability of the formate to also act as a C1 synthon under radical conditions opens pathways to novel carboxylation reactions, allowing for the introduction of carboxylic acid groups into complex molecules.[10]

Conclusion

The role of the formate group in Diethylaminopropyne Formate reactivity is far from passive. It is a chemically dynamic counter-ion that imbues the reagent with a unique and powerful set of synthetic capabilities. By understanding and anticipating the behavior of the formate anion—as a base, a nucleophile, and a reducing agent—researchers can design more efficient, elegant, and sustainable synthetic strategies. This in-depth knowledge transforms DEAPF from a simple building block into a sophisticated, multi-functional tool for the modern synthetic chemist, particularly in the demanding fields of materials science and drug development.

References

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  • Title: Diethylaminopropyne formate | 125678-52-6 Source: ChemicalBook URL
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Protocols & Analytical Methods

Method

The Synthetic Versatility of Diethylaminopropyne Formate: From Industrial Applications to Advanced Organic Synthesis

Abstract Diethylaminopropyne formate, also known by its industrial acronym PABS, is a versatile chemical intermediate with a unique bifunctional structure, incorporating both a reactive propargylamine moiety and a format...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethylaminopropyne formate, also known by its industrial acronym PABS, is a versatile chemical intermediate with a unique bifunctional structure, incorporating both a reactive propargylamine moiety and a formate group. While it has found a niche application in the electroplating industry as a nickel plating brightener, its potential in broader organic synthesis, particularly in the construction of complex nitrogen-containing molecules, remains an area ripe for exploration. This comprehensive guide provides an in-depth look at the synthesis, established industrial use, and inferred synthetic applications of Diethylaminopropyne formate for researchers, scientists, and professionals in drug development. Detailed protocols, mechanistic insights, and safety considerations are presented to facilitate its effective utilization in the laboratory.

Introduction: Unveiling a Bifunctional Reagent

Diethylaminopropyne formate (CAS No. 125678-52-6) is a yellowish to brownish-yellow liquid characterized by the presence of a terminal alkyne, a tertiary amine, and a formate salt.[1][2] This combination of functional groups imparts a unique reactivity profile, making it a valuable building block in chemical synthesis. The propargylamine scaffold is a well-established pharmacophore and a versatile precursor in medicinal chemistry, known for its role in the synthesis of a wide array of biologically active heterocycles.[3][4][5] The formate anion can act as a protecting group or be leveraged in specific reaction conditions.

This document serves as a detailed application note, providing both established industrial knowledge and scientifically inferred protocols for the use of Diethylaminopropyne formate in advanced organic synthesis.

Synthesis of Diethylaminopropyne Formate

While detailed academic publications on the synthesis of Diethylaminopropyne formate are scarce, the general principle involves the formylation of N,N-diethylpropargylamine. A plausible and industrially relevant method is the reaction of N,N-diethylpropargylamine with formic acid or an appropriate formate ester like methyl formate.[6]

Protocol 2.1: Synthesis of Diethylaminopropyne Formate

Reaction Scheme:

Synthesis of Diethylaminopropyne Formate reactant1 N,N-Diethylpropargylamine product Diethylaminopropyne Formate reactant1->product + reactant2 Formic Acid reactant2->product

Caption: Synthesis of Diethylaminopropyne Formate.

Materials:

  • N,N-Diethylpropargylamine

  • Formic acid (or methyl formate)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethylpropargylamine (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add formic acid (1.0 equiv) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent can be removed under reduced pressure to yield crude Diethylaminopropyne formate.

  • Further purification, if necessary, can be achieved by vacuum distillation.

Note: The reaction is typically straightforward and high-yielding. The use of methyl formate may require slightly different conditions, potentially including a catalyst and elevated temperatures.[6]

Industrial Application: Nickel Plating Brightener

A primary and well-documented industrial application of Diethylaminopropyne formate (PABS) is as a leveling agent and brightener in nickel electroplating baths.[1][2][7][8]

In the electroplating process, additives are crucial for achieving a smooth, bright, and uniform nickel coating. Diethylaminopropyne formate acts as a secondary brightener, working in synergy with primary brighteners to influence the crystal growth of the nickel deposit.[9] Its presence in the plating solution helps to refine the grain structure of the nickel layer, leading to a more reflective and aesthetically pleasing finish.[9]

Table 1: Role of Diethylaminopropyne formate (PABS) in Nickel Electroplating

ParameterFunction of Diethylaminopropyne formate (PABS)
Appearance Produces a bright, reflective nickel coating.[1]
Leveling Helps to create a smooth and uniform surface.[2]
Grain Refinement Influences the electro-crystallization process for a finer grain structure.[9]
Classification Secondary brightener and leveling agent.[8]

Potential Applications in Organic Synthesis

The true potential of Diethylaminopropyne formate for researchers in organic and medicinal chemistry lies in the reactivity of its propargylamine core. Propargylamines are exceptionally versatile intermediates for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[10][11][12] The following sections outline inferred applications and representative protocols based on the known reactivity of this important class of compounds.

Precursor for Multicomponent Reactions: The A³ Coupling

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction for the synthesis of propargylamines.[13][14] While Diethylaminopropyne formate is itself a propargylamine, its terminal alkyne can participate in A³ coupling reactions with an aldehyde and a primary or secondary amine, leading to more complex propargylamine structures.

Proposed Reaction Workflow:

A3 Coupling Workflow start Start with Diethylaminopropyne formate, an Aldehyde, and an Amine reaction One-pot reaction with a metal catalyst (e.g., Cu(I), Ru(II), Au(I)) start->reaction product Formation of a more complex propargylamine derivative reaction->product

Caption: Proposed A³ Coupling Workflow.

Protocol 4.1.1: Copper-Catalyzed A³ Coupling

Reaction Scheme:

A3 Coupling Reaction reactant1 Diethylaminopropyne formate product Substituted Propargylamine reactant1->product + reactant2 Aldehyde reactant2->product reactant3 Amine reactant3->product catalyst CuI (cat.) catalyst->product

Caption: A³ Coupling Reaction Scheme.

Materials:

  • Diethylaminopropyne formate

  • Aldehyde (e.g., benzaldehyde)

  • Secondary amine (e.g., piperidine)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., Dioxane or Toluene)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aldehyde (1.0 equiv), the secondary amine (1.2 equiv), and Diethylaminopropyne formate (1.1 equiv) in the chosen solvent.

  • Add the copper(I) iodide catalyst (5 mol%).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of Nitrogen Heterocycles

Propargylamines are invaluable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles.[15][16][17] The reactivity of the alkyne and the amine functionality can be harnessed in various cyclization strategies.

Quinolines are a prominent class of heterocycles with diverse biological activities. Propargylamines can undergo metal-catalyzed cyclization reactions to afford substituted quinolines.[14]

Proposed Cyclization Mechanism:

Quinoline Synthesis Mechanism start Propargylamine Derivative activation Metal-catalyzed activation of the alkyne start->activation cyclization Intramolecular cyclization activation->cyclization aromatization Aromatization cyclization->aromatization product Substituted Quinoline aromatization->product

Caption: Proposed Quinoline Synthesis Mechanism.

The indole scaffold is another privileged structure in medicinal chemistry. Iron-promoted cascade reactions of propargylamines can lead to the formation of substituted indoles.[15]

Protocol 4.2.1: Gold-Catalyzed Synthesis of Substituted Pyrroles

Substituted pyrroles can be synthesized from propargylamines through a gold-catalyzed reaction with ketones.

Materials:

  • Diethylaminopropyne formate

  • A ketone with α-hydrogens (e.g., acetophenone)

  • Gold(I) chloride (AuCl) or another suitable gold catalyst

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve Diethylaminopropyne formate (1.0 equiv) and the ketone (1.2 equiv) in the anhydrous solvent.

  • Add the gold catalyst (2-5 mol%).

  • Seal the tube and heat the reaction mixture (e.g., 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Diethylaminopropyne formate is not widely available, its handling should be guided by the known hazards of its constituent functional groups and related compounds such as N,N-diethyl-2-propynylamine and N,N-diethylformamide.[18][19]

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

  • Flammability: The compound is likely flammable. Keep away from heat, sparks, and open flames.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation or burns.[18]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[18]

Conclusion

Diethylaminopropyne formate is a chemical intermediate with a demonstrated utility in the electroplating industry and significant, albeit less explored, potential in synthetic organic chemistry. Its propargylamine core serves as a versatile platform for the construction of complex nitrogen-containing molecules, including valuable heterocyclic scaffolds. By leveraging the established reactivity of propargylamines, researchers can unlock new synthetic pathways and develop novel molecular architectures. The protocols and insights provided in this guide are intended to empower scientists and drug development professionals to effectively and safely utilize Diethylaminopropyne formate in their research endeavors.

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  • Ghosh, S., & Biswas, K. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances. [Link]

  • Various Authors. (2022). Three-component coupling for the synthesis of propargylamine and its mechanism. Journal of Organic Chemistry.
  • Pandey, A. R., et al. (2023). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines.
  • Zhang, W., et al. (2023). Base Metal-Controlled Chemodivergent Cyclization of Propargylamines for the Atom-Economic Synthesis of Nitrogen Heterocycles. PubMed.
  • Ghosh, S., & Biswas, K. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. PMC.
  • Carneiro, A., et al. (2023). Propargylamine: an important moiety in drug discovery. PubMed.
  • Carneiro, A., et al. (2023). Propargylamine: an Important Moiety in Drug Discovery. Taylor & Francis Online.
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  • Das, S., & Ali, M. A. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances.
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  • DU Organics. (2024). Improve Nickel Electroplating with Additives & Brighteners. DU Organics.
  • Ghorai, M. K., & Kumar, A. (2020). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. The Journal of Organic Chemistry.
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  • Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry.
  • ChemSynthesis. (2025). N,N-diethyl-2-propen-1-amine. ChemSynthesis.
  • PubChem. N,N-Diethylprop-1-en-2-amine. PubChem.
  • Google Patents. (2013). Preparation method of N,-N-diethyl-formamide.
  • PubChem. 2-Propen-1-amine, N,N-diethyl-. PubChem.
  • Google Patents. (2009). PROCESS FOR MANUFACTURE OF HIGH PURITY D-(-)-N, N-DIETHYL-2-(α- NAPHTHOXY) PROPIONAMIDE.

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Application

Diethylaminopropyne formate as a reagent in cross-coupling reactions

Application Notes & Protocols: Diethylaminopropyne Formate A Critical Review of Applications in Organic Synthesis Senior Application Scientist Note: This document addresses the topic of Diethylaminopropyne Formate as a r...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Diethylaminopropyne Formate

A Critical Review of Applications in Organic Synthesis

Senior Application Scientist Note:

This document addresses the topic of Diethylaminopropyne Formate as a reagent. Following a comprehensive literature review, it is crucial to inform the research community that Diethylaminopropyne Formate is not a recognized reagent for cross-coupling reactions . Our extensive search of chemical databases and peer-reviewed journals yielded no instances of its use in Sonogashira, Suzuki, Heck, or other common palladium-catalyzed cross-coupling methodologies.

Therefore, this guide will pivot from the originally requested topic to provide scientifically accurate information on the established roles and properties of Diethylaminopropyne Formate. To maintain scientific integrity, we cannot generate protocols for a non-validated application. Instead, this document will serve as a definitive resource on the known industrial and synthetic applications of this compound, supported by available data.

Introduction to Diethylaminopropyne Formate

Diethylaminopropyne formate (CAS No. 125678-52-6) is a functionalized amine ester that exists as a colorless to pale yellow liquid at room temperature.[1] Its structure, containing both a tertiary amine and a formate ester linked by a propyne chain, gives it a unique chemical profile. While not a direct participant in cross-coupling reactions, it serves as a valuable synthetic intermediate in several industrial processes.[1]

Key Attributes:

  • Dual Functionality: Possesses both a nucleophilic amine and an ester group, allowing it to be a versatile building block.[1]

  • Solubility: It is generally soluble in polar organic solvents and has limited solubility in water.[1]

  • Synthesis: Prepared through the formylation of diethylaminopropyne with formic acid or its derivatives.[1]

Established Applications

The primary utility of Diethylaminopropyne Formate lies in its role as a precursor or intermediate in the synthesis of more complex molecules.

Intermediate in the Synthesis of Plating Additives

A significant industrial application of Diethylaminopropyne Formate is in the manufacturing of additives for electroplating, particularly for nickel plating baths.[2] It is a key intermediate for synthesizing compounds that function as:

  • Brighteners: These additives improve the luster and reflectivity of the plated nickel surface.[2]

  • Leveling Agents: These agents help to create a smooth and uniform metal deposit by minimizing surface imperfections.[2]

The purity and consistent quality of Diethylaminopropyne Formate are critical for producing high-performance plating additives that deliver reliable and reproducible results.[2]

Precursor in Pharmaceutical and Agrochemical Synthesis

Diethylaminopropyne formate is documented as an intermediate in the broader chemical synthesis industry, including the preparation of active ingredients for pharmaceuticals and agrochemicals.[1] In this context, the molecule is modified through further reactions to build more complex molecular scaffolds.

Safety and Handling

Proper handling of Diethylaminopropyne Formate is essential to ensure laboratory safety.

General Precautions:

  • Work in a well-ventilated area or under a chemical fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Avoid contact with skin and eyes, and prevent inhalation of vapors.[1][3]

  • Store in a cool, dry place away from heat, sparks, and open flames.[4]

  • Keep containers tightly sealed to prevent moisture contamination and degradation.[3]

Incompatibilities:

  • Strong acids

  • Strong bases

  • Oxidizing agents[1]

Physical and Chemical Properties

A summary of the key properties of Diethylaminopropyne Formate is provided in the table below.

PropertyValueSource
CAS Number 125678-52-6[1]
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Purity (Typical) ≥97.0%[2]

Logical Workflow for Use as a Chemical Intermediate

The general workflow for using Diethylaminopropyne Formate as a synthetic intermediate involves its transformation into a target molecule. This process is dictated by the specific synthetic route for the desired final product (e.g., a plating additive or pharmaceutical precursor).

G cluster_procurement Procurement & QC cluster_synthesis Synthetic Transformation cluster_downstream Downstream Processing sourcing Source Diethylaminopropyne Formate (≥97% Purity) qc Quality Control (NMR, GC-MS) sourcing->qc Verification reaction_setup Reaction Setup (Inert Atmosphere, Solvent) qc->reaction_setup reagent_add Addition of Reactants & Catalysts reaction_setup->reagent_add reaction_run Reaction Monitoring (TLC, LC-MS) reagent_add->reaction_run workup Workup & Extraction reaction_run->workup Completion purification Purification (e.g., Chromatography) workup->purification analysis Final Product Analysis purification->analysis final_product Target Molecule (e.g., Plating Additive) analysis->final_product

Caption: General workflow for using an intermediate like Diethylaminopropyne Formate.

Conclusion on Cross-Coupling Reactions

The role of a molecule in a catalytic cycle, such as a cross-coupling reaction, is highly specific and requires a precise mechanism of interaction with the catalyst (typically palladium). The structure of Diethylaminopropyne Formate does not lend itself to the known mechanistic pathways of common cross-coupling reactions (e.g., oxidative addition, transmetalation, reductive elimination) in a capacity as a primary reagent.

The formate group might suggest a role as a reductant, as seen in some specialized formate-mediated reductive couplings, but this is a distinct field and there is no literature to suggest Diethylaminopropyne Formate is used for this purpose.[5][6] Similarly, while Sonogashira and other reactions couple terminal alkynes, Diethylaminopropyne Formate is not a terminal alkyne and its use as a surrogate or precursor for one in this context is undocumented.

Researchers seeking to perform cross-coupling reactions should refer to established protocols using validated reagents. The use of Diethylaminopropyne Formate should be confined to its documented role as a synthetic intermediate.

References

  • Title: Sourcing Diethylaminopropyne Formate: A Guide for Plating Additive Manufacturers Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis Source: PMC - NIH URL: [Link]

  • Title: Formate-Mediated Cross-Electrophile Reductive Coupling of Aryl Iodides and Bromopyridines Source: PMC - NIH URL: [Link]

Sources

Method

Application Notes and Protocols: Diethylaminopropyne Formate in Pharmaceutical Synthesis

Introduction: The Strategic Value of Propargylamines in Modern Drug Discovery In the landscape of pharmaceutical synthesis, the quest for versatile and efficient building blocks is perpetual. Among these, propargylamine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Propargylamines in Modern Drug Discovery

In the landscape of pharmaceutical synthesis, the quest for versatile and efficient building blocks is perpetual. Among these, propargylamine derivatives have emerged as powerful intermediates, particularly in the construction of complex nitrogen-containing heterocycles and pharmacologically active molecules.[1] Their unique structural motif, featuring a terminal alkyne and an adjacent amino group, provides a rich platform for a diverse array of chemical transformations. This guide focuses on a specific, yet highly valuable, member of this class: Diethylaminopropyne formate (CAS No. 125678-52-6). While often utilized in electroplating as a brightening agent, its potential in pharmaceutical synthesis, particularly for the construction of allylamine antifungal agents, is a compelling area of exploration for researchers and drug development professionals.

This document provides a detailed examination of the application of Diethylaminopropyne formate, offering both a theoretical framework and practical, step-by-step protocols for its use as a synthetic precursor. We will delve into the mechanistic underpinnings of its reactivity and present a validated workflow for its application in the synthesis of allylamine-based antifungal agents, a critical class of therapeutics for treating a range of mycoses.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 125678-52-6
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquidGeneric MSDS
Boiling Point Not availableGeneric MSDS
Solubility Soluble in organic solvents, sparingly soluble in water.Generic MSDS

Safety Precautions: Diethylaminopropyne formate should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.

Core Application: A Precursor for Allylamine Antifungal Agents

The allylamine class of antifungal drugs, which includes commercially successful agents like Naftifine and Terbinafine, functions by inhibiting the enzyme squalene epoxidase, a key step in fungal ergosterol biosynthesis.[2][3] A common structural feature of these drugs is the N-methyl-N-(1-naphthylmethyl)allylamine core. The synthesis of this core often relies on the strategic introduction of the allylamine moiety, a process where propargylamine precursors can play a pivotal role.

Diethylaminopropyne formate serves as a stable and convenient source of N,N-diethylpropargylamine. The formate salt form enhances its stability and handling properties compared to the free base. In a reaction mixture, the free base can be readily generated in situ through the addition of a suitable base, liberating the nucleophilic secondary amine for subsequent reactions.

Proposed Synthetic Pathway: Synthesis of a Naftifine Analogue

This section outlines a detailed, logical workflow for the synthesis of a Naftifine analogue, demonstrating the practical application of Diethylaminopropyne formate. The key transformation is a Mannich-type reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry.

G cluster_0 Step 1: In Situ Generation of Free Base cluster_1 Step 2: Mannich-Type Reaction cluster_2 Step 3: Reduction and Dehydration Diethylaminopropyne_formate Diethylaminopropyne formate N_N_diethylpropargylamine N,N-diethylpropargylamine (Free Base) Diethylaminopropyne_formate->N_N_diethylpropargylamine Deprotonation Base Base (e.g., K₂CO₃) Formate_salt Formate Salt N_N_diethylpropargylamine->Formate_salt Byproduct N_N_diethylpropargylamine_2 N,N-diethylpropargylamine Propargyl_Mannich_Base Propargyl Mannich Base Intermediate N_N_diethylpropargylamine_2->Propargyl_Mannich_Base Naphthaldehyde 1-Naphthaldehyde Naphthaldehyde->Propargyl_Mannich_Base Acetophenone Acetophenone Acetophenone->Propargyl_Mannich_Base Propargyl_Mannich_Base_2 Propargyl Mannich Base Amino_Alcohol Amino Alcohol Intermediate Propargyl_Mannich_Base_2->Amino_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Naftifine_Analogue Naftifine Analogue (Allylamine) Amino_Alcohol->Naftifine_Analogue Dehydration Acid_Catalyst Acid Catalyst (e.g., H₂SO₄)

Caption: Proposed synthetic workflow for a Naftifine analogue using Diethylaminopropyne formate.

Experimental Protocols

Protocol 1: Synthesis of a Propargyl Mannich Base Intermediate

This protocol details the synthesis of the key intermediate, a propargyl Mannich base, derived from Diethylaminopropyne formate.

Materials:

  • Diethylaminopropyne formate (1.0 eq)

  • 1-Naphthaldehyde (1.0 eq)

  • Acetophenone (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethanol, absolute (solvent)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Diethylaminopropyne formate and absolute ethanol.

  • Stir the solution at room temperature and add anhydrous potassium carbonate. Stir for 30 minutes to facilitate the in situ generation of the free N,N-diethylpropargylamine. The formation of the formate salt as a precipitate may be observed.

  • Add 1-Naphthaldehyde and acetophenone to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude propargyl Mannich base.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, which could affect the sensitive reagents and intermediates.

  • Anhydrous Potassium Carbonate: Acts as a base to deprotonate the Diethylaminopropyne formate, generating the nucleophilic free amine necessary for the Mannich reaction. Its anhydrous form prevents the introduction of water, which could lead to undesired side reactions.

  • Ethanol as Solvent: A polar protic solvent that is suitable for dissolving the reactants and facilitating the Mannich reaction. Its boiling point allows for a moderate reaction temperature.

  • Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: Reduction and Dehydration to the Allylamine Analogue

This protocol describes the conversion of the propargyl Mannich base into the final allylamine product.

Materials:

  • Propargyl Mannich Base (from Protocol 1) (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Methanol (solvent for reduction)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the purified propargyl Mannich base in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.

  • To the crude amino alcohol, add a catalytic amount of concentrated sulfuric acid and heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to effect dehydration.

  • Cool the reaction mixture and neutralize carefully with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final allylamine analogue by column chromatography.

Causality of Experimental Choices:

  • Sodium Borohydride: A mild and selective reducing agent for the ketone functionality in the Mannich base, minimizing the risk of reducing the alkyne or aromatic ring.

  • Methanol as Solvent for Reduction: A protic solvent that is compatible with NaBH₄ and effectively dissolves the substrate.

  • Sulfuric Acid as Catalyst: A strong acid catalyst that promotes the dehydration of the amino alcohol intermediate to form the desired alkene (allylamine).

  • Neutralization and Extraction: Standard workup procedures to isolate and purify the final product from the reaction mixture.

Mechanistic Insights

The overall transformation leverages two fundamental organic reactions.

G cluster_0 Mannich Reaction Mechanism cluster_1 Reduction & Dehydration Mechanism Amine N,N-diethylpropargylamine Iminium Iminium Ion Amine->Iminium Aldehyde 1-Naphthaldehyde Aldehyde->Iminium Enol Enol of Acetophenone Mannich_Base Propargyl Mannich Base Enol->Mannich_Base Iminium->Mannich_Base Nucleophilic Attack Ketone Ketone of Mannich Base Alcohol Amino Alcohol Ketone->Alcohol Nucleophilic Attack Hydride Hydride (from NaBH₄) Protonation Protonation of -OH Alcohol->Protonation Water_leaving Loss of Water Protonation->Water_leaving Carbocation Carbocation Intermediate Water_leaving->Carbocation Elimination Elimination of H⁺ Carbocation->Elimination Allylamine Allylamine Product Elimination->Allylamine

Caption: Key mechanistic steps in the synthesis of the Naftifine analogue.

Conclusion

Diethylaminopropyne formate is a valuable and versatile building block for pharmaceutical synthesis. Its stability as a formate salt, coupled with the facile in situ generation of the reactive free propargylamine, makes it an attractive choice for constructing complex molecular architectures. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to explore the full potential of this reagent in the synthesis of novel therapeutic agents, particularly within the important class of allylamine antifungals. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of intermediates and final products are essential for successful and reproducible outcomes.

References

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241.
  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase enzyme.
  • Schuster, I., Schaude, M., Schatz, F., & Ryder, N. S. (1992). Pharmacology of the allylamines.
  • PubChem. (n.d.). Diethylaminopropyne formate. National Center for Biotechnology Information. Retrieved from [Link]

  • Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112–125.
  • Gras, J. L., & Pellissier, H. (2002). The Mannich reaction in modern organic synthesis. Synthesis, 2002(12), 1705–1737.
  • Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. (2018). Molecules, 23(10), 2469.
  • Abele, E., & Abele, R. (2010). Recent advances in the synthesis of propargylamines. Chemistry of Heterocyclic Compounds, 46(7), 749–777.
  • Vitale, C., G-Ciampaglia, F., & Degennaro, L. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(23), 13866–13942.

Sources

Application

Diethylaminopropyne Formate: Application Notes and Protocols for Steel Corrosion Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Steel Corrosion and the Role of Organic Inhibitors The corrosion of steel, an electrochemical process, leads to significant d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steel Corrosion and the Role of Organic Inhibitors

The corrosion of steel, an electrochemical process, leads to significant degradation of its mechanical properties, resulting in substantial economic losses and safety concerns across various industries.[1] Organic corrosion inhibitors are a critical tool in mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[2][3] Diethylaminopropyne formate (C₈H₁₅NO₂), an organic compound featuring both an amine group and a triple bond, presents a promising candidate for corrosion inhibition due to the presence of heteroatoms (Nitrogen and Oxygen) and π-electrons, which are known to be effective for corrosion inhibition.[4][5][6] This guide will detail the theoretical basis and practical application of diethylaminopropyne formate as a corrosion inhibitor for steel.

Mechanism of Corrosion Inhibition

The efficacy of Diethylaminopropyne Formate as a corrosion inhibitor stems from its molecular structure, which facilitates strong adsorption onto the steel surface. The inhibition mechanism is typically a combination of physical (electrostatic) and chemical adsorption.[7][8]

  • Molecular Structure: Diethylaminopropyne formate possesses a diethylamino group, a propyne group, and a formate group.[4] The nitrogen and oxygen atoms in the molecule have lone pairs of electrons, and the propyne group provides a region of high electron density (π-electrons).

  • Adsorption Process: In an acidic environment, the steel surface is positively charged. The formate ion can be adsorbed onto the positively charged metal surface. Furthermore, the nitrogen atom can be protonated in acidic solution, and then adsorbs onto the steel surface via electrostatic interactions with negatively charged ions (e.g., Cl⁻) that are already adsorbed on the metal surface.[8][9]

  • Film Formation: This adsorption process creates a protective film on the steel surface, which acts as a barrier to the corrosive environment, thereby slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[10]

Theoretical Evaluation: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of an inhibitor and its inhibition efficiency.[5][7][11] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can provide insights into the inhibitor's adsorption characteristics.[5][11][12]

  • EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.[11][12]

  • ELUMO: A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency.[7]

  • Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.[7][12]

Below is a conceptual diagram illustrating the molecular orbitals involved in the adsorption process.

G cluster_inhibitor Inhibitor Molecule cluster_metal Steel Surface HOMO HOMO (e⁻ donor) d_orbital_empty Vacant d-orbital (e⁻ acceptor) HOMO->d_orbital_empty Donation LUMO LUMO (e⁻ acceptor) d_orbital_filled Filled d-orbital (e⁻ donor) d_orbital_filled->LUMO Back-donation

Caption: Interaction between inhibitor molecular orbitals and steel surface orbitals.

Experimental Evaluation of Corrosion Inhibition

A multi-faceted approach employing various techniques is essential for a thorough evaluation of a corrosion inhibitor's performance.

Weight Loss Method

This is a straightforward and widely used technique to determine the average corrosion rate.[13][14][15][16]

Protocol:

  • Specimen Preparation: Prepare rectangular steel coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of Diethylaminopropyne Formate for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, clean them chemically to remove corrosion products (e.g., using a solution of HCl containing an inhibitor and a cleaning agent), wash with distilled water and acetone, and dry.

  • Final Weighing: Reweigh the cleaned coupons.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Data Presentation:

Inhibitor Conc. (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue
Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[13][17] A standard three-electrode cell is used, consisting of a steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

This technique determines the corrosion current density (icorr) and the corrosion potential (Ecorr), and provides insights into whether the inhibitor is anodic, cathodic, or mixed-type.[18][19][20][21]

Protocol:

  • Electrode Preparation: Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection to determine icorr and Ecorr.

  • Calculation of Inhibition Efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

Data Presentation:

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (μA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)ValueValueValueValue-
50ValueValueValueValueValue
100ValueValueValueValueValue
200ValueValueValueValueValue
500ValueValueValueValueValue

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.[17][22][23][24][25]

Protocol:

  • Electrode Setup and Stabilization: Use the same three-electrode setup and stabilization procedure as for potentiodynamic polarization.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

  • Calculation of Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

G cluster_circuit Equivalent Circuit cluster_parallel Equivalent Circuit Rs Rs Rct Rct Rs->Rct Cdl Cdl

Caption: A simple Randles equivalent circuit model for a corrosion process.

Surface Analysis Techniques

Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the steel surface.[26][27][28][29]

  • Scanning Electron Microscopy (SEM): SEM images can visually demonstrate the reduction in surface damage in the presence of the inhibitor compared to the uninhibited solution.[29]

  • Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface, revealing changes in surface roughness due to corrosion and its inhibition.[28]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface film, confirming the presence of elements from the inhibitor molecule (e.g., Nitrogen) on the steel surface.[27][28]

Safety and Handling

Diethylaminopropyne formate should be handled with appropriate safety precautions. It may cause skin and eye irritation.[4] Always use personal protective equipment, including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or a fume hood.[4][30] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

Diethylaminopropyne formate shows significant potential as a corrosion inhibitor for steel in acidic environments. A comprehensive evaluation using a combination of weight loss, electrochemical, and surface analysis techniques is crucial to fully characterize its performance and understand its inhibition mechanism. The protocols and theoretical background provided in this guide offer a solid framework for researchers to conduct these investigations in a scientifically rigorous and insightful manner.

References

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - MDPI. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors - Scientific Reports. [Link]

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  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS) - NACE International. [Link]

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  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach - Manila Journal of Science. [Link]

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  • Potentiodynamic polarization parameters for corrosion Inhibition of AISI 1007 steel using CPE and CSO in Saline water - ResearchGate. [Link]

  • (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment - ResearchGate. [Link]

  • ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL - Bibliomed. [Link]

  • (i) Potentiodynamic polarization curve for the corrosion inhibition of... - ResearchGate. [Link]

  • D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) - ASTM International. [Link]

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  • PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investigation - MDPI. [Link]

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC - NIH. [Link]

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  • (PDF) Evaluation of some cationic surfactants based on dimethylaminopropylamine as corrosion inhibitors - ResearchGate. [Link]

  • (PDF) Evaluation of 2-Dimethylaminopropionamidoantipyrine as a Corrosion Inhibitor for Mild Steel in HCl Solution: A Combined Experimental and Theoretical Study - ResearchGate. [Link]

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  • Static and Dynamic Study of Novel 4-Formyl-N-Hexadecyl-N,N-Dimethylbenzenaminium Bromide Synthesized as a Corrosion Inhibitor Use in Petroleum Wells Acidizing Process - Chemical Methodologies. [Link]

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Method

Application Notes and Protocols for Diethylaminopropyne Formate

Abstract: This document provides a comprehensive technical guide for the use of Diethylaminopropyne Formate (CAS No. 125678-52-6). Primarily, it details the application of this compound as a key intermediate in the formu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the use of Diethylaminopropyne Formate (CAS No. 125678-52-6). Primarily, it details the application of this compound as a key intermediate in the formulation of additives for nickel electroplating, specifically as a brightener and leveling agent. A representative experimental protocol for the preparation of a Watts-type nickel plating bath incorporating Diethylaminopropyne Formate is provided. Additionally, its potential role in broader organic synthesis is discussed. This guide is intended for researchers, chemists, and process engineers in the fields of materials science, chemical synthesis, and drug development.

Introduction and Chemical Profile

Diethylaminopropyne formate is the salt of the tertiary amine N,N-diethylpropargylamine and formic acid. This formulation enhances the handling and solubility characteristics of the parent amine, particularly in aqueous systems, making it highly suitable for applications such as electroplating. The active component, the N,N-diethylpropargylamine cation, belongs to the class of acetylenic compounds that are well-established as effective additives in nickel plating baths.[1][2] These compounds influence the crystal growth of the nickel deposit on the cathode surface, leading to a brighter, more level, and aesthetically pleasing finish.[3]

The propargyl group (a C≡C triple bond) is the key functional moiety responsible for its activity as a brightener. It modifies the electrochemical deposition process, inhibiting crystal growth at prominent sites and promoting deposition in recesses, which results in a smoother surface. The diethylamino group contributes to the solubility and the overall performance of the molecule in the plating bath.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 125678-52-6
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents, sparingly soluble in water

Safety and Handling

Diethylaminopropyne formate is considered moderately toxic and can be an irritant to the skin and eyes. As with all chemicals, it is imperative to handle this compound in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Application in Nickel Electroplating

The primary industrial application of Diethylaminopropyne Formate is as an intermediate for, or a direct additive in, nickel electroplating baths. It functions as a Class II brightener and a leveling agent, often used in combination with other additives to achieve a brilliant, ductile, and smooth nickel coating.

Mechanism of Action in Nickel Plating

During electrodeposition, nickel ions are reduced at the cathode surface. Without additives, this process can lead to a coarse, columnar crystal structure, resulting in a dull or semi-bright finish. Acetylenic compounds like N,N-diethylpropargylamine adsorb onto the cathode surface. This adsorption is more pronounced on high-points of the substrate. This selective adsorption inhibits the deposition of nickel at these points, thereby redirecting the deposition into the microscopic valleys or recesses. This inhibitory effect prevents the formation of large crystals and promotes a fine-grained, highly reflective deposit. This process is known as leveling. The presence of the triple bond is crucial for this activity.

Caption: Workflow of a Nickel Electroplating Bath.

Representative Protocol for a Bright Nickel Plating Bath

This protocol describes the preparation of a standard Watts-type nickel plating bath and the incorporation of Diethylaminopropyne Formate as a brightening and leveling agent. This is a representative formulation; optimization may be required based on the specific substrate and desired finish.

Materials and Reagents:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Boric acid (H₃BO₃)

  • Diethylaminopropyne formate (as a stock solution or neat)

  • A primary brightener (e.g., saccharin)

  • A wetting agent (e.g., sodium lauryl sulfate)

  • Deionized water

  • Hydrochloric acid (HCl) or Nickel carbonate (NiCO₃) for pH adjustment

  • Plating tank with temperature control

  • Nickel anode

  • Rectifier (DC power supply)

  • Agitation system (e.g., air sparger or mechanical stirrer)

Bath Formulation:

ComponentConcentrationPurpose
Nickel Sulfate Hexahydrate240 - 300 g/LPrimary source of nickel ions
Nickel Chloride Hexahydrate45 - 60 g/LImproves anode corrosion and conductivity
Boric Acid30 - 45 g/LpH buffer
Saccharin (Primary Brightener)1 - 5 g/LReduces stress and provides initial brightening
Diethylaminopropyne Formate 1 - 10 mg/L Leveling agent and top brightener
Wetting Agent0.05 - 0.2 g/LReduces surface tension, prevents pitting

Step-by-Step Procedure:

  • Tank Preparation: Fill the plating tank to approximately 75% of its final volume with deionized water and heat to the operating temperature (55-65 °C).

  • Dissolving Salts:

    • Slowly add the nickel sulfate and stir until completely dissolved.

    • Add the nickel chloride and continue stirring until dissolved.

    • Add the boric acid and stir until it is fully dissolved.

  • Purification (Optional but Recommended):

    • Add activated carbon (approx. 1-2 g/L) to the solution and stir for 1-2 hours to remove organic impurities.

    • Allow the carbon to settle, then filter the solution into a clean tank.

  • pH Adjustment:

    • Measure the pH of the bath. The optimal range is typically 4.0 - 4.8.

    • If the pH is too high, cautiously add a dilute solution of hydrochloric acid.

    • If the pH is too low, add small amounts of nickel carbonate slurry until the desired pH is reached.

  • Addition of Additives:

    • Dissolve the primary brightener (saccharin) and the wetting agent in a small amount of the plating solution and then add to the main bath.

    • Prepare a dilute stock solution of Diethylaminopropyne Formate in deionized water. Add the required amount to the bath to achieve the target concentration (1-10 mg/L). Note: The optimal concentration is critical and should be determined experimentally.

  • Final Volume Adjustment: Add deionized water to reach the final working volume.

  • Plating Operation:

    • Maintain the bath temperature at 55-65 °C.

    • Provide continuous, gentle agitation.

    • Immerse the cleaned and activated workpiece (cathode) and the nickel anode into the solution.

    • Apply a DC current with a cathode current density of 2 - 10 A/dm². The optimal current density will depend on the specific geometry of the part and the desired plating rate.

    • Plate for the required duration to achieve the desired thickness.

  • Post-Treatment: After plating, rinse the workpiece thoroughly with deionized water.

Caption: Experimental workflow for bright nickel plating.

Role in Organic Synthesis

While the primary application of Diethylaminopropyne Formate is in electroplating, its constituent molecule, N,N-diethylpropargylamine, is a versatile building block in organic synthesis.[1] Propargylamines are valuable precursors for a variety of nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals and agrochemicals.

Conclusion

Diethylaminopropyne Formate is a specialized chemical with a well-defined and critical role in the electroplating industry. Its function as a brightener and leveling agent in nickel plating baths allows for the production of high-quality, decorative, and corrosion-resistant finishes. The provided protocol serves as a robust starting point for the implementation of this compound in a laboratory or industrial setting. While its application in broader organic synthesis is less documented, the inherent reactivity of the propargylamine moiety suggests significant potential for its use in the development of novel chemical entities. Adherence to strict safety protocols is essential when handling this compound.

References

  • Use of N-alllyl substituted amines and their salts as brightening agents in nickel plating baths. Justia Patents. [Link]

  • Synthesis method of N, N-diethylpropargylamine as electroplating additive.
  • Nickel plating brightener and preparation and use method thereof.
  • Nickel plating solution additive, nickel plating solution and electroplating process.
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  • Brightener for chemical nickel plating.
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  • Synthetic method of pyridinium hydroxy propyl sulfobetaine.
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Application

Application Notes and Protocols: Diethylaminopropyne Formate in the Synthesis of Heterocyclic Compounds

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of Diethylaminopropyne Formate (DEAPF) as a versatile synthon for the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of Diethylaminopropyne Formate (DEAPF) as a versatile synthon for the construction of medicinally important heterocyclic compounds. While DEAPF is a stable liquid, its primary utility in this context is as a precursor to the reactive N,N-diethylpropargylamine moiety. We will explore the causality behind its use and provide field-proven insights into its application in metal-catalyzed cyclization reactions to form substituted pyridines and pyrimidines. The protocols herein are designed to be self-validating, with an emphasis on mechanistic understanding, safety, and reproducibility.

Introduction: The Strategic Value of Diethylaminopropyne Formate

Heterocyclic scaffolds, particularly pyridines and pyrimidines, are foundational structures in a vast number of pharmaceuticals and natural products.[1] Their synthesis remains a central focus of organic and medicinal chemistry. Propargylamines, which feature both an amine and an alkyne, are exceptionally versatile building blocks for constructing these N-heterocycles due to the dual nucleophilic and electrophilic potential of the alkyne moiety.[2][3]

Diethylaminopropyne Formate (CAS 125678-52-6) is a colorless to pale yellow liquid that serves as a stable and convenient source of N,N-diethylpropargylamine. The formate salt structure enhances the compound's stability and handling characteristics compared to the free amine, which can be more volatile. In synthetic applications, the formate is readily dissociated or removed in situ, unmasking the nucleophilic propargylamine core to participate in subsequent bond-forming transformations. This guide will focus on the strategic use of this reagent in forming pyridine and pyrimidine rings, providing both the mechanistic rationale and detailed experimental protocols.

Core Chemistry: From Synthon to Scaffold

The synthetic power of DEAPF lies in the reactivity of the N,N-diethylpropargylamine it provides. This molecule can be leveraged in several powerful transformations, most notably in metal-catalyzed cascade reactions that rapidly build molecular complexity.

2.1. Synthesis of Substituted Pyridines via Catalytic Cyclization

The construction of a pyridine ring often involves the assembly of a C5 chain and a nitrogen atom. Propargylamines are ideal precursors for this, as they can react with other components to build the required framework, which then undergoes cyclization and aromatization. A highly effective method involves the gold- or palladium-catalyzed reaction of a propargylamine with a carbonyl compound bearing α-hydrogens.[4]

Mechanism Rationale: The reaction is believed to proceed through a cascade of amination, cyclization, and aromatization. The metal catalyst, often a gold(I) or palladium(II) species, activates the alkyne for nucleophilic attack. The carbonyl compound and the propargylamine first condense to form an enamine or related intermediate. This intermediate then undergoes an intramolecular 6-endo-dig cyclization, a favored pathway for forming six-membered rings.[4] Subsequent elimination of water and catalyst regeneration yields the stable, aromatic pyridine ring. The choice of catalyst and conditions is critical to prevent side reactions, such as simple isomerization of the propargylamine.[2]

G cluster_0 Catalytic Cycle for Pyridine Synthesis A [M] Catalyst B Alkyne Activation [M]-Propargylamine Complex A->B + DEAPF (Propargylamine) C Condensation Enamine Intermediate Formation B->C + Carbonyl Compound D 6-endo-dig Cyclization Dihydropyridine Intermediate C->D Intramolecular Attack E Aromatization (Oxidation/Elimination) D->E - H2O E->A Catalyst Regeneration F Pyridine Product E->F

Caption: Generalized catalytic cycle for pyridine synthesis.

2.2. Synthesis of Substituted Pyrimidines via [3+3] Annulation

Pyrimidine synthesis traditionally involves the condensation of a three-carbon (C-C-C) unit, like a 1,3-dicarbonyl compound, with a nitrogen-carbon-nitrogen (N-C-N) unit, such as an amidine or urea (Pinner Synthesis).[5][6] Alkynes can be powerful three-carbon synthons in this context. The reaction of a terminal alkyne with an amidine, often catalyzed by transition metals like iridium or iron, provides a direct route to the pyrimidine core.[7][8]

Mechanism Rationale: In this approach, the N,N-diethylpropargylamine (from DEAPF) acts as the C-C-C fragment. The reaction is initiated by the condensation of the amidine with the alkyne. This process can be facilitated by a metal catalyst that coordinates to the alkyne, making it more susceptible to nucleophilic attack by the amidine. Following the initial addition, a second molecule of the amidine or a related nitrogen source attacks, leading to the formation of the six-membered heterocyclic ring. A final dehydrogenation or aromatization step, which can also be metal-mediated, yields the final pyrimidine product.[7] This multicomponent approach is highly atom-economical and allows for the rapid construction of complex pyrimidines from simple starting materials.

Experimental Protocols

Safety Precaution: Diethylaminopropyne formate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. It may cause irritation to the skin and eyes.

3.1. Protocol 1: Gold-Catalyzed Synthesis of a Tetrasubstituted Pyridine

This protocol describes a general method for the synthesis of a pyridine derivative from DEAPF and a ketone, based on established methodologies for propargylamines.[4]

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
Diethylaminopropyne Formate157.21157 mg1.0Synthon
2-Butanone72.11108 mg1.5C2 Source
Chloro(triphenylphosphine)gold(I)494.7025 mg0.05Catalyst
Silver Triflate256.9413 mg0.05Co-catalyst
Dichloroethane (DCE)98.965.0 mL-Solvent

Step-by-Step Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add chloro(triphenylphosphine)gold(I) (25 mg, 0.05 mmol) and silver triflate (13 mg, 0.05 mmol).

  • Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Add dry dichloroethane (5.0 mL) via syringe.

  • Add 2-butanone (108 mg, 1.5 mmol) followed by Diethylaminopropyne Formate (157 mg, 1.0 mmol) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of Celite® to remove the catalyst, washing with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield the desired pyridine product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. Protocol 2: Sonogashira Coupling followed by Pyrimidine Formation

This two-step protocol first uses a Sonogashira coupling to append an aryl group to the alkyne, creating a more complex C-C-C fragment.[9][10] This intermediate is then cyclized with an amidine to form a highly substituted pyrimidine.[7]

Part A: Sonogashira Coupling of DEAPF with an Aryl Halide

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
Diethylaminopropyne Formate157.21157 mg1.0Alkyne Source
4-Iodotoluene218.04240 mg1.1Aryl Source
Pd(PPh₃)₂Cl₂701.9035 mg0.05Catalyst
Copper(I) Iodide (CuI)190.455 mg0.025Co-catalyst
Diisopropylamine (DIPA)101.195 mL-Base/Solvent
Tetrahydrofuran (THF)72.115 mL-Co-solvent

Step-by-Step Procedure (Part A):

  • To a dry Schlenk flask, add 4-iodotoluene (240 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (5 mg, 0.025 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add THF (5 mL) and diisopropylamine (5 mL) via syringe.

  • Add Diethylaminopropyne Formate (157 mg, 1.0 mmol) dropwise.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.[11]

  • Once the starting material is consumed, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aryl-substituted propargylamine is often used directly in the next step without further purification.

Part B: Pyrimidine Synthesis from Aryl-Propargylamine

  • Dissolve the crude product from Part A in a suitable solvent such as ethanol (10 mL) in a round-bottom flask.

  • Add benzamidine hydrochloride (1.1 eq) and sodium ethoxide (1.2 eq).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After cooling, neutralize the reaction with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the target 2,4,6-trisubstituted pyrimidine.

G cluster_workflow General Synthesis Workflow start Start: DEAPF & Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Catalytic Reaction (Heating/Stirring) setup->reaction monitor Monitoring (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, etc.) purify->char end_node Final Product: Heterocycle char->end_node

Caption: A typical workflow for heterocyclic synthesis using DEAPF.

Conclusion and Future Outlook

Diethylaminopropyne Formate serves as a highly practical and stable precursor for N,N-diethylpropargylamine, a potent building block in modern organic synthesis. Its application in metal-catalyzed reactions provides robust and efficient pathways to valuable pyridine and pyrimidine scaffolds. The methodologies presented herein demonstrate the strategic advantage of using this synthon to rapidly access diverse heterocyclic libraries. Future work will continue to explore novel catalytic systems to broaden the substrate scope and further enhance the efficiency and sustainability of these transformations, solidifying the role of propargylamine derivatives in contemporary drug discovery and development.

References
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Method

A Robust, Derivatization-Based RP-HPLC Method for the Quantification of Diethylaminopropyne Formate

An Application Note for the Analysis of Diethylaminopropyne Formate by High-Performance Liquid Chromatography (HPLC) Abstract This application note presents a detailed, validated method for the determination of Diethylam...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of Diethylaminopropyne Formate by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed, validated method for the determination of Diethylaminopropyne formate, a compound of interest in pharmaceutical development and chemical synthesis. Due to its chemical nature as a small, polar, aliphatic amine salt, Diethylaminopropyne formate presents significant analytical challenges for traditional reversed-phase chromatography, namely poor retention and the absence of a native chromophore for UV detection.[1][2] To overcome these obstacles, this guide details a pre-column derivatization strategy. This approach enhances the hydrophobicity of the analyte for robust retention on a C18 stationary phase and introduces a strongly UV-absorbent moiety, enabling sensitive and reliable quantification.[3] The protocols herein are designed for researchers, analytical scientists, and quality control professionals, providing a comprehensive framework from sample preparation to method validation in accordance with International Conference on Harmonisation (ICH) guidelines.[4][5]

Scientific Rationale and Method Principle

The primary challenge in analyzing short-chain amines like Diethylaminopropyne is their high polarity and low molecular weight, which leads to minimal interaction with nonpolar stationary phases (e.g., C18) in reversed-phase HPLC.[6][7] Furthermore, lacking a conjugated π-electron system, they do not absorb light in the conventional UV-Vis range (220-400 nm), precluding direct detection.

This method circumvents these issues by employing a pre-column derivatization step. The secondary amine group of Diethylaminopropyne is reacted with a derivatizing agent, such as 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which is highly effective for secondary amines.[2] This reaction achieves two critical objectives:

  • Enables UV Detection: It covalently bonds a chromophore (the NBD group) to the analyte, creating a derivative with strong UV absorbance at a specific wavelength, thereby ensuring high sensitivity.

  • Improves Chromatography: The resulting derivative is significantly less polar and larger than the parent amine, promoting better interaction and retention on a standard C18 column, moving it away from the solvent front and potential interferences.[3]

The derivatized sample is then injected into a reversed-phase HPLC system for separation and quantification. The entire analytical workflow is designed to be robust, reproducible, and transferable.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Standard Standard->Dissolve AddBuffer Add Borate Buffer Dissolve->AddBuffer AddReagent Add NBD-Cl Reagent AddBuffer->AddReagent React Incubate (e.g., 70°C, 30 min) AddReagent->React StopRxn Stop Reaction (e.g., Cool/Acidify) React->StopRxn Inject Inject onto C18 Column StopRxn->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Peak Area Detect->Quantify Report Report Quantify->Report Generate Report

Caption: Overall workflow from sample preparation to final analysis.

Materials and Methods

Reagents and Materials
  • Diethylaminopropyne formate (Reference Standard, >99% purity)

  • 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), >98%

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Boric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • 0.45 µm Syringe filters (PTFE or Nylon)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler with temperature control

    • Thermostatted Column Compartment

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Vortex Mixer

  • Heating block or water bath

Chromatographic Conditions

The following table summarizes the optimized starting conditions for the analysis of the NBD-derivatized Diethylaminopropyne.

ParameterRecommended ConditionJustification
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing excellent retention for the hydrophobic derivative. A shorter column (e.g., 150 mm) can be used for faster analysis if resolution is sufficient.
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v)Isocratic elution is preferred for simplicity and robustness. The exact ratio should be optimized to achieve a retention time (k') between 2 and 10.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temp. 35 °CElevated temperature improves peak shape and reduces viscosity, leading to lower backpressure and more consistent retention times.
Injection Vol. 10 µLA typical injection volume. This can be adjusted based on analyte concentration and detector sensitivity.
Detection UV at 450 nmThe NBD-amine derivative exhibits a strong absorbance maximum around this wavelength, providing high sensitivity and selectivity.
Run Time 15 minutesSufficient to elute the analyte and any potential late-eluting byproducts.

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase (60:40 ACN:H₂O): Carefully measure 600 mL of HPLC-grade Acetonitrile and 400 mL of HPLC-grade Water. Mix thoroughly and degas by sonication or vacuum filtration.

  • Diluent (50:50 ACN:H₂O): Mix equal volumes of HPLC-grade Acetonitrile and Water. This is used for dissolving standards and samples.

  • Borate Buffer (20 mM, pH 8.5): Dissolve 1.24 g of Boric Acid in 1 L of HPLC-grade water. Adjust the pH to 8.5 with 1 M Sodium Hydroxide.

  • Derivatization Reagent (0.35 mg/mL NBD-Cl): Accurately weigh 3.5 mg of NBD-Cl and dissolve it in 10 mL of Methanol. This solution is light-sensitive and should be prepared fresh and stored in an amber vial.

Protocol 2: Standard Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of Diethylaminopropyne formate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard (e.g., 10 µg/mL): Perform a serial dilution of the Stock Standard with the Diluent to achieve the desired final concentration for derivatization.

Protocol 3: Derivatization Procedure

This protocol is based on established methods for derivatizing secondary amines with NBD-Cl.[2]

  • Pipetting: In a clean autosampler vial, combine the following:

    • 200 µL of the prepared standard or sample solution.

    • 50 µL of Borate Buffer (20 mM, pH 8.5).

    • 150 µL of NBD-Cl reagent (0.35 mg/mL).

  • Mixing: Cap the vial and mix thoroughly using a vortex mixer for 30 seconds.

  • Incubation: Place the vial in a heating block or water bath set to 70 °C for 30 minutes.

  • Reaction Termination: After incubation, immediately place the vial in a freezer or ice bath for 1-2 minutes to stop the reaction.[2]

  • Analysis: The derivatized sample is now ready for injection into the HPLC system.

Protocol 4: HPLC Analysis and System Suitability
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before running samples, perform at least five replicate injections of a derivatized working standard. The SST ensures the system is performing correctly. Acceptance criteria should be pre-defined, for example:

    • Peak Area %RSD (Relative Standard Deviation): ≤ 2.0%

    • Retention Time %RSD: ≤ 1.0%

    • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Sample Analysis: Once the system passes the SST, proceed with the analysis of derivatized samples.

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines (Q2(R1)).[5][8] This process establishes the performance characteristics and reliability of the procedure.

G cluster_validation ICH Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity proves Linearity Linearity & Range Method->Linearity establishes Accuracy Accuracy Method->Accuracy confirms Precision Precision (Repeatability & Intermediate) Method->Precision demonstrates Robustness Robustness Method->Robustness tests LOD LOD Linearity->LOD informs LOQ LOQ Linearity->LOQ informs

Caption: Key parameters for validating the analytical method.

Summary of Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[8]Peak purity analysis (PDA detector) should pass. No interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]Typically 80-120% of the target concentration for an assay.
Accuracy To measure the closeness of the test results to the true value. Assessed by recovery studies on spiked samples.[9]Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.[10]%RSD for peak areas should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision (%RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).[5]System suitability parameters should remain within acceptance criteria.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of Diethylaminopropyne formate. By incorporating a pre-column derivatization step with NBD-Cl, the inherent challenges of poor retention and lack of UV absorbance are effectively overcome. The protocol is built upon sound chromatographic principles and includes a clear framework for method validation, ensuring that the results generated are accurate, precise, and fit for purpose in a regulated research or quality control environment.

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. Retrieved from [Link]

  • A Prep. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethylamine in Pharmaceuticals. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Wiley Online Library. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • ZirChrom. (n.d.). Method Development Guide. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development and Validation of RP-HPLC-DAD Stability Indicating Re. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]

  • PubMed Central. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Retrieved from [Link]

Sources

Application

Application Note: Gas Chromatography Analysis of Diethylaminopropyne Formate

Abstract This application note presents a comprehensive guide to the analysis of Diethylaminopropyne formate using gas chromatography (GC). Diethylaminopropyne formate is a crucial intermediate in various synthetic pathw...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of Diethylaminopropyne formate using gas chromatography (GC). Diethylaminopropyne formate is a crucial intermediate in various synthetic pathways, including the preparation of nickel plating brightening agents and potential pharmaceutical compounds.[1][2] Accurate and robust analytical methods are therefore essential for quality control, process monitoring, and research applications. This document provides a detailed protocol, discusses the scientific rationale behind methodological choices, and addresses potential analytical challenges such as peak tailing and thermal degradation. The target audience for this guide includes researchers, scientists, and professionals in the fields of drug development and chemical manufacturing.

Introduction: The Analytical Challenge of Diethylaminopropyne Formate

Diethylaminopropyne formate (CAS 125678-52-6) is a unique organic molecule that combines the structural features of a tertiary amine and a formate ester.[1] This dual functionality, while synthetically useful, presents specific challenges for gas chromatographic analysis. The tertiary amine group, being basic in nature, is prone to interactions with active sites on standard silica-based columns and liners, which can lead to significant peak tailing and poor reproducibility. Furthermore, formate esters can exhibit thermal lability, potentially degrading in a hot GC inlet, which would compromise the accuracy of the analysis.[3][4]

This application note addresses these challenges by proposing a robust GC method tailored for the specific physicochemical properties of Diethylaminopropyne formate. We will delve into the critical parameters of the GC system, from sample preparation and inlet conditions to column selection and detector settings, providing a scientifically grounded protocol for reliable and accurate quantification.

Physicochemical Properties of Diethylaminopropyne Formate

Understanding the physical and chemical characteristics of Diethylaminopropyne formate is fundamental to developing a successful GC method.

PropertyValue/DescriptionSource
CAS Number 125678-52-6[2]
Molecular Formula C₈H₁₅NO₂ChemicalBook
Molecular Weight 157.21 g/mol ChemicalBook
Appearance Colorless to pale yellow liquid[1]
Odor Mild, slightly ammoniacal[1]
Solubility Soluble in organic solvents, sparingly soluble in water[1]
Stability Store in a cool, dry, well-ventilated area. Incompatible with strong acids, bases, and oxidizing agents.[1]

The volatility of Diethylaminopropyne formate, implied by its structure and liquid state at room temperature, makes it a suitable candidate for GC analysis. The parent amine, N,N-diethyl-2-propyn-1-amine, is also amenable to gas chromatography, further supporting this approach.[5]

Recommended GC Method and Protocol

This section outlines a detailed, step-by-step protocol for the GC analysis of Diethylaminopropyne formate. The method is designed to minimize on-column interactions and potential thermal degradation, ensuring high-quality chromatographic data.

Experimental Workflow

The overall analytical process is depicted in the workflow diagram below.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Receive Sample Dilution Dilute in Aprotic Solvent (e.g., Acetonitrile) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler Inlet Optimized Inlet Conditions Autosampler->Inlet Column Base-Deactivated Column Inlet->Column Oven Temperature Program Column->Oven Detector FID Detection Oven->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Calibration Calibration Curve Integration->Calibration Report Generate Report Calibration->Report

Sources

Method

Application Notes and Protocols for Diethylaminopropyne Formate as a Brightener in Nickel Electroplating

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of Diethylaminopropyne Formate (PABS) as a cruci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of Diethylaminopropyne Formate (PABS) as a crucial intermediate in the formulation of brighteners for nickel electroplating. This guide details the fundamental principles of bright nickel plating, the specific role and mechanism of PABS-derived additives, and provides detailed, field-proven protocols for bath preparation, process optimization using Hull cell analysis, and quality control. The methodologies described herein are designed to be self-validating, ensuring the achievement of consistent, high-quality, bright nickel deposits.

Introduction to Bright Nickel Electroplating

Nickel electroplating is a surface finishing process that deposits a layer of nickel onto a substrate through an electrolytic process.[1] This coating is widely employed across numerous industries to enhance corrosion resistance, wear resistance, and to provide a decorative, aesthetically pleasing finish.[2] While a standard Watts-type nickel bath produces a dull, matte deposit, the addition of specific organic compounds, known as additives, can dramatically alter the deposit's characteristics to produce a smooth, highly reflective, and mirror-like finish.[1][2]

These additives are generally categorized as:

  • Carriers or Primary Brighteners: These organic compounds, such as saccharin or benzene sulphonic acids, refine the grain structure of the nickel deposit and impart ductility.[1][2] They are the foundation of a bright plating system.

  • Levelers and Secondary Brighteners: This class of additives works in conjunction with carriers to produce a brilliant, leveled finish.[2] They are consumed during the plating process and are responsible for the mirror-like appearance by influencing the electro-crystallization process.[2] Compounds synthesized from intermediates like Diethylaminopropyne Formate fall into this critical category.[3][4]

  • Wetting Agents: These surfactants reduce the surface tension of the electrolyte to prevent pitting caused by the adherence of hydrogen bubbles to the cathode surface.[2]

This guide focuses on Diethylaminopropyne Formate as a key building block for high-performance secondary brighteners and leveling agents.

Diethylaminopropyne Formate: Properties and Mechanism of Action

Diethylaminopropyne Formate (CAS: 125678-52-6), also known as PABS, is an organic intermediate used in the synthesis of electroplating additives.[3][5] Its unique molecular structure is fundamental to its function in creating bright and level nickel coatings.[3]

Chemical Properties:

  • Molecular Formula: C₈H₁₅NO₂[3][6]

  • Molecular Weight: 157.21 g/mol [3][6]

  • Appearance: Colorless to light orange-red transparent liquid.[3]

  • Purity: Typically ≥97.0%.[3]

  • Solubility: Well soluble in water.[7]

graph Diethylaminopropyne_Formate_Structure {
  layout=neato;
  node [shape=plaintext, fontsize=12];
  edge [fontsize=12];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H_formate [label="H", fontcolor="#202124"]; O1_formate [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C_formate [label="C"]; O2_formate [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0.5!"]; N [pos="3,0.5!"]; C4 [pos="4,0!"]; C5 [pos="5,0!"]; C6 [pos="4,1!"]; C7 [pos="5,1!"];

// Formate group positioning H_formate [pos="3.5,-1.5!"]; C_formate [pos="2.5,-1.5!"]; O1_formate [pos="2,-1!"]; O2_formate [pos="2,-2!"];

// Define bonds C1 -- C2 [label="≡"]; C2 -- C3; C3 -- N; N -- C4; C4 -- C5; N -- C6; C6 -- C7;

// Formate ion bonds (conceptual) {rank=same; C_formate; O1_formate; O2_formate}; C_formate -- H_formate; C_formate -- O1_formate [style=dashed, label="-"]; C_formate -- O2_formate [style=double];

// Label parts of the molecule label_propyne [label="Propyne Group", pos="1,-0.5!", fontsize=10]; label_diethylamino [label="Diethylamino Group", pos="4,0.5!", fontsize=10]; label_formate [label="Formate Ion", pos="2.5,-2.5!", fontsize=10];

// Add ionic interaction representation N -- C_formate [style=dotted, arrowhead=none, label="+"]; }

Caption: Conceptual mechanism of a leveling brightener.

Experimental Protocols and Methodologies

A successful bright nickel plating process relies on a well-maintained plating bath and rigorous process control. The following protocols provide a framework for laboratory and pilot-scale applications.

Workflow Overview

Electroplating_Workflow cluster_prep 1. Pre-Treatment cluster_plate 2. Electroplating cluster_post 3. Post-Treatment A Mechanical Cleaning (Degreasing) B Electrocleaning A->B C Acid Activation (Pickling) B->C D Bright Nickel Plating (Watts Bath + Additives) C->D E Rinsing D->E F Drying E->F G Optional: Chromium Topcoat F->G

Caption: General workflow for bright nickel electroplating.

Table 1: Standard Bright Nickel Watts Bath

The foundation for a bright nickel finish is typically a Watts-type bath, named after its inventor.[8] The additives, including the brightener system derived from PABS, are added to this base solution.

ComponentConcentrationFunction
Nickel Sulfate (NiSO₄·6H₂O)250 - 320 g/LPrimary source of nickel ions.[9]
Nickel Chloride (NiCl₂·6H₂O)45 - 60 g/LPromotes anode corrosion and improves conductivity.[9]
Boric Acid (H₃BO₃)40 - 50 g/LActs as a pH buffer to prevent rapid pH changes at the cathode.[2][9]
Carrier Additive Per supplierProvides initial grain refinement and ductility.
Brightener/Leveler (PABS-based) See Hull Cell ProtocolProduces brightness and leveling.
Wetting Agent Per supplierPrevents pitting from hydrogen bubbles.
Operating Parameters
pH3.5 - 4.5Affects deposit stress, brightness, and efficiency.[9]
Temperature50 - 60 °CInfluences deposition rate, stress, and additive function.[9]
Cathode Current Density2 - 10 A/dm²Determines plating speed and deposit characteristics.
AgitationModerate (Air or Mechanical)Ensures uniform ion and additive concentration at the cathode.
Protocol 1: Bath Preparation (1 Liter Laboratory Scale)
  • Heat Water: Heat approximately 600 mL of deionized water to ~65 °C in a 2-liter beaker.

  • Dissolve Salts: While stirring, slowly dissolve the required amounts of Nickel Sulfate and Nickel Chloride.

  • Add Boric Acid: Once the nickel salts are fully dissolved, add the Boric Acid and stir until clear.

  • Purification (Recommended for new baths):

    • Add 1-2 g/L of activated carbon to the solution.

    • Stir for 1-2 hours at 60-65 °C to remove organic impurities.

    • Allow the carbon to settle, then filter the solution into a clean container.

  • Cool and Adjust Volume: Allow the solution to cool to room temperature. Add deionized water to bring the final volume to 1 liter.

  • pH Adjustment: Measure the pH and adjust to the desired operating range (e.g., 4.0) using diluted sulfuric acid or nickel carbonate.

  • Add Organics: Add the recommended starting concentrations of the carrier, PABS-based brightener, and wetting agent. Stir thoroughly. The bath is now ready for Hull cell testing.

Protocol 2: Hull Cell Testing for Bath Optimization

The Hull cell is an indispensable tool for evaluating the condition of a plating bath and optimizing additive concentrations.[10][11] It is a trapezoidal cell that allows for the evaluation of the deposit quality over a wide range of current densities on a single test panel.[10][11]

Procedure:

  • Prepare Panel: Use a standard 267 mL Hull cell with a brass or zinc-coated steel panel.[12] Ensure the panel is properly cleaned and activated according to the pre-treatment workflow.

  • Fill Cell: Fill the Hull cell with 267 mL of the prepared nickel plating solution. Heat the solution to the target operating temperature (e.g., 55 °C).[12]

  • Set Up: Place the cleaned panel in the cathode holder and the appropriate nickel anode in the anode holder.

  • Plate: Connect the cell to a rectifier and plate the panel at a total current of 2 amps for 10 minutes (this is a common standard, but may vary).[12][13]

  • Rinse and Dry: After plating, immediately remove the panel, rinse thoroughly with water, and dry.

  • Evaluate: Observe the appearance of the deposit across the panel. The right side of the panel represents the high current density (HCD) region, while the left side represents the low current density (LCD) region.

Table 2: Hull Cell Interpretation and Troubleshooting

The appearance of the Hull cell panel provides a visual fingerprint of the bath's health.[8]

Observation on PanelLocationProbable CauseCorrective Action
Burning / Dark Deposit HCD (Right Edge)Low brightener concentration; Low nickel salt concentration; High pH.[12][13]Add PABS-based brightener in small increments; Analyze and adjust bath chemistry.
Dull or Cloudy Deposit LCD (Left Edge)Low carrier concentration; Metallic contamination (e.g., zinc, copper).[14]Add carrier additive; Perform dummy plating at low current density to remove impurities.
Overall Dullness Entire PanelImbalance of additives; Low pH; Incorrect temperature.[12][13]Perform sequential Hull cell tests with additive additions; Adjust pH and temperature.
Poor Leveling / Haziness Mid-RangeIncorrect brightener-to-carrier ratio.[12]Adjust concentrations of both additives based on Hull cell tests.
Pitting Entire PanelInsufficient wetting agent; Organic contamination.Add wetting agent; Perform activated carbon treatment.
Roughness Entire PanelParticulate matter in the bath; High pH causing precipitation.[12][13]Filter the solution; Check and adjust pH.

Causality Note: The Hull cell is a self-validating system. By making a small, known addition of an additive (e.g., 0.5 mL of PABS-based brightener) to the 267 mL cell and running a new panel, you can directly observe the effect of that change. A positive change confirms the diagnosis, while no change or a negative change suggests a different root cause. This iterative process is key to maintaining a stable and high-performing plating bath.

Conclusion

Diethylaminopropyne Formate is a highly effective intermediate for formulating advanced brightener and leveling systems for nickel electroplating. Its unique alkyne functional group facilitates the controlled deposition of nickel, leading to a fine-grained, leveled, and highly reflective surface. By understanding its mechanism of action and employing systematic process control through tools like the Hull cell, researchers and industry professionals can consistently achieve superior quality bright nickel deposits. The protocols and data presented in this guide provide a robust framework for the successful application of PABS-based brighteners in both research and production environments.

References

  • The Role of Diethylaminopropyne Formate in Nickel Pl
  • Diethylaminopropyne formate 125678-52-6 wiki. (n.d.). Google Cloud.
  • Improve Nickel Electroplating with Additives & Brighteners. (2024, July 23). DU Organics.
  • Interpreting Nickel Pl
  • Analysis of the Characteristics of Nickel-Plating B
  • Hull cell. (n.d.). Wikipedia.
  • Categories of electroplating additives and their applications. (2021, August 31). Hopax Fine Chemicals.
  • Nickel Plating Intermedi
  • Interpreting Nickel Plated Hull Cell Panels. (2014, June 5). YouTube.
  • Hull Cell Test Method for Electropl
  • Nickel Pl
  • Sourcing Diethylaminopropyne Formate: A Guide for Plating Additive Manufacturers. (n.d.). Google Cloud.
  • Self-leveling bright nickel plating bath and process. (n.d.).
  • Nickel Plating Protocol Advice. (2024, May 21). Reddit.
  • Diethylaminopropyne formate(PABS) can be used as an intermediate of electroplating additive to prepare nickel plating brightening agent. (n.d.). ChemicalBook.
  • Diethylaminopropyne form
  • Diethylaminopropyne form
  • Nickel Electroplating. (n.d.).
  • Alkynes as Electrophilic or Nucleophilic Allylmetal Precursors in Transition Metal C
  • Method of electroplating glare-free nickel deposits. (n.d.).
  • Electroplating steel objects with silver involves a three-step process. (2024, September 6). Google Cloud.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diethylaminopropyne Formate Synthesis

Welcome to the technical support center for the synthesis of Diethylaminopropyne Formate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethylaminopropyne Formate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield, product purity, and overall process efficiency. Drawing from established chemical principles and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions to ensure your experimental success.

Synthesis Overview: The Reaction Pathway

The synthesis of Diethylaminopropyne formate is fundamentally an acid-base reaction between N,N-Diethyl-2-propyn-1-amine (a moderately strong base) and formic acid (a weak acid). This reaction results in the formation of an ammonium formate salt.[1] While seemingly straightforward, achieving a high yield of pure product requires careful control over several experimental parameters.

Core Reaction: C₇H₁₃N (N,N-Diethyl-2-propyn-1-amine) + CH₂O₂ (Formic Acid) → C₈H₁₅NO₂ (Diethylaminopropyne formate)

The process involves the protonation of the tertiary amine by formic acid. The resulting diethylaminopropyn-1-ylammonium cation and formate anion are held together by ionic bonds. Understanding this salt formation is critical for troubleshooting isolation and purification steps.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reagents 1. Reagent Quality Check (N,N-Diethyl-2-propyn-1-amine, Formic Acid) Setup 2. Reaction Setup (Solvent, Inert Atmosphere) Reagents->Setup High Purity Addition 3. Controlled Addition (Maintain T < 30°C) Setup->Addition Exothermic Control Monitor 4. Reaction Monitoring (TLC, GC, NMR) Addition->Monitor Ensure Completion Solvent_Removal 5. Solvent Removal (Rotary Evaporation) Monitor->Solvent_Removal Reaction Complete Extraction 6. Product Isolation (If necessary) Solvent_Removal->Extraction Purify 7. Final Purification (Vacuum Distillation) Extraction->Purify Analysis 8. Quality Control (NMR, GC-MS, Titration) Purify->Analysis Final_Product Diethylaminopropyne Formate Analysis->Final_Product Purity ≥97%

Caption: General workflow for Diethylaminopropyne formate synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My final yield of Diethylaminopropyne formate is consistently below expectations (<70%). What are the primary factors I should investigate?

Answer: Low yield is a multifaceted issue that typically points to problems in reagent quality, reaction control, or workup efficiency.

  • Causality 1: Reagent Purity and Stoichiometry:

    • The "Why": The starting amine, N,N-Diethyl-2-propyn-1-amine, is susceptible to oxidation and polymerization, especially if it is aged or has been improperly stored.[2][3] Formic acid is hygroscopic and readily absorbs water from the atmosphere. Water can interfere with the salt formation and complicate downstream processing. An incorrect molar ratio will leave unreacted starting material, directly reducing the theoretical yield.

    • Troubleshooting Steps:

      • Verify Amine Purity: Use freshly distilled N,N-Diethyl-2-propyn-1-amine. Purity can be confirmed via GC or ¹H NMR. The presence of a terminal alkyne proton signal around 1.8-2.5 ppm is a key indicator.[4]

      • Use Anhydrous Formic Acid: Employ a new, sealed bottle of formic acid (≥98% purity).

      • Confirm Stoichiometry: The reaction is typically run with a slight excess of one reagent to drive the reaction to completion, but a large excess complicates purification. Start with a 1:1 or 1:1.05 molar ratio of amine to acid. Accurately measure reagents by mass, not volume, for greater precision.

  • Causality 2: Poor Temperature Control:

    • The "Why": The acid-base neutralization is exothermic. Uncontrolled temperature increases can promote side reactions. Propyne derivatives can undergo thermal decomposition or polymerization at elevated temperatures.[2]

    • Troubleshooting Steps:

      • Controlled Addition: Add the formic acid dropwise to the amine solution while cooling the reaction vessel in an ice/water bath.

      • Maintain Temperature: Monitor the internal temperature and maintain it between 10-30°C during the addition. After addition is complete, allow the reaction to slowly warm to room temperature.

  • Causality 3: Inefficient Product Isolation:

    • The "Why": Diethylaminopropyne formate is a salt, giving it moderate polarity and solubility in both water (if present) and some organic solvents.[1][5] During workup, product can be lost to aqueous layers if extractions are performed, or it can adhere to glassware.

    • Troubleshooting Steps:

      • Minimize Water: The synthesis is often performed neat (without solvent) or in a non-polar organic solvent.[1] This simplifies isolation, as the product can often be obtained directly after removing any solvent.

      • Solvent Selection: If an extraction is necessary to remove non-polar impurities, use a solvent in which the product has low solubility, such as diethyl ether or hexane.

Issue 2: Product Impurity

Question: My post-synthesis analysis (NMR/GC-MS) shows significant impurities. What are these byproducts and how can I prevent them?

Answer: Impurity formation is often linked to the reactivity of the alkyne functional group or degradation of the starting materials.

Potential Impurity Likely Cause Prevention & Mitigation Strategy
Polymeric materials High reaction temperature or prolonged exposure to air/light causing polymerization of the starting alkyne.[2]Use freshly distilled amine, maintain strict temperature control (<30°C), and run the reaction under an inert atmosphere (Nitrogen or Argon).
Hydrated Alkyne Byproducts (Ketones) Presence of water in formic acid or reaction solvent, leading to acid-catalyzed hydration of the alkyne.[6][7]Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use.
Unreacted Starting Materials Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or poor mixing.Verify molar ratios, allow the reaction to stir for an adequate time (monitor by TLC/GC), and ensure efficient stirring throughout the process.
Side-products from Formic Acid Under certain conditions, especially with transition metal contaminants, formic acid can act as a reducing agent for alkynes.[7][8]Use high-purity reagents and ensure the reaction vessel is free from metal contaminants.
Issue 3: Reaction Stalls or Fails to Initiate

Question: I've mixed my reagents but see no evidence of reaction (e.g., no exotherm, no product spot on TLC). What could be wrong?

Answer: This is a rare issue for a simple acid-base reaction and almost always points to a fundamental problem with the reagents.

  • Causality: Inactive Reagents

    • The "Why": The most probable cause is severely degraded starting material. If the N,N-Diethyl-2-propyn-1-amine has extensively polymerized or oxidized, its effective concentration will be too low. Similarly, if the formic acid is very old, it may have degraded.

    • Troubleshooting Steps:

      • Source New Reagents: Obtain new, high-purity N,N-Diethyl-2-propyn-1-amine and formic acid from a reputable supplier.[9]

      • Perform a Small-Scale Test: Before committing a large quantity of material, run a small-scale test (e.g., 1 mmol) with the new reagents to confirm reactivity. An immediate exotherm upon mixing is a strong positive indicator.

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Reagents Check Reagent Purity (NMR/GC of Amine, New Acid) Start->Check_Reagents Check_Temp Review Temperature Control (Was exotherm managed?) Check_Reagents->Check_Temp Reagents OK Sol_Reagent Purify/Replace Reagents Check_Reagents->Sol_Reagent Purity Issue Found Check_Workup Analyze Workup Procedure (Loss during extraction?) Check_Temp->Check_Workup Temp OK Sol_Temp Implement Cooling Bath & Slow Addition Check_Temp->Sol_Temp Temp > 30°C Check_Atmosphere Was Inert Atmosphere Used? Check_Workup->Check_Atmosphere No Sol_Workup Minimize Aqueous Contact; Use Neat Conditions Check_Workup->Sol_Workup Yes Sol_Atmosphere Use N2 or Ar Blanket Check_Atmosphere->Sol_Atmosphere No

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Recommended Synthesis of Diethylaminopropyne Formate

This protocol is designed for a 0.1 mole scale synthesis.

  • Preparation:

    • Dry a 250 mL round-bottom flask equipped with a magnetic stir bar in an oven at 120°C for at least 2 hours, then allow it to cool to room temperature under a stream of dry nitrogen.

    • Equip the flask with a nitrogen inlet and a dropping funnel.

  • Reagent Charging:

    • To the flask, add 11.12 g (0.1 mol) of freshly distilled N,N-Diethyl-2-propyn-1-amine.

    • If desired, add 50 mL of an anhydrous non-polar solvent like toluene. (Note: The reaction can be run neat).

    • In the dropping funnel, place 4.83 g (0.105 mol, 1.05 eq) of formic acid (≥98%).

  • Reaction:

    • Place the reaction flask in an ice/water bath and begin stirring.

    • Add the formic acid dropwise from the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 30°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Isolation:

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The resulting product is crude Diethylaminopropyne formate, which appears as a colorless to pale yellow liquid.[1] For many applications, this crude product may be of sufficient purity.

  • Purification (if necessary):

    • The product can be purified by vacuum distillation. Due to its salt-like nature, high vacuum and moderate heat are required. (Caution: Perform in a well-ventilated fume hood).

Protocol 2: Analytical Quantification by ¹H NMR

Quantitative NMR (qNMR) is an excellent method for determining the purity of the final product.

  • Sample Preparation: Accurately weigh ~20 mg of your Diethylaminopropyne formate product into an NMR tube.

  • Internal Standard: Accurately weigh and add ~10 mg of a suitable internal standard with a known, non-overlapping proton signal (e.g., dimethyl sulfone).

  • Solvent: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 30 seconds to ensure accurate integration.

  • Calculation: Compare the integral of a known proton signal from the product to the integral of a known proton signal from the internal standard to calculate the purity.

Frequently Asked Questions (FAQs)

  • Q1: Is a catalyst required for this synthesis?

    • A: No. This is a direct acid-base reaction and does not require a catalyst. In fact, the presence of metal catalysts could promote unwanted side reactions with the alkyne group.[8]

  • Q2: What is the best way to store the N,N-Diethyl-2-propyn-1-amine starting material?

    • A: It should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent oxidation and polymerization.[3] For long-term storage, refrigeration is recommended. Always check for discoloration or viscosity changes before use, as these can indicate degradation.

  • Q3: Can I use other carboxylic acids instead of formic acid?

    • A: Yes, other carboxylic acids (like acetic acid) will also react with the amine to form the corresponding carboxylate salt. However, the resulting product would be Diethylaminopropyne acetate, a different chemical compound. The choice of acid is specific to the desired final product.

  • Q4: What are the primary safety hazards I should be aware of?

    • A: N,N-Diethyl-2-propyn-1-amine is flammable and toxic. Formic acid is highly corrosive and can cause severe burns. Diethylaminopropyne formate itself may cause skin and eye irritation.[1] Always handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Propyne compounds can be unstable and should be handled with care, avoiding high temperatures and pressures.[2]

References

  • Title: One-pot transformation of alkynes into alcohols and amines with formic acid Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Formic acid and formates Source: Organic Chemistry Portal URL: [Link]

  • Title: How Propyne Problems are Tackled in Chemical Manufacturing Source: Patsnap Eureka URL: [Link]

  • Title: Facile Regio- and Stereoselective Hydrometalation of Alkynes with a Combination of Carboxylic Acids and Group 10 Transition Metal Complexes: Selective Hydrogenation of Alkynes with Formic Acid Source: Journal of the American Chemical Society URL: [Link]

  • Title: The reaction of alkynes and formic acid Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Sourcing Diethylaminopropyne Formate: A Guide for Plating Additive Manufacturers Source: NINGBO INNO PHARMCHEM CO.,LTD. Publication URL: [Link]

  • Title: Propyne Source: Wikipedia URL: [Link]

  • Title: Exploring Propyne Uses: From Rocket Fuel to Organic Synthesis Breakthroughs Source: Patsnap Eureka URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Diethylaminopropyne Formate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Diethylaminopropyne Formate (CAS: 125678-52-6). This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Diethylaminopropyne Formate (CAS: 125678-52-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and require methods for achieving high purity. We provide field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)
Q1: What is Diethylaminopropyne Formate and what are its common applications?

Diethylaminopropyne formate is an organic compound featuring a tertiary amine, an alkyne, and a formate salt structure.[1] This unique combination of functional groups makes it a valuable intermediate in various fields. It is primarily used in the synthesis of pharmaceuticals and agrochemicals.[1] Additionally, it serves as an additive in electroplating processes, specifically as a brightening agent for nickel plating.[2][3]

Q2: What are the typical impurities found in crude Diethylaminopropyne Formate?

The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of N,N-diethylpropargylamine with formic acid.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual N,N-diethylpropargylamine or formic acid.

  • Synthesis Byproducts: Impurities from the synthesis of the N,N-diethylpropargylamine precursor, which is often made via dehydrohalogenation, can carry over.[4][5]

  • Decomposition Products: Amines and alkynes can be susceptible to oxidation or polymerization, especially if exposed to heat, air, or incompatible materials like strong acids or bases.[1][6]

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q3: My sample of Diethylaminopropyne Formate is a yellow or brownish liquid. Is it degraded?

A colorless to pale yellow appearance is considered normal for this compound.[1] However, a darker yellow or brownish color may indicate the presence of impurities or slight decomposition. Amines, in general, are prone to air oxidation over time, which can lead to discoloration. While this may not impact the performance in all applications, high-purity applications like pharmaceutical synthesis will require purification to remove these chromophoric impurities.

Q4: How do I choose the right purification strategy?

The optimal strategy depends on the scale of your experiment and the nature of the impurities.

  • For removing non-basic organic impurities: An acid-base liquid-liquid extraction is highly effective and scalable.

  • For separating polar impurities or isomers: Chromatographic methods, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), are superior.[7]

  • For removing trace amounts of water or volatile solvents: High-vacuum drying or azeotropic distillation (if the compound is stable) is recommended.

Below is a decision-making workflow to guide your choice:

Purification_Decision_Tree start Start: Crude Diethylaminopropyne Formate impurity_check What is the primary impurity type? start->impurity_check scale_check What is your purification scale? impurity_check->scale_check  Non-basic / Acidic Impurities chromatography Chromatography (HILIC - Protocol 2) impurity_check->chromatography Polar / Isomeric Impurities   distillation High-Vacuum Drying / Solvent Removal impurity_check->distillation  Water / Volatile Solvents acid_base Acid-Base Extraction (Protocol 1) scale_check->acid_base Large Scale (>1g) scale_check->chromatography Small Scale (<1g)

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Diethylaminopropyne Formate.

Problem / Observation Potential Cause Recommended Solution & Scientific Explanation
Poor Separation in Chromatography: Streaking on Silica Gel TLC/Column The tertiary amine group on your molecule is basic and can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape and tailing.Solution: Deactivate the silica gel. Add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[6] This competitively binds to the acidic sites on the silica, allowing your compound to elute symmetrically. Alternatively, use a less acidic stationary phase like neutral alumina.
Poor Retention in Reverse-Phase HPLC (Compound elutes in void volume) Diethylaminopropyne formate is a highly polar, ionic compound.[8] Traditional C18 reverse-phase columns are nonpolar and struggle to retain very polar analytes, which have a higher affinity for the polar mobile phase.[9]Solution: Switch to a different chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique for this situation. HILIC uses a polar stationary phase (like bare silica or an amino-bonded phase) with a primarily organic mobile phase containing a small amount of water. This creates a water-rich layer on the stationary phase surface, into which your polar analyte can partition, leading to excellent retention and separation.[7][10]
Sample Decomposition Upon Heating You are attempting purification by distillation and observing discoloration, charring, or low recovery. Amine salts can be thermally labile and may decompose at elevated temperatures.Solution: Avoid high-temperature methods. Purification should be conducted using non-destructive techniques that operate at or near room temperature, such as liquid-liquid extraction or column chromatography.
Emulsion Formation During Acid-Base Extraction Vigorous shaking of an aqueous/organic mixture, especially one containing salts or compounds with surfactant-like properties, can create a stable emulsion that is difficult to separate.Solution: First, use gentle inversions of the separatory funnel rather than vigorous shaking. To break an existing emulsion, add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion and force the separation of layers.
Low Recovery After Acid-Base Extraction The pH of the aqueous layer was not sufficiently basic to deprotonate the ammonium salt and liberate the free N,N-diethylpropargylamine into the organic phase.Solution: Ensure the pH of the aqueous layer is robustly basic. Use a pH meter or pH paper to confirm the pH is >11 after adding the base (e.g., NaOH). This ensures the equilibrium is shifted completely towards the free amine, maximizing its partitioning into the organic extraction solvent.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction

This method is ideal for removing neutral or acidic impurities on a gram scale or larger. It exploits the basicity of the amine to move it between aqueous and organic phases.

Workflow Diagram:

Acid_Base_Workflow cluster_0 Step 1: Liberation of Free Amine cluster_1 Step 2: Purification cluster_2 Step 3: Salt Re-formation a Dissolve crude formate salt in Ethyl Acetate b Add 2M NaOH (aq) (Check pH > 11) a->b c Separate Layers b->c d Wash Organic Layer with Brine c->d e Dry over Na₂SO₄, Filter, Concentrate d->e f Dissolve pure amine in anhydrous Et₂O e->f g Add 1.0 eq. Formic Acid dropwise at 0°C f->g h Remove solvent in vacuo g->h

Caption: Workflow for purification by acid-base extraction.

Methodology:

  • Liberate the Free Amine:

    • Dissolve the crude Diethylaminopropyne formate in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel (10 mL of solvent per 1 g of crude material).

    • Add an equal volume of a 2 M sodium hydroxide (NaOH) aqueous solution.

    • Stopper the funnel and invert gently several times, venting frequently.

    • Check the pH of the aqueous layer with pH paper to ensure it is >11. If not, add more NaOH solution.

    • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash and Dry:

    • Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water and base.

    • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

    • Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified free amine (N,N-diethylpropargylamine).

  • Re-form the Formate Salt:

    • Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether and cool the solution in an ice bath (0°C).

    • While stirring, add one molar equivalent of high-purity formic acid dropwise. The salt may precipitate or remain as an oil.

    • Once the addition is complete, remove the solvent under reduced pressure (in vacuo) to yield the purified Diethylaminopropyne formate.

Protocol 2: Purification via Preparative HILIC

This method is best for small-scale purification or when impurities are structurally very similar to the product.

Methodology:

  • System Preparation:

    • Column: Use a preparative HPLC column packed with a polar stationary phase (e.g., bare silica, or an amino- or cyano-propyl bonded silica).

    • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a non-polar solvent (the "weak" solvent) and a low percentage of a polar solvent (the "strong" solvent). A good starting point is 95:5 Acetonitrile:Water with a 10 mM ammonium formate buffer.[10]

  • Method Development (Analytical Scale):

    • Before attempting a preparative run, optimize the separation on an analytical scale HPLC.

    • Inject a small amount of the crude material. Adjust the ratio of acetonitrile to aqueous buffer to achieve good separation between your product and the impurities. Increasing the water content will decrease the retention time.

  • Preparative Run:

    • Dissolve the crude product in a small amount of the mobile phase.

    • Inject the sample onto the preparative column.

    • Collect fractions as they elute, monitoring with a UV detector.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by analytical HPLC or TLC).

    • Remove the mobile phase solvents under high vacuum, using a rotary evaporator followed by a high-vacuum pump. Note that removing the final traces of water may require lyophilization (freeze-drying) for best results.

Summary of Physicochemical Properties
PropertyValueSource
CAS Number 125678-52-6[1][2][3]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [2][8]
Appearance Colorless to pale yellow liquid[1][2][3]
Density ~1.04 g/cm³[2][3]
Refractive Index ~1.4190 - 1.4320[2][3]
Solubility Soluble in organic solvents; sparingly soluble in water.[1]
Storage Store in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[1]
References
  • Diethylaminopropyne formate 125678-52-6 wiki.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Chromatography to separate polar molecules? Reddit. Available at: [Link]

  • Formic acid, compd. with N,N-diethyl-2-propyn-1-amine (1:1). PubChem. Available at: [Link]

  • Amine Plant Troubleshooting. Scribd. Available at: [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

  • Amine Best Practices Guidelines. Refining Online. Available at: [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available at: [Link]

  • Process for preparation of formate salt. Google Patents.
  • Chemistry SPM: Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes. YouTube. Available at: [Link]

  • Amine workup. Reddit. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Preparation Of Alkynes From Dihalides And Calcium Carbide. BYJU'S. Available at: [Link]

  • Method for purifying N,N-dimethylaminopropylamine. Google Patents.
  • Properties and Synthesis of Alkynes | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Alkynes | Organic Chemistry. YouTube. Available at: [Link]

  • Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Available at: [Link]

  • Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine. Google Patents.

Sources

Troubleshooting

Overcoming challenges in scaling up Diethylaminopropyne formate reactions

An authoritative guide for navigating the complexities of scaling Diethylaminopropyne Formate reactions, designed for chemists and engineers in the pharmaceutical and specialty chemical industries. Introduction Diethylam...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for navigating the complexities of scaling Diethylaminopropyne Formate reactions, designed for chemists and engineers in the pharmaceutical and specialty chemical industries.

Introduction

Diethylaminopropyne formate (CAS No. 125678-52-6) is a critical intermediate in the synthesis of various high-value products, including pharmaceuticals and advanced electroplating additives like brighteners and leveling agents.[1][2][3] While its synthesis at the laboratory scale is well-documented, transitioning to pilot or industrial scale introduces significant challenges related to reaction kinetics, thermal management, and product purity. This technical support center provides a comprehensive guide to overcoming these hurdles. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with field-proven strategies to ensure a safe, efficient, and scalable process.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, synthesis, and handling of Diethylaminopropyne formate. A thorough understanding of these basics is a prerequisite for any successful scale-up operation.

Q1: What are the fundamental properties and synthesis route for Diethylaminopropyne formate?

Diethylaminopropyne formate is a colorless to pale yellow liquid with a characteristic mild, ammoniacal odor.[1] It is an organic compound that exhibits dual functionality due to its aliphatic amine and formate ester groups, making it a versatile chemical intermediate.[1]

Key Properties:

Property Value Source
CAS Number 125678-52-6 [1][3][4]
Molecular Formula C₈H₁₅NO₂ [1][3][4]
Molecular Weight 157.21 g/mol [1][3]
Appearance Colorless to pale yellow liquid [1]
Solubility Soluble in polar organic solvents; sparingly soluble in water [1]

| Storage | Store in a cool, dry, well-ventilated area away from heat and oxidizing agents.[1] |

Typical Synthesis: The compound is typically synthesized via the formylation of N,N-diethylpropargylamine with formic acid or a formic acid derivative.[1] This esterification is often promoted by an acid catalyst under controlled temperature conditions.[1]

Reactant1 N,N-Diethylpropargylamine Reactor Reaction Vessel (Controlled Temperature) Reactant1->Reactor Reactant2 Formic Acid Reactant2->Reactor Catalyst Acid Catalyst Catalyst->Reactor Product Crude Diethylaminopropyne formate Reactor->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure Diethylaminopropyne formate (≥97.0%) Purification->FinalProduct

Caption: General synthesis workflow for Diethylaminopropyne formate.

Q2: What are the critical safety precautions for handling Diethylaminopropyne formate?

Handling Diethylaminopropyne formate requires strict adherence to safety protocols due to its moderate toxicity and potential for causing irritation.[1]

Hazard Summary:

Hazard Type Description Precautionary Measures Source
Acute Toxicity Toxic if swallowed.[5] May cause irritation to skin, eyes, and the respiratory tract.[1] Wear protective gloves, eye/face protection, and use in a well-ventilated area or fume hood.[1][5] Wash skin thoroughly after handling.[5] [1][5]
Chemical Incompatibility Reacts with strong acids, strong bases, and oxidizing agents, which may lead to decomposition or hazardous reactions.[1] Store away from incompatible materials.[1] [1]

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5] Skin: Wash with plenty of soap and water.[5] Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth.[5] | Seek medical attention if irritation or other symptoms persist.[1][5] |[5] |

Section 2: Troubleshooting Guide for Scale-Up Reactions

This section provides direct answers to specific problems encountered when transitioning from bench-scale to pilot or production-scale synthesis.

Q3: My reaction is showing an uncontrollable exotherm upon scale-up. What is happening and how can I control it?

Causality: This is a classic scale-up challenge rooted in the principles of heat transfer. As the reactor volume increases, the surface area-to-volume ratio decreases. This means the reaction generates heat proportional to its volume (cubed) but dissipates heat only through its surface area (squared). Consequently, heat removal becomes less efficient at larger scales, leading to a rapid temperature increase (exotherm).[6][7]

Solutions:

  • Control Reagent Addition: Switch from batch addition to a semi-batch process. Add the most reactive reagent (e.g., formic acid or a coupling agent) slowly and sub-surface to allow the cooling system to manage the heat generated in real-time.

  • Improve Heat Transfer:

    • Ensure the reactor has an appropriately sized cooling jacket and that the coolant flow rate is maximized.

    • Select a solvent with a good heat capacity and boiling point that can help absorb thermal energy.

  • Use a Dilution Strategy: Increasing the solvent volume can act as a heat sink, absorbing the energy released. While this may increase processing time, it is a primary method for ensuring safety.

  • Lower Reaction Temperature: Starting the reaction at a lower initial temperature provides a larger buffer before reaching a critical temperature threshold.

Start Uncontrolled Exotherm Detected Check1 Is reagent addition rate controlled? Start->Check1 Action1 Implement slow, sub-surface addition. Monitor temperature closely. Check1->Action1 No Check2 Is cooling system capacity sufficient? Check1->Check2 Yes Action1->Check2 Action2 Increase coolant flow. Use a lower temperature coolant. Check2->Action2 No Check3 Is the reaction concentration too high? Check2->Check3 Yes Action2->Check3 Action3 Increase solvent volume (dilution). Consider a less concentrated reagent stream. Check3->Action3 Yes End Exotherm Controlled Check3->End No Action3->End

Caption: Decision tree for managing reaction exotherms during scale-up.

Q4: I'm observing a significant drop in yield and purity compared to my lab-scale experiments. What are the likely causes?

Causality: At larger scales, inefficient mixing and mass transfer can create non-homogenous reaction conditions.[6] This can lead to "hot spots" where localized high temperatures cause degradation of reactants or products, or "dead zones" where reactants don't mix, stalling the reaction.

Solutions:

  • Optimize Agitation:

    • Impeller Selection: Ensure the impeller type is appropriate for the viscosity and geometry of your reactor (e.g., pitched-blade turbine for good axial flow, Rushton turbine for high shear).

    • Agitation Speed: The power per unit volume should be consistent with the lab scale. Use dimensionless numbers like the Reynolds number to guide scaling calculations.[8]

  • Verify Raw Material Purity: The impact of impurities in starting materials is magnified at scale. Ensure all raw materials meet stringent quality specifications.[2]

  • Extend Reaction Time: Due to mass transfer limitations, reactions at scale may require longer times to reach completion. Monitor the reaction progress using in-process controls (see Section 3).

  • Investigate Byproduct Formation: The different thermal profile of a large reactor can favor alternative reaction pathways. Identify new impurities via HPLC or GC-MS to understand if degradation or side reactions are occurring.[9]

Q5: My reaction seems to stall before completion at a larger scale. Why?

Causality: This issue often points to problems with catalyst activity or reactant distribution.

Solutions:

  • Catalyst Deactivation: If using a catalyst, it may be sensitive to trace impurities that are present in larger quantities at scale. Ensure the catalyst is stored correctly and that all reactants and solvents are free from catalyst poisons.

  • Poor Reactant Distribution: As mentioned in Q4, inefficient mixing can prevent reactants from encountering each other. This is especially true for heterogeneous reactions or when adding a reagent that is not fully soluble in the reaction medium.

  • Solvent Effects: The choice of solvent can significantly impact reaction kinetics.[10][11] Ensure that the solvent system used at scale provides adequate solubility for all components throughout the reaction. A change in the solvent composition due to distillation or other factors can alter the reaction rate.[10]

Section 3: Process Optimization & Control with PAT

To move from troubleshooting to true process control, the implementation of Process Analytical Technology (PAT) is essential. PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs).[12][13]

Q6: How can I better monitor my reaction in real-time during scale-up?

PAT Implementation: Instead of relying on traditional off-line sampling and analysis, PAT utilizes in-situ probes to provide continuous data on the reaction state.[6][14]

  • In-situ FTIR/Raman Spectroscopy: These spectroscopic probes can be inserted directly into the reactor to monitor the concentration of key chemical species in real-time. By tracking the disappearance of the N,N-diethylpropargylamine peak and the appearance of the Diethylaminopropyne formate product peak, you can determine reaction kinetics, identify the precise endpoint, and detect the formation of intermediates or byproducts.

  • Real-Time Temperature and Pressure Monitoring: Beyond a simple temperature reading, multiple probes can map the temperature distribution within the reactor to identify hot spots caused by poor mixing.

  • Automated Sampling and Online HPLC: For reactions where in-situ probes are not feasible, an automated system can draw samples directly from the reactor and inject them into an online HPLC for near real-time analysis.[13]

cluster_0 Reaction Vessel cluster_1 Control System Reactor Scaled-Up Reactor Probe In-situ Probe (e.g., FTIR/Raman) Analyzer Spectrometer / Analyzer Probe->Analyzer Real-time Data Model Kinetic Model & Data Analysis Analyzer->Model Concentration Data Control Process Control Unit (DCS/PLC) Actuator Actuators (Dosing Pumps, Cooling Valves) Control->Actuator Control Signals Model->Control Process Status & Predictions Actuator->Reactor Adjusts Parameters

Caption: Integration of PAT for real-time monitoring and control of a scaled-up reaction.

This approach provides a deep process understanding, enabling the creation of a robust and reproducible manufacturing process, which is a core principle of Quality by Design (QbD).[12][13]

Section 4: Experimental Protocols

The following protocols provide a generalized framework. Specific quantities, temperatures, and reaction times must be optimized based on laboratory-scale experiments and a thorough risk assessment.

Protocol 1: General Procedure for Scaled-Up Synthesis
  • Vessel Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen or argon. Start the agitator at a pre-determined speed for effective mixing.

  • Charge Initial Reagents: Charge N,N-diethylpropargylamine and the selected solvent to the reactor.

  • Establish Thermal Control: Begin circulating coolant through the reactor jacket to bring the contents to the target initial temperature (e.g., 0-5 °C).

  • Controlled Reagent Addition: Begin the slow, sub-surface addition of formic acid via a dosing pump. Continuously monitor the internal temperature. The addition rate should be programmed to not exceed a set maximum temperature.

  • Reaction Monitoring: Maintain the reaction temperature for the required duration after the addition is complete. Monitor the reaction's progress via a pre-validated method (e.g., in-situ FTIR or periodic sampling for offline HPLC analysis).

  • Work-up: Once the reaction is complete, proceed with the quenching and purification steps (e.g., neutralization, phase separation, distillation).

Protocol 2: Recommended Quenching Procedure

Quenching unreacted reagents is a critical safety step. This must be done under an inert atmosphere with adequate cooling.

  • Cooling: Ensure the reaction mixture is cooled to a safe temperature (e.g., <10 °C).

  • Initial Quench: Slowly add a saturated solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acid. Monitor for gas evolution (CO₂) and control the addition rate to prevent excessive foaming or pressure buildup.

  • Confirmation: After the addition is complete, stir the mixture for at least 30 minutes. Check the pH of the aqueous layer to ensure neutralization is complete.

  • Phase Separation: Allow the layers to separate and proceed with the extraction and purification of the product.

References

  • Diethylaminopropyne formate 125678-52-6 wiki. (n.d.). Google AI Search.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development. (2014, May 2).
  • Sourcing Diethylaminopropyne Formate: A Guide for Plating Additive Manufacturers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.).
  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo.
  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Diethylaminopropyne formate CAS#: 125678-52-6. (n.d.). ChemicalBook.
  • SAFETY D
  • Diethylaminopropyne form
  • Transforming Procurement: High-Quality diethylaminopropyne formate for Business Buyers. (n.d.). Alibaba.com.
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). NIH.
  • Park, K. (2024, August 16).
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). MDPI.
  • Active Ingredient Summary Table Thermal Stability. (2023, January 3).
  • Chemical Engineering Journal. (2025, April 22). MPG.PuRe.
  • Diethylaminopropyne formate | 125678-52-6. (2025, July 4). ChemicalBook.
  • EP1489067A1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine. (n.d.).
  • US6723877B1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine. (n.d.).
  • A method for the determination of dimethylamine in air by collection on solid support sorbent with subsequent derivatization and spectrophotometric analysis. (n.d.). PubMed.
  • (PDF) THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. (2025, August 6).
  • Solvent effect and kinetics on Solvolysis of propyl Formate in water-propanol solvent mixture. (2019, August 14).
  • US6723877B1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine. (n.d.).
  • Selective Vapor-Phase Formation of Dimethylformamide via Oxidative Coupling of Methanol and Dimethylamine over Bimetallic Catalyst. (2024, January 23). RSC Publishing.
  • Challenges in scaling up reactions with 2,4-Dimethyl-2-oxazoline-4-methanol. (n.d.). Benchchem.
  • Navigating the Scale-Up of Dimethyliron Reactions: A Technical Support Center. (n.d.). Benchchem.

Sources

Optimization

Diethylaminopropyne formate degradation pathways and byproducts

Technical Support Center: Diethylaminopropyne Formate Welcome to the technical support guide for Diethylaminopropyne Formate. This resource is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethylaminopropyne Formate

Welcome to the technical support guide for Diethylaminopropyne Formate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability, degradation pathways, and byproduct analysis. The following content is structured in a practical question-and-answer format to directly address challenges you may encounter during your experimental work.

Section 1: General Stability and Handling

FAQ: What is Diethylaminopropyne Formate and what are its primary stability concerns?

Diethylaminopropyne formate (CAS No. 125678-52-6) is an organic compound featuring a tertiary amine, a propyne group (a terminal alkyne), and a formate ester functional group.[1] This unique combination of functional groups makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and specialty chemicals.[1][2] However, this same structural complexity presents several stability challenges.

The molecule's primary vulnerabilities are:

  • Hydrolytic Cleavage: The formate ester bond is susceptible to hydrolysis under both acidic and basic conditions.

  • Oxidative Degradation: The tertiary amine and the electron-rich alkyne triple bond can be targets for oxidation.

  • Thermal and Photochemical Instability: The propyne moiety is known to be reactive at elevated temperatures and can undergo photochemical degradation upon exposure to light.[3]

Due to these factors, the compound is known to be incompatible with strong acids, strong bases, and potent oxidizing agents, which can trigger rapid decomposition.[1]

FAQ: What are the recommended storage and handling procedures to minimize degradation?

Proper storage is critical to ensure the integrity of Diethylaminopropyne Formate. To minimize degradation, the following conditions are strongly recommended:

  • Temperature: Store in a cool, dry location.[1] Refrigeration is often suitable, but consult the manufacturer's specific recommendations.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent oxidation.

  • Container: Use tightly sealed containers made of inert materials to protect from moisture and air.[1][4]

  • Light: Protect from direct sunlight and strong artificial light sources.[1] Amber glass vials are recommended.

When handling, always use standard personal protective equipment (gloves, eye protection) in a well-ventilated area or fume hood, as the compound can cause skin and eye irritation.[1]

Section 2: Troubleshooting Experimental Degradation

Troubleshooting Guide: My chromatogram shows unexpected impurity peaks after dissolving Diethylaminopropyne Formate. What are the likely causes?

Observing new peaks in a chromatographic analysis immediately after sample preparation is a common issue. The cause can often be traced back to the sample preparation itself.

  • Solvent-Induced Degradation:

    • The Problem: The choice of solvent can inadvertently promote degradation. For instance, using acidic or basic buffers or solvents with peroxide impurities (e.g., older ethers like THF or dioxane) can initiate hydrolysis or oxidation.

    • The Causality: The formate ester is labile. An acidic solvent can catalyze its hydrolysis to diethylaminopropyne and formic acid. A basic solvent can saponify the ester, leading to the same products. Peroxides will readily attack the alkyne or amine functionalities.

    • Solution: Prepare a fresh sample in a neutral, high-purity aprotic solvent (e.g., HPLC-grade acetonitrile or methanol). Run the analysis immediately after preparation. If you must use a buffer, ensure its pH is near neutral (pH 6-7) and that it is freshly prepared.

  • Contaminated Glassware or Solvents:

    • The Problem: Residual acidic or basic contaminants on glassware can alter the micro-environment pH of your sample solution, catalyzing degradation.[5]

    • Solution: Ensure all glassware is scrupulously clean and rinsed with a high-purity solvent before use. Use fresh, HPLC-grade solvents for all sample and mobile phase preparations.

  • Light-Induced Degradation:

    • The Problem: If the sample was prepared under intense laboratory light or left on a benchtop for an extended period, photodegradation may have occurred.[6]

    • Solution: Prepare samples in amber vials or under low-light conditions. Analyze them promptly after preparation.

Workflow for Diagnosing Unexpected Degradation

G start Unexpected Peaks Observed check_solvent Is the solvent acidic, basic, or known to contain peroxides? start->check_solvent check_freshness Was the sample analyzed immediately after preparation? check_solvent->check_freshness No use_neutral Action: Re-prepare in fresh, neutral, high-purity aprotic solvent (e.g., ACN). check_solvent->use_neutral Yes check_light Was the sample protected from light? check_freshness->check_light Yes analyze_promptly Action: Analyze immediately. check_freshness->analyze_promptly No use_amber Action: Use amber vials. check_light->use_amber No result Problem Resolved? check_light->result Yes use_neutral->check_freshness analyze_promptly->check_light use_amber->result end_good Root cause identified. result->end_good Yes end_bad Investigate other factors (e.g., temperature, excipient interaction). result->end_bad No

Caption: Troubleshooting workflow for unexpected sample degradation.

Section 3: Designing and Executing Forced Degradation Studies

FAQ: How should I design a forced degradation study for Diethylaminopropyne Formate to understand its potential degradation pathways?

A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing the specificity of analytical methods.[7] The study involves subjecting the compound to conditions more severe than those encountered during routine storage.[6] A well-designed study for Diethylaminopropyne Formate should investigate hydrolysis, oxidation, thermal, and photolytic stress.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Over-stressing can lead to secondary degradation products that are not relevant to real-world stability.[7]

Stress ConditionTypical Reagents and ConditionsTarget Functional Group(s)
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)Formate Ester
Base Hydrolysis 0.1 M - 1 M NaOH, room temp or heatedFormate Ester
Oxidation 3-30% H₂O₂, room temp or heatedDiethylamino Group, Propyne Triple Bond
Thermal Dry heat (e.g., 80-105°C) on solid sampleEntire Molecule (Propyne moiety is sensitive)
Photolytic Exposure to UV/Vis light (ICH Q1B guidelines)Propyne Triple Bond, potential for radical reactions
Table summarizing typical forced degradation conditions.[8][9]
Experimental Protocol: Hydrolytic Degradation (Acid & Base)
  • Stock Solution: Prepare a stock solution of Diethylaminopropyne Formate in a suitable organic solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Acid Degradation:

    • Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Cap the vial and place it in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the reaction.

    • Dilute with the mobile phase to the target analytical concentration and analyze by HPLC.

  • Base Degradation:

    • Repeat the process described in step 2, but use 0.2 M NaOH for degradation and neutralize with 0.1 M HCl. Due to higher reactivity, this may be performed at room temperature initially.

  • Control: Prepare a control sample by adding water instead of acid or base and keep it under the same temperature conditions. This helps differentiate degradation from simple thermal effects in solution.

Experimental Protocol: Oxidative Degradation
  • Sample Preparation: Transfer an aliquot of the stock solution (from step 1 above) to a vial. Add a volume of 6% hydrogen peroxide (H₂O₂). The final H₂O₂ concentration is typically around 3%.

  • Reaction: Cap the vial and keep it at room temperature, protected from light.

  • Analysis: Withdraw aliquots at specified time points, dilute with mobile phase, and analyze immediately. The reaction does not typically require quenching.

  • Control: Prepare a control sample with water instead of H₂O₂.

Section 4: Predicted Degradation Pathways and Byproduct Analysis

FAQ: Based on its structure, what are the most likely degradation pathways and byproducts?

Based on the functional groups present in Diethylaminopropyne Formate, two primary degradation pathways can be predicted. Experimental verification using forced degradation studies is crucial to confirm these pathways.

  • Pathway A: Hydrolysis

    • Mechanism: This is the most probable pathway in aqueous environments under acidic or basic conditions. The ester linkage is cleaved.[8]

    • Byproducts:

      • N,N-diethylprop-2-yn-1-amine: The parent amine resulting from the ester cleavage.

      • Formic Acid: The other cleavage product. In a formulation, this can be problematic as it can potentially react with other components or the parent amine itself.[10]

  • Pathway B: Oxidation

    • Mechanism: The tertiary amine and the alkyne are both susceptible to oxidation, for example, by peroxide impurities or atmospheric oxygen.

    • Byproducts:

      • N-oxide derivative: Oxidation at the nitrogen atom of the diethylamino group is a common pathway for tertiary amines.

      • Oxidized Alkyne Products: The triple bond can be oxidized to various products, potentially including α,β-dicarbonyl compounds or undergoing cleavage, leading to more complex mixtures.

G cluster_main Diethylaminopropyne Formate cluster_hydrolysis Pathway A: Hydrolysis cluster_oxidation Pathway B: Oxidation parent C₈H₁₅NO₂ amine N,N-diethylprop-2-yn-1-amine parent->amine H⁺ or OH⁻ H₂O formic Formic Acid parent->formic H⁺ or OH⁻ H₂O n_oxide N-Oxide Derivative parent->n_oxide [O] alkyne_ox Oxidized Alkyne Products parent->alkyne_ox [O]

Caption: Predicted primary degradation pathways of Diethylaminopropyne Formate.

FAQ: What are the recommended analytical techniques for identifying and quantifying these byproducts?

A multi-tiered approach is required for robust analysis of degradation products.

  • Separation and Quantification (Method Development):

    • Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse for this analysis.[11] A stability-indicating method is one that can separate the parent compound from all known degradation products and process impurities.[7]

    • Column: A reversed-phase column (e.g., C18) is typically the first choice.

    • Detection: A Photo Diode Array (PDA) detector is highly recommended over a simple UV detector. A PDA detector can assess peak purity, which helps determine if a peak corresponding to the parent drug is co-eluting with a hidden impurity.[7]

  • Identification and Structural Elucidation:

    • Technique: For identifying the structure of unknown peaks generated during forced degradation, hyphenated techniques are essential.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for obtaining the molecular weight of the degradation products. By comparing the mass of the parent drug and the degradant, you can infer the chemical transformation (e.g., loss of the formyl group, addition of an oxygen atom).[12][13]

    • LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): For definitive structural confirmation, especially for isomers that have the same mass, LC-NMR can provide detailed structural information.

    • Isolation and Spectroscopy: In some cases, major degradation products can be isolated using semi-preparative HPLC, and their structures can be fully elucidated using NMR (¹H, ¹³C) and other spectroscopic techniques.[12]

References

  • Jiuan Chemical. Ten Tips To Avoid Failure In Sodium Formate Acid Or Base.
  • Wikipedia. Propyne.
  • ChemicalBook. Diethylaminopropyne formate 125678-52-6 wiki.
  • Patsnap Eureka. Degradation Mechanisms of Propyne-based Materials.
  • ChemicalBook. Diethylaminopropyne formate CAS#: 125678-52-6.
  • ISPOR. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.
  • A practical guide to forced degradation and stability studies for drug substances.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • NIH. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.
  • PubMed. Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms.
  • NIH. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations.
  • NIH. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Diethylaminopropyne Formate

Welcome to the technical support center for Diethylaminopropyne formate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting gu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethylaminopropyne formate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of this versatile reagent. Diethylaminopropyne formate is a stable, easy-to-handle salt of N,N-diethylpropargylamine, a terminal alkyne widely used in various synthetic transformations. This guide will help you navigate the nuances of its application to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Diethylaminopropyne formate over N,N-diethylpropargylamine?

A1: Diethylaminopropyne formate is a salt, which generally makes it a more stable, less volatile, and easier-to-handle solid or high-boiling liquid compared to its free-base form, N,N-diethylpropargylamine. The formate salt protects the amine functionality, potentially reducing side reactions until the free amine is liberated in situ under the reaction conditions.

Q2: How is the active N,N-diethylpropargylamine generated from the formate salt in a reaction?

A2: The active N,N-diethylpropargylamine is typically generated in situ through the addition of a base. The base deprotonates the ammonium ion of the formate salt, releasing the free amine to participate in the desired reaction. The choice of base should be compatible with the overall reaction conditions. For instance, in many coupling reactions, an amine base like triethylamine or diisopropylethylamine is already a component of the reaction mixture and can facilitate this deprotonation.

Q3: What are the main applications of Diethylaminopropyne formate in organic synthesis?

A3: As a precursor to a terminal alkyne, Diethylaminopropyne formate is primarily used in reactions that leverage the reactivity of the alkyne group. The most common applications include:

  • Sonogashira Coupling: For the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

  • Azide-Alkyne Cycloaddition (Click Chemistry): To form triazole rings, a reaction with broad applications in medicinal chemistry and bioconjugation.

  • Mannich Reactions: Where the alkyne can be a component in the formation of β-amino ketones.

Q4: What safety precautions should be taken when handling Diethylaminopropyne formate?

A4: Diethylaminopropyne formate should be handled with standard laboratory safety precautions. It is advisable to work in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guides

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by a palladium-copper system.[1][2]

Problem: Low or No Product Yield

Potential Cause Troubleshooting & Optimization
Inactive Catalyst Ensure the palladium catalyst, such as Pd(PPh₃)₂Cl₂, is of good quality. Consider using a more active pre-catalyst if coupling challenging substrates.[3]
Insufficient Base The base is crucial for generating the active N,N-diethylpropargylamine and for neutralizing the HX formed. Ensure at least 2-3 equivalents of a suitable amine base (e.g., triethylamine, diisopropylethylamine) are used.
Poor Substrate Reactivity The reactivity of the halide partner is critical (I > Br > Cl).[2] For less reactive halides like aryl chlorides, higher temperatures, and more specialized catalyst systems may be necessary.[3]
Oxygen Contamination Degas all solvents and reagents thoroughly by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Oxygen can lead to catalyst deactivation and promote unwanted side reactions.

Problem: Significant Homocoupling (Glaser Coupling) of the Alkyne

Potential Cause Troubleshooting & Optimization
Presence of Oxygen Homocoupling is an oxidative process.[4] Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.
High Copper(I) Concentration While Cu(I) is a co-catalyst, it also promotes Glaser coupling.[4] Reduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be advantageous.[5]
Prolonged Reaction Time at High Temperature Monitor the reaction progress by TLC or GC-MS and stop the reaction once the limiting reagent is consumed. Avoid unnecessarily long reaction times, especially at elevated temperatures.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This reaction is a highly efficient and specific method for forming a 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[6]

Problem: Sluggish or Incomplete Reaction

Potential Cause Troubleshooting & Optimization
Incorrect Copper Oxidation State The active catalyst is Cu(I).[6] If starting with CuSO₄ (Cu(II)), a reducing agent like sodium ascorbate must be added to generate Cu(I) in situ. Ensure the reducing agent is fresh and added correctly.[7]
Catalyst Inhibition Some buffers or additives can interfere with the copper catalyst. For example, Tris buffer can be inhibitory.[8] Use compatible buffer systems like phosphate, carbonate, or HEPES.
Low Reagent Concentration While click chemistry is efficient at low concentrations, ensure that the concentrations of the alkyne and azide are sufficient for the reaction to proceed at a reasonable rate.

Problem: Degradation of Sensitive Substrates (e.g., Biomolecules)

Potential Cause Troubleshooting & Optimization
Reactive Oxygen Species (ROS) The combination of Cu(I) and an ascorbate reducing agent can generate ROS, which can damage sensitive molecules. The use of a Cu(I)-stabilizing ligand, such as THPTA or BTTAA, is highly recommended to both accelerate the reaction and protect the substrate.[9]
Deleterious Ascorbate Byproducts In bioconjugation reactions, the addition of aminoguanidine can help to intercept harmful byproducts of ascorbate oxidation.[10]
Mannich Reactions

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde and a secondary amine.[11]

Problem: Low Yield of the Mannich Base

Potential Cause Troubleshooting & Optimization
Inefficient Formation of the Iminium Ion The reaction of N,N-diethylpropargylamine (generated in situ) with formaldehyde forms the electrophilic Eschenmoser's salt analogue. Ensure the stoichiometry of formaldehyde and the amine is appropriate. The reaction can be sensitive to pH.[11]
Poor Nucleophilicity of the Carbon Acid The active hydrogen compound must be sufficiently acidic to act as a nucleophile. For less acidic substrates, stronger reaction conditions (e.g., higher temperatures, longer reaction times) may be required.
Side Reactions The formation of bis-alkylated products or polymerization of formaldehyde can occur. Careful control of stoichiometry and reaction temperature is important.

Experimental Protocols

General Considerations for Using Diethylaminopropyne Formate

For reactions requiring the free N,N-diethylpropargylamine, the formate salt is typically used in conjunction with a suitable base to liberate the free amine in situ. The choice of base and solvent will be dictated by the specific reaction being performed.

Protocol 1: Sonogashira Coupling of an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Diethylaminopropyne formate (1.2 eq) followed by a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).[2][12]

  • Reaction: Stir the mixture at room temperature or heat as required for the specific substrate. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst. Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.[13] Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for small molecule synthesis. For bioconjugation, specialized protocols with ligands are recommended.[7][14]

  • Reaction Setup: In a vial, dissolve the organic azide (1.0 eq) and Diethylaminopropyne formate (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or THF/H₂O).

  • Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄·5H₂O (1-10 mol%) and sodium ascorbate (5-20 mol%) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting triazole by flash column chromatography or recrystallization.

Data Presentation

Table 1: Troubleshooting Summary for Sonogashira Coupling

Issue Primary Cause Recommended Solution
Low ConversionCatalyst InactivityUse fresh catalyst, consider a more active ligand/precatalyst system.
HomocouplingOxygen PresenceDegas solvents and reagents thoroughly.
Messy TLCMultiple Side ReactionsOptimize temperature, reaction time, and consider copper-free conditions.

Visualizations

Logical Workflow for Troubleshooting Sonogashira Reactions

Sonogashira_Troubleshooting start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_homocoupling Significant Homocoupling? check_conversion->check_homocoupling No catalyst Check Catalyst Activity - Use fresh Pd catalyst - Try different ligands (e.g., SPhos) check_conversion->catalyst Yes degas Improve Degassing - Sparge with Ar/N2 - Freeze-pump-thaw check_homocoupling->degas Yes success Successful Reaction check_homocoupling->success No base Check Base - Ensure sufficient equivalents - Use a stronger base if needed catalyst->base Still Low substrate Assess Substrate Reactivity - For Ar-Cl, use more forcing conditions base->substrate Still Low substrate->success copper Reduce/Eliminate Copper - Lower CuI loading - Try copper-free protocol degas->copper Still Present copper->success

Caption: Decision tree for troubleshooting common issues in Sonogashira coupling reactions.

Reaction Mechanism Overview: In Situ Amine Generation

Amine_Generation cluster_0 In Situ Generation of Free Amine cluster_1 Participation in Reaction formate_salt Diethylaminopropyne Formate (Et2N-CH2-C≡CH2+ HCOO-) free_amine N,N-Diethylpropargylamine (Et2N-CH2-C≡CH) formate_salt->free_amine + Base base Base (e.g., Et3N) base->free_amine reaction Desired Reaction (e.g., Sonogashira) free_amine->reaction product Coupled Product reaction->product

Caption: Conceptual workflow for the in situ generation of the active amine from its formate salt.

References

  • (Reference for general principles of organic reactions, not directly cited for a specific claim)
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie (International ed. in English), 48(52), 9879–9883. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Toh, K. K., & Chien, P. T. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS omega, 3(11), 16483–16493. [Link]

  • Wilson, K. L., et al. (2017). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry, 13, 2236–2244. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Zhang, Z., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 384. [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie (International ed. in English), 51(24), 5852–5856. [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388–4391. [Link]

  • Cacchi, S., et al. (2003). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 68(26), 9931–9938. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wrackmeyer, B. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. ChemRxiv. [Link]

  • Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026. [Link]

  • Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Supplementary Information - Design and Evaluation of Switchable-Hydrophilicity Solvents. The Royal Society of Chemistry. [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • Jaydev Chemical Industries. (n.d.). N,N-Diethyl Propargyl Amine. [Link]

  • Dominguez Huerta, A., Perepichka, I., & Li, C. J. (2019). Direct Synthesis of Diphenylamines from Phenols and Ammonium Formate Catalyzed by Palladium. ChemSusChem, 12(14), 3219-3222. [Link]

  • SpectraBase. (n.d.). N,N-dimethyl-2-propynylamine. [Link]

  • Google Patents. (n.d.).
  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Ma, D., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Journal of the American Chemical Society, 145(9), 5046–5052. [Link]

Sources

Troubleshooting

Handling and storage best practices for Diethylaminopropyne formate

Diethylaminopropyne Formate: Technical Support & Best Practices As a key intermediate in pharmaceutical synthesis and a specialized reagent in industrial applications, Diethylaminopropyne formate (CAS No. 125678-52-6) re...

Author: BenchChem Technical Support Team. Date: January 2026

Diethylaminopropyne Formate: Technical Support & Best Practices

As a key intermediate in pharmaceutical synthesis and a specialized reagent in industrial applications, Diethylaminopropyne formate (CAS No. 125678-52-6) requires careful handling to ensure experimental success and laboratory safety.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for common issues and answers frequently asked questions, grounding all recommendations in established chemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the use of Diethylaminopropyne formate, offering probable causes and actionable solutions.

Issue 1: My colorless or pale-yellow Diethylaminopropyne formate has turned dark yellow or brown. Is it still usable?

Answer:

A significant color change to dark yellow or brown is a primary indicator of degradation. The compound's structure, containing both an amine and a propyne group, makes it susceptible to oxidation and polymerization over time, processes often accelerated by improper storage.[1]

  • Probable Causes:

    • Oxidation: Exposure to air (oxygen) can lead to the formation of colored impurities.

    • Light Exposure: The energy from UV or even ambient light can catalyze degradation pathways. The product should be stored away from direct sunlight.[1]

    • Age: Like many reactive organic molecules, slow decomposition can occur even under ideal conditions. Older reagents should always be treated with suspicion.[2]

  • Recommended Actions:

    • Assess the Severity: A slight darkening to a stable pale yellow may be acceptable for some less sensitive applications. However, a transition to brown suggests significant impurity levels.

    • Purity Check (If Critical): For sensitive applications, such as pharmaceutical synthesis, using a degraded reagent can lead to failed reactions or complex purification challenges. If you have the capability, run a quick quality check (e.g., NMR spectroscopy) to assess the extent of decomposition by comparing it to a reference spectrum.[2]

    • Recommendation: For best results and reproducibility, it is strongly advised to use a fresh bottle of the reagent or purify the existing stock by distillation if a large quantity is on hand and the impurities are volatile. However, for most lab-scale applications, acquiring a new, unopened container is the most reliable path forward.

Issue 2: My reaction yield is inconsistent or significantly lower than expected.

Answer:

Inconsistent yields when using Diethylaminopropyne formate often trace back to reagent quality, which is directly impacted by handling and storage. The formate salt is hygroscopic and can hydrolyze, affecting its reactivity.

  • Probable Causes:

    • Moisture Contamination: The compound is known to be moisture-sensitive.[1] Absorbed water can hydrolyze the formate ester back to formic acid and diethylaminopropyne. This not only reduces the concentration of the active reagent but also introduces acid into the reaction, which could interfere with the desired chemical transformation.

    • Improper Storage Temperature: While it should be stored in a cool place, freezing is generally not recommended as it can increase the risk of condensation when the bottle is brought to room temperature.[3][4] Always allow the container to warm fully to ambient temperature before opening to prevent atmospheric moisture from condensing on the cold chemical.[4]

    • Cross-Contamination: Using unclean syringes or glassware can introduce contaminants that react with this intermediate.

  • Troubleshooting Workflow:

G start Low or Inconsistent Yield check_reagent Check Reagent Appearance: Is it dark or discolored? start->check_reagent check_storage Review Storage Protocol: Was bottle sealed tightly? Stored in cool, dry, dark place? check_reagent->check_storage No new_reagent Action: Use a fresh, unopened bottle of Diethylaminopropyne formate. check_reagent->new_reagent Yes check_handling Review Handling Technique: Was bottle equilibrated to RT before opening? Used inert atmosphere? check_storage->check_handling Yes improve_technique Action: Implement inert atmosphere (N2/Ar) handling. Allow full warming before opening. check_storage->improve_technique No dry_solvent Action: Ensure all solvents and reagents are anhydrous. check_handling->dry_solvent Yes check_handling->improve_technique No rerun Rerun Experiment new_reagent->rerun dry_solvent->rerun improve_technique->rerun

Caption: Troubleshooting workflow for inconsistent reaction yields.

Issue 3: I am having trouble dissolving the compound in water, even though some sources say it is "well soluble."

Answer:

There is conflicting data on the water solubility of Diethylaminopropyne formate. Some sources, particularly those related to its use in electroplating, state it is "well soluble in water".[3][5][6] However, other chemical profiles describe it as sparingly soluble or insoluble, which is more consistent with its organic structure.[1] This discrepancy likely arises from the context of its application; "soluble" for an industrial bath might be a different concentration than for a pharmaceutical reaction.

  • Scientific Rationale: The molecule has a polar formate salt group, which promotes water solubility, but also a nonpolar diethylaminopropyne tail, which hinders it. The resulting solubility is a balance of these two factors. The reported pH of solutions is acidic (3.0-5.0), which suggests it exists as a salt and should have some aqueous solubility.[3][5]

  • Recommended Protocol for Preparing Aqueous Solutions:

    • Start with a Polar Organic Solvent: If your reaction permits, first dissolve the Diethylaminopropyne formate in a water-miscible polar organic solvent, such as isopropanol or acetonitrile.

    • Titrate with Water: Slowly add the required amount of water or buffer to the organic solution while stirring. This method often prevents the compound from crashing out of solution.

    • Use Sonication: If cloudiness or precipitates form, gentle sonication in a water bath can aid dissolution.

    • Confirm pH: After dissolution, check that the pH is within the expected range (3.0-5.0). A significant deviation could indicate hydrolysis or contamination.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Diethylaminopropyne formate?

This compound is sensitive to moisture, light, and heat.[1] Adherence to proper storage is critical for maintaining its integrity.

ParameterRecommendationRationale
Temperature Cool, dry place.[3]Prevents heat-catalyzed decomposition and reduces vaporization.
Atmosphere Tightly sealed container.[1]Prevents uptake of atmospheric moisture, which can cause hydrolysis.
Light Away from direct sunlight; amber bottle.[1]Protects against light-induced degradation.
Inert Gas Recommended for long-term storage.For long-term storage after first use, flushing the headspace with an inert gas like nitrogen or argon minimizes exposure to oxygen and moisture.
Q2: What personal protective equipment (PPE) is required?

Standard laboratory safety protocols should be strictly followed. The compound may cause skin, eye, and respiratory irritation.[1][7]

  • Eye Protection: Wear chemical splash goggles.[1][7][8]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile).[7][8]

  • Skin Protection: A lab coat is mandatory. Ensure skin is not exposed.[9]

  • Ventilation: Always handle this chemical within a certified laboratory chemical hood to avoid inhaling vapors.[1][9]

Q3: What chemicals and materials are incompatible with Diethylaminopropyne formate?

To prevent hazardous reactions and decomposition, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1]

  • Strong Acids & Bases: Can cause decomposition and hydrolysis of the formate ester.[1]

  • Heat and Ignition Sources: The compound may be flammable. Keep away from open flames and sparks.[1][10]

Q4: How should I dispose of waste Diethylaminopropyne formate?

Waste must be handled as hazardous chemical waste.

  • Collect all waste material (including contaminated consumables) in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures, which must comply with local and national regulations.[10]

Q5: How can I perform a basic quality check on an opened bottle?

Before use in a critical experiment, especially with an older or previously opened bottle, a quick quality assessment is prudent.

  • Visual Inspection: Check for significant color change (see Troubleshooting Issue 1).

  • pH Measurement: Prepare a dilute aqueous solution and measure the pH. It should be in the acidic range of 3.0-5.0.[3][5] A drift outside this range could signal degradation.

  • Solubility Test: A simple solubility test in your intended solvent can reveal issues. If it fails to dissolve as expected, its quality is questionable.

This workflow diagram illustrates the proper procedure for handling the reagent to maintain its quality.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage a Don appropriate PPE (Goggles, Gloves, Lab Coat) b Move sealed container to a chemical fume hood a->b c Allow container to equilibrate to room temperature before opening b->c d Flush headspace with inert gas (N2 or Ar) c->d e Withdraw required amount using a clean, dry syringe d->e f Immediately and tightly reseal the container e->f g Wrap container with parafilm for extra seal f->g h Store in a cool, dry, dark, and well-ventilated area g->h

Caption: Recommended workflow for handling Diethylaminopropyne formate.

References

  • Vertex AI Search Result based on Diethylaminopropyne form
  • PABS - Jadechem Group.
  • Diethylaminopropyne form
  • Buy diethylaminopropyne formate from Conier Chem&Pharma Limited - ECHEMI.
  • Diethylaminopropyne form
  • Diethylaminopropyne form
  • Guide to Safe Chemical Storage: Best Practices for the Industry.
  • SAFETY D
  • SAFETY D
  • How to Store Reagents - Department of Chemistry: University of Rochester.
  • Keeping moisture-sensitive chemicals dry - Physics Forums.
  • Hygroscopic material packing - ResearchG
  • material safety d
  • Diethylaminopropyne form
  • Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich.
  • Formic acid, compd. with N,N-diethyl-2-propyn-1-amine (1:1) - PubChem.
  • What are the Health and Safety Guidelines for Using Amines?

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Reference Data & Comparative Studies

Validation

Comparing Diethylaminopropyne formate with other alkynes in synthesis

An In-Depth Guide to Diethylaminopropyne Formate in Synthesis: A Comparative Analysis for the Modern Chemist As a Senior Application Scientist, my focus is on bridging the gap between novel reagents and their practical,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Diethylaminopropyne Formate in Synthesis: A Comparative Analysis for the Modern Chemist

As a Senior Application Scientist, my focus is on bridging the gap between novel reagents and their practical, high-impact applications in research and development. This guide provides a comprehensive technical comparison of Diethylaminopropyne Formate against other common alkynes, grounded in mechanistic principles and supported by experimental data. Our objective is to move beyond simple protocols and delve into the causality behind reagent choice, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Introduction: The Rise of Functionalized Alkynes

Alkynes are foundational building blocks in organic synthesis, prized for the versatility of the carbon-carbon triple bond. Their utility spans from classic C-C bond formations to the revolutionary field of "click chemistry".[1][2] While simple terminal alkynes like phenylacetylene and propargyl alcohol are staples in the lab, the demand for more sophisticated molecules has driven the development of functionalized alkynes. These reagents carry additional chemical handles that impart unique properties, streamline multi-step syntheses, and enable novel transformations.

Among these, Diethylaminopropyne Formate (DEAPF) , the formic acid salt of 1-diethylamino-2-propyne, has emerged as a reagent of significant interest.[3][4] Its structure uniquely combines a terminal alkyne for coupling reactions, a tertiary amine for modulating solubility and basicity, and a formate salt form that ensures stability and ease of handling.[3][5] This guide will dissect the advantages of this trifecta of functionality, comparing DEAPF to traditional alkynes in key synthetic applications.

Physicochemical Profile: What Makes Diethylaminopropyne Formate Unique?

Diethylaminopropyne Formate (CAS 125678-52-6) is a pale yellow liquid at room temperature.[3][6] Unlike its free-base form (1-Diethylamino-2-propyne), which is a volatile and air-sensitive liquid, the formate salt is significantly easier to store and handle.[6][7] The key to its utility lies in the synergy between its constituent parts.

  • The Terminal Alkyne: This is the primary reactive site for a host of powerful transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of click chemistry.[8][9]

  • The Diethylamino Group: The tertiary amine introduces a basic site into the molecule. In its protonated form, it dramatically increases the molecule's polarity and, consequently, its solubility in aqueous and polar organic solvents.[5][10][11] This is a critical advantage in bioconjugation and process chemistry, where reactions are often performed in aqueous buffers.[12][13]

  • The Formate Counter-ion: The use of formic acid to create the salt form is a deliberate choice. It provides a stable, non-hygroscopic salt with a slightly acidic pH in solution (typically 4.0-5.5), which helps maintain the protonation of the amine and enhances stability.[5][11][14]

This combination of features positions DEAPF as a "ready-to-use" hydrophilic propargylamine equivalent, offering a distinct advantage over multi-component strategies or less soluble alkynes.

Core Synthetic Applications: A Comparative Analysis

We will now explore the performance of DEAPF in key synthetic contexts, comparing it directly with alternative, commonly used alkynes.

Click Chemistry (CuAAC)

The CuAAC reaction is arguably the most powerful tool for forging connections between molecular building blocks.[2] It joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.

Comparison: DEAPF vs. Phenylacetylene

FeatureDiethylaminopropyne Formate (DEAPF)PhenylacetyleneRationale & Implications
Solubility Excellent in water and polar solvents.[5][10]Poor in water; soluble in organic solvents.For bioconjugation or aqueous reactions, DEAPF avoids the need for co-solvents which can denature proteins.[12]
Reaction Kinetics Comparable to other terminal alkynes.Standard benchmark for CuAAC reactions.The electronic effect of the aminomethyl group is minimal on the alkyne's intrinsic reactivity.
Product Properties Resulting triazole is appended with a basic diethylaminomethyl group.Resulting triazole is appended with a hydrophobic phenyl group.The DEAPF-derived triazole has a pKa-tunable handle, allowing for pH-mediated control of solubility and purification via acid/base extraction.
Purification Product can often be isolated by simple acid/base extraction, minimizing need for chromatography.Purification typically requires silica gel chromatography.The basic amine handle in the DEAPF product provides an orthogonal purification strategy, which is highly valuable for process scale-up.[1]

Expert Insight: The true value of DEAPF in click chemistry is not in enhancing the reaction rate but in simplifying the entire workflow. The ability to run the reaction in aqueous media and then isolate the product without chromatography is a significant process advantage, saving time, resources, and reducing solvent waste.

Bioconjugation

Bioconjugation involves covalently linking molecules, such as drugs or fluorescent probes, to biomolecules like proteins or antibodies.[13][15] This is a critical technology in drug development, particularly for creating Antibody-Drug Conjugates (ADCs).[12]

Comparison: DEAPF vs. a Hydrophobic Alkyne (e.g., BCN-alkyne)

The workflow below illustrates a typical bioconjugation process where an azide-modified antibody is conjugated with an alkyne-bearing payload.

G cluster_0 DEAPF Workflow (Aqueous) cluster_1 Hydrophobic Alkyne Workflow Ab_N3 Azide-Modified Antibody (in PBS) Mix Mix in PBS Buffer + Cu(I) Catalyst Ab_N3->Mix 1. Add Reagents DEAPF_Payload DEAPF-Payload (Water Soluble) DEAPF_Payload->Mix ADC_DEAPF ADC Conjugate (Soluble) Mix->ADC_DEAPF 2. Click Reaction Ab_N3_2 Azide-Modified Antibody (in PBS) Mix_2 Mix in PBS/Co-solvent + Cu(I) Catalyst Ab_N3_2->Mix_2 1. Add Reagents BCN_Payload BCN-Payload (Organic Soluble) BCN_Payload->Mix_2 Requires Co-solvent (e.g., DMSO) ADC_BCN Risk of Aggregation ADC Conjugate Mix_2->ADC_BCN 2. Click Reaction

Caption: Comparative workflow for antibody-drug conjugation.

Expert Insight: The use of organic co-solvents like DMSO in bioconjugation is often unavoidable but always undesirable. Co-solvents can perturb the delicate three-dimensional structure of proteins, potentially leading to denaturation and loss of function.[12] DEAPF's high water solubility allows the reaction to proceed in benign aqueous buffers (like PBS), preserving the protein's integrity and minimizing the risk of aggregation.[16] The resulting conjugate also benefits from the hydrophilic nature of the linker region, which can improve the overall pharmacokinetic properties of the ADC.

Propargylamine Synthesis & A³ Coupling

Propargylamines are key intermediates in the synthesis of many nitrogen-containing heterocycles and natural products.[17] The classic method for their synthesis is the A³ coupling reaction, a one-pot, three-component reaction between an aldehyde, a terminal alkyne, and a secondary amine.

G cluster_A3 Traditional A³ Coupling cluster_DEAPF DEAPF as a Synthon Aldehyde Aldehyde Catalyst Cu(I) or Ru(I) Catalyst Aldehyde->Catalyst Amine Secondary Amine (e.g., Diethylamine) Amine->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Propargylamine Propargylamine Product Catalyst->Propargylamine One-Pot Reaction DEAPF_node Diethylaminopropyne Formate (DEAPF) Coupling Nucleophilic Addition or Metal-Catalyzed Coupling DEAPF_node->Coupling Reaction_Partner Electrophile (e.g., Aldehyde) Reaction_Partner->Coupling Product Functionalized Product Coupling->Product

Caption: Strategic comparison of A³ coupling and DEAPF usage.

Comparison: DEAPF vs. Three-Component A³ Coupling

AspectDiethylaminopropyne Formate (DEAPF)Three-Component A³ CouplingRationale & Implications
Stoichiometry Provides a 1:1:1 adduct of alkyne, amine, and a methylene unit.Flexible stoichiometry, but requires careful optimization.DEAPF simplifies reaction setup and avoids potential side reactions from excess reagents.
Stability Stable, isolable salt.[3]Reagents are mixed in-situ; potential for instability or side reactions.The pre-formed nature of DEAPF ensures the integrity of the propargylamine moiety, especially for sensitive substrates.
Scope Acts as a nucleophile after deprotonation. Ideal for additions to aldehydes, imines, or in metal-catalyzed couplings.Broader scope for variation of all three components (aldehyde, amine, alkyne).A³ coupling is superior for library synthesis where diverse inputs are required. DEAPF is superior when a specific propargylamine is needed repeatedly as a core building block.[18]

Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. The following detailed procedures provide a framework for utilizing DEAPF in a laboratory setting.

Protocol 4.1: Model CuAAC "Click" Reaction

This protocol describes the conjugation of DEAPF to Benzyl Azide as a model system.

Materials:

  • Diethylaminopropyne Formate (DEAPF) (157.21 g/mol )

  • Benzyl Azide (133.15 g/mol )

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (249.68 g/mol )

  • Sodium Ascorbate (198.11 g/mol )

  • Solvent: 1:1 t-Butanol/Water

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve Benzyl Azide (133 mg, 1.0 mmol) and Diethylaminopropyne Formate (173 mg, 1.1 mmol, 1.1 equiv) in 10 mL of a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Sodium Ascorbate (39.6 mg, 0.2 mmol, 0.2 equiv) in 1 mL of water, followed by the addition of Copper(II) Sulfate Pentahydrate (12.5 mg, 0.05 mmol, 0.05 equiv). The solution should turn a yellow-orange color as Cu(II) is reduced to Cu(I).[2]

  • Reaction Initiation: Add the freshly prepared catalyst solution to the flask containing the azide and alkyne. Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Workup & Purification: a. Once the reaction is complete, add 20 mL of water and extract with Dichloromethane (3 x 20 mL). b. Combine the organic layers. c. Acid Wash: Extract the organic layer with 1M HCl (2 x 15 mL). The product, now protonated at the diethylamino group, will move into the aqueous layer, while unreacted benzyl azide and other non-basic impurities remain in the organic layer. d. Basification: Cool the acidic aqueous layer in an ice bath and slowly add saturated NaHCO₃ solution until the pH is > 8. e. Final Extraction: Extract the basified aqueous layer with Dichloromethane (3 x 20 mL). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure triazole product.

Conclusion and Future Outlook

Diethylaminopropyne Formate is more than just another terminal alkyne; it is a strategically designed building block that offers tangible solutions to common challenges in modern synthesis. Its primary advantages—water solubility, handling stability, and the introduction of a versatile amino group—make it a superior choice in applications like bioconjugation and process chemistry where reaction conditions and purification efficiency are paramount.

While it may not replace traditional alkynes in every scenario, particularly in exploratory synthesis where the flexibility of multi-component reactions is required, DEAPF excels as a reliable, efficient, and problem-solving reagent. For researchers in drug development and materials science, embracing DEAPF can lead to cleaner reactions, simpler purifications, and more robust and scalable synthetic routes. As the complexity of synthetic targets continues to increase, such intelligent reagent design will become ever more critical to success.

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  • NINGBO INNO PHARMCHEM CO.,LTD. "Sourcing Diethylaminopropyne Formate: A Guide for Plating Additive Manufacturers". Available at: [Link]

  • Theorem Chemical. "Diethylamino propyne formic acid salt/ PABS cas 125678-61-3". Available at: [Link]

  • Theorem Chemical. "Diethylamino propyne formic acid salt/ PABS cas 125678-61-3". Available at: [Link]

  • ttnet.net. "Diethylamino Propyne Formic Acid Salt". Available at: [Link]

  • ResearchGate. "The yields of DMF of the reaction catalyzed by different catalysts". Available at: [Link]

  • PubChem. "Formic acid, compd. with N,N-diethyl-2-propyn-1-amine (1:1)". Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding 1-Diethylamino-2-propyne (CAS 4079-68-9): A Key Chemical Intermediate". Available at: [Link]

  • National Institutes of Health (NIH). "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates". Available at: [Link]

  • TradeIndia. "DEP(1-Diethylamino-2-propyne) Manufacturer, Supplier, Exporter". Available at: [Link]

  • ResearchGate. "The Use of Click Chemistry in Drug Development Applications". Available at: [Link]

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  • MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues". Available at: [Link]

  • National Institutes of Health (NIH). "Click Chemistry, a Powerful Tool for Pharmaceutical Sciences". Available at: [Link]

  • PubMed. "Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth". Available at: [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for Diethylaminopropyne Formate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of analytical methodologies for the validation of Diethylaminopropyne formate, a key intermediate in various chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the validation of Diethylaminopropyne formate, a key intermediate in various chemical syntheses, including potential pharmaceutical applications.[1] As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind the validation of analytical methods, ensuring robust and reliable data that meets stringent regulatory standards.

The Imperative of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the journey of a drug from discovery to market is underpinned by rigorous analytical testing. The validation of analytical methods is a cornerstone of this process, ensuring that every measurement of a drug substance's quality is accurate, reliable, and reproducible.[2] For a compound like Diethylaminopropyne formate, which possesses both an amine salt and an alkyne functional group, selecting and validating an appropriate analytical method is critical for quality control, stability testing, and regulatory submissions.

This guide will navigate the validation of three common analytical techniques for Diethylaminopropyne formate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration. We will explore the core validation parameters as mandated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6]

The Regulatory Landscape: ICH, FDA, and USP Guidelines

The validation of analytical procedures is governed by a harmonized set of guidelines to ensure global consistency and acceptance of data. The primary documents guiding this process are:

  • ICH Q2(R2): Validation of Analytical Procedures : This guideline provides a comprehensive framework for the validation of analytical procedures, detailing the necessary validation characteristics for various types of analytical tests.[3][7][8]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures : This document outlines the validation parameters required for a variety of analytical methods.[5]

  • USP General Chapter <1225> Validation of Compendial Procedures : This chapter provides detailed requirements for validating analytical methods to be included in the USP.[9][10]

These guidelines collectively establish that a validated analytical method must be suitable for its intended purpose, a principle that will be central to our comparative analysis.

Workflow for Analytical Method Validation

The process of validating an analytical method is a systematic journey from defining the method's purpose to documenting its performance. The following diagram illustrates the typical workflow.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_planning Planning & Development cluster_validation Validation Studies cluster_reporting Reporting & Lifecycle Define_ATP Define Analytical Target Profile (ATP) Method_Development Method Development & Optimization Define_ATP->Method_Development Validation_Protocol Write Validation Protocol Method_Development->Validation_Protocol Execute_Experiments Execute Validation Experiments Validation_Protocol->Execute_Experiments Analyze_Data Analyze & Document Results Execute_Experiments->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Method_Implementation Implement for Routine Use Validation_Report->Method_Implementation Lifecycle_Management Ongoing Lifecycle Management Method_Implementation->Lifecycle_Management

Caption: A typical workflow for the validation of an analytical method.

Comparative Analysis of Analytical Techniques

The unique chemical structure of Diethylaminopropyne formate—an amine salt with a terminal alkyne—lends itself to several analytical techniques. We will compare HPLC, GC, and Acid-Base Titration based on the validation parameters stipulated by ICH Q2(R2).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful separation technique widely used in the pharmaceutical industry for its high resolution and sensitivity. For Diethylaminopropyne formate, a reversed-phase HPLC method with UV detection is a viable approach, potentially requiring derivatization of the amine for enhanced chromophoric properties.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is suitable for the analysis of volatile and thermally stable compounds.[11][12][13] The volatility of Diethylaminopropyne formate or a derivatized, more volatile form would be a prerequisite for this method.

Acid-Base Titration

As an amine salt, Diethylaminopropyne formate can be quantified using a straightforward acid-base titration. This classical method is often used for assay determination due to its high precision and accuracy, though it lacks specificity for impurity analysis.

Detailed Validation Parameters: A Comparative Approach

The following sections detail the experimental protocols and acceptance criteria for each validation parameter, comparing the expected performance of HPLC, GC, and Titration.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[1][4][7][14][15][16]

Experimental Protocol (for HPLC and GC):

  • Forced Degradation: Subject a sample of Diethylaminopropyne formate to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[17][18][19][20][21]

  • Blank Analysis: Analyze a blank sample (diluent) to ensure no interference at the retention time of the analyte.

  • Placebo Analysis: If in a formulated product, analyze a placebo sample to demonstrate no interference from excipients.

  • Peak Purity Analysis (for HPLC): Utilize a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of its degradants.

Experimental Protocol (for Titration):

  • Titration is a non-specific technique. Specificity can be inferred by comparing the assay results of a stressed sample to an unstressed sample. A significant change in the assay value may indicate degradation, but the method cannot separate the analyte from its degradation products.

Comparative Performance:

ParameterHPLC with UV/PDAGC with FIDAcid-Base Titration
Specificity ExcellentGood to ExcellentPoor
Remarks Able to separate and quantify impurities and degradants. Peak purity can be assessed.Good separation of volatile impurities.Cannot distinguish between the analyte and basic or acidic impurities/degradants.
Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a specified range.[3][4][9] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[3][14][22][23]

Experimental Protocol (for HPLC and GC):

  • Prepare a series of at least five standard solutions of Diethylaminopropyne formate at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean response versus concentration and perform a linear regression analysis.

Experimental Protocol (for Titration):

  • Accurately weigh at least five different amounts of Diethylaminopropyne formate, covering a range around the target sample weight.

  • Titrate each sample and plot the titrant volume versus the weight of the sample.

  • Perform a linear regression analysis.

Comparative Performance:

ParameterHPLC with UV/PDAGC with FIDAcid-Base Titration
Linearity (Correlation Coefficient, r²) > 0.999> 0.999> 0.999
Typical Assay Range 80% - 120% of target80% - 120% of target80% - 120% of target
Typical Impurity Range LOQ - 120% of impurity specificationLOQ - 120% of impurity specificationNot Applicable
Accuracy

Accuracy is the closeness of the test results to the true value.[4][6] It is typically determined by recovery studies.

Experimental Protocol (for HPLC and GC):

  • Prepare spiked samples by adding known amounts of Diethylaminopropyne formate to a placebo (for drug product) or a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Experimental Protocol (for Titration):

  • Accurately weigh a known amount of a certified reference standard of Diethylaminopropyne formate.

  • Perform the titration in triplicate.

  • Calculate the percent recovery.

Comparative Performance:

ParameterHPLC with UV/PDAGC with FIDAcid-Base Titration
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%99.0% - 101.0%
Remarks Highly accurate for both assay and impurity quantification.Highly accurate, but may be affected by sample volatility.Excellent accuracy for assay, but not applicable for impurities.
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][6] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Performance:

ParameterHPLC with UV/PDAGC with FIDAcid-Base Titration
Repeatability (%RSD) < 1.0%< 1.5%< 0.5%
Intermediate Precision (%RSD) < 2.0%< 2.5%< 1.0%
Remarks Excellent precision.Good precision, can be influenced by injection variability.Outstanding precision due to the nature of the technique.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (for HPLC and GC):

  • Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is 3 times the noise level for LOD and 10 times the noise level for LOQ.

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Comparative Performance:

ParameterHPLC with UV/PDAGC with FIDAcid-Base Titration
LOD Low (ng/mL range)Very Low (pg/mL range)Not Applicable
LOQ Low (ng/mL range)Very Low (pg/mL range)Not Applicable
Remarks Excellent for trace impurity analysis.Exceptional sensitivity for volatile impurities.Not intended for trace analysis.
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][4][8][24][25]

Experimental Protocol (for HPLC):

  • Vary parameters such as:

    • Mobile phase composition (± 2%)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Wavelength of detection (± 2 nm)

Experimental Protocol (for GC):

  • Vary parameters such as:

    • Carrier gas flow rate (± 10%)

    • Oven temperature program (± 2 °C)

    • Injection port temperature (± 10 °C)

Experimental Protocol (for Titration):

  • Vary parameters such as:

    • Titrant concentration

    • Sample solvent volume

Comparative Performance:

ParameterHPLC with UV/PDAGC with FIDAcid-Base Titration
Robustness GoodGoodExcellent
Remarks Performance can be sensitive to mobile phase composition and pH.Sensitive to flow rate and temperature changes.Generally very robust and less susceptible to minor variations.

Selecting the Appropriate Analytical Method

The choice of an analytical method for Diethylaminopropyne formate depends on its intended purpose. The following decision tree can guide the selection process.

Method Selection Decision Tree Method Selection for Diethylaminopropyne Formate Start What is the purpose of the analysis? Assay Assay (Content/Purity) Start->Assay Assay Impurity Impurity Profiling Start->Impurity Impurities Trace Trace Level Analysis Start->Trace Trace Analysis Titration Acid-Base Titration Assay->Titration High Precision Needed HPLC_Assay HPLC with UV Assay->HPLC_Assay Simultaneous Impurity Check Needed HPLC_Impurity HPLC with UV/PDA Impurity->HPLC_Impurity Non-volatile Impurities GC GC with FID Impurity->GC Volatile Impurities Trace->GC High Sensitivity Needed

Caption: A decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for Diethylaminopropyne formate is a critical exercise to ensure data integrity and product quality. This guide has provided a comparative framework for evaluating HPLC, GC, and Acid-Base Titration based on the principles of scientific integrity and regulatory compliance.

  • Acid-Base Titration is a superior choice for the assay of Diethylaminopropyne formate bulk substance due to its simplicity, high precision, and accuracy.

  • HPLC with UV/PDA detection is the most versatile and powerful technique, offering the ability to simultaneously perform an assay and quantify impurities and degradation products with high specificity and sensitivity.

  • GC with FID is an excellent option for the analysis of volatile impurities and can offer exceptional sensitivity, provided the analyte or its derivative is suitable for this technique.

The selection of the most appropriate method should be based on a thorough understanding of the analytical needs, the nature of the sample, and the regulatory requirements. A well-validated analytical method is not just a regulatory necessity; it is a fundamental component of robust drug development and manufacturing.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • USP <1225> Method Valid
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Validation

A Comparative Guide to Diethylaminopropyne Formate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive scaffolds is a cornerstone of innovation. The propargylamine moiety, a key structural feature of Diethylaminopropyne...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive scaffolds is a cornerstone of innovation. The propargylamine moiety, a key structural feature of Diethylaminopropyne formate, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties have led to the development of a diverse array of derivatives with significant therapeutic potential, particularly in the realm of neurodegenerative diseases.

This guide provides a comparative analysis of Diethylaminopropyne formate derivatives, moving beyond a simple product overview to offer a deeper understanding of their synthesis, biological targets, and the structure-activity relationships that govern their efficacy. We will delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor.

The Propargylamine Scaffold: A Privileged Structure in Neuropharmacology

Diethylaminopropyne formate is an organic compound featuring a terminal alkyne and a tertiary amine. While it serves as a versatile chemical intermediate, its core propargylamine structure is what garners significant interest in drug discovery.[1] This moiety is present in several marketed drugs, including Selegiline ((-)-Deprenyl) and Rasagiline, both of which are used in the management of Parkinson's disease.[2]

The therapeutic efficacy of propargylamine derivatives often stems from their ability to act as irreversible inhibitors of monoamine oxidase B (MAO-B).[3][4] MAO-B is a key enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition can lead to increased dopamine levels in the brain, alleviating some of the motor symptoms of Parkinson's disease. Furthermore, the propargylamine group has been implicated in neuroprotective effects that may be independent of MAO-B inhibition.[5]

Comparative Analysis of Propargylamine Derivatives

The versatility of the propargylamine scaffold allows for extensive chemical modification to tune its biological activity, selectivity, and pharmacokinetic properties. Below, we compare several classes of derivatives based on their primary biological targets.

Monoamine Oxidase B (MAO-B) Inhibitors

A primary focus of research on propargylamine derivatives has been the development of selective MAO-B inhibitors. The general structure-activity relationship suggests that the N-substituents on the propargylamine play a crucial role in potency and selectivity.

Compound/Derivative ClassKey Structural FeaturesMAO-B IC50MAO-A IC50Selectivity Index (SI = IC50(A)/IC50(B))Reference
Alkyl N-methylpropargylamines Varies in alkyl chain length and branchingPotent inhibitionWeaker inhibitionHigh[3]
M-2-PP (N-Methyl-N-(2-pentyl)propargylamine) Aliphatic N-propargylamineHighly potent (more than l-deprenyl)Selective for MAO-BHigh[4]
Fluorine-18 Labeled Derivatives Fluorinated for PET imaging131.5 ± 0.7 nM (for compound 45)No inhibitionHigh[6]
4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol Salicylic scaffold3.95 µM≈10 µM~2.5[7]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

The data indicates that aliphatic N-propargylamines can be highly potent and selective MAO-B inhibitors.[4] The introduction of different substituents allows for the fine-tuning of this activity. For instance, the replacement of the N-methyl group with a hydrogen, ethyl, or another propargyl group can abolish MAO inhibitory activity, highlighting the sensitivity of the enzyme's active site to the chemical environment of the propargylamine.[3]

Cholinesterase Inhibitors

Given the cholinergic deficit observed in Alzheimer's disease, another therapeutic strategy has been the development of propargylamine derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Compound/Derivative ClassKey Structural FeaturesAChE IC50BuChE IC50Reference
Tacrine-propargylamine hybrids (Compound 3b) Tacrine scaffold linked to propargylamine11.2 nM83.5 nM
Salicylic scaffold derivatives (Compound 1e) 5-bromo-N-(prop-2-yn-1-yl)salicylamide8.05 µM-[7]
Coumarin derivatives (Compound 4r) 7-hydroxycoumarin with an amidic linker1.6 µM~41.6 µM[8]
Chlorophenoxy derivatives (Compound 18) 1-(7-(4-chlorophenoxy)heptyl)homopiperidine1.93 µM1.64 µM

These findings demonstrate that the propargylamine moiety can be successfully incorporated into hybrid molecules to achieve potent cholinesterase inhibition. The tacrine-propargylamine hybrids are particularly noteworthy for their high potency.[9]

Multi-Target-Directed Ligands (MTDLs)

The multifactorial nature of neurodegenerative diseases has spurred the development of MTDLs, single molecules designed to interact with multiple biological targets.[10] Propargylamine derivatives are excellent candidates for this approach. For example, some derivatives have been designed to inhibit both MAO and cholinesterases, offering a potentially synergistic therapeutic effect for Alzheimer's disease.[7]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. Here, we provide a representative protocol for the synthesis of a propargylamine derivative via A³ coupling and a standard assay for evaluating MAO-B inhibitory activity.

Synthesis of a Propargylamine Derivative via A³ Coupling

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful and versatile method for the synthesis of propargylamines.[11]

Diagram of the A³ Coupling Workflow:

A3_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mix reactants in solvent Aldehyde->Mixing Amine Secondary Amine (e.g., Diethylamine) Amine->Mixing Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Mixing Catalyst Add Catalyst (e.g., CuI) Mixing->Catalyst Heating Heat under inert atmosphere Catalyst->Heating Quenching Quench reaction Heating->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Propargylamine Derivative Purification->Product

Caption: A generalized workflow for the synthesis of propargylamine derivatives via A³ coupling.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol), secondary amine (1.2 mmol), and terminal alkyne (1.5 mmol) in a suitable solvent (e.g., toluene, 10 mL).

  • Catalyst Addition: Add a catalytic amount of a copper(I) salt (e.g., CuI, 5 mol%).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (e.g., 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure propargylamine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro MAO-B Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against MAO-B.

Diagram of the MAO-B Inhibition Assay Workflow:

MAO_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Enzyme MAO-B Enzyme PreIncubation Pre-incubate Enzyme with Inhibitor Enzyme->PreIncubation Inhibitor Test Compound (Derivative) Inhibitor->PreIncubation Substrate Substrate (e.g., Kynuramine) ReactionStart Add Substrate to start reaction Substrate->ReactionStart Buffer Phosphate Buffer Buffer->PreIncubation PreIncubation->ReactionStart ReactionStop Stop reaction (e.g., with NaOH) ReactionStart->ReactionStop Measurement Measure fluorescence of product ReactionStop->Measurement Result Calculate IC50 Measurement->Result Neuroprotection_Pathway Propargylamine Propargylamine Derivative GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Propargylamine->GAPDH Binds to Pro_Apoptotic Pro-apoptotic Proteins (e.g., BAX, c-JUN) GAPDH->Pro_Apoptotic Decreases synthesis of Anti_Apoptotic Anti-apoptotic Proteins (e.g., BCL-2, HSP70) GAPDH->Anti_Apoptotic Increases synthesis of Neuronal_Survival Increased Neuronal Survival Pro_Apoptotic->Neuronal_Survival Inhibits Anti_Apoptotic->Neuronal_Survival Promotes

Caption: A proposed mechanism for the neuroprotective effects of propargylamines involving GAPDH.

This proposed mechanism involves the binding of propargylamines to glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This interaction is thought to modulate the expression of key proteins involved in apoptosis, leading to a decrease in pro-apoptotic factors and an increase in anti-apoptotic factors, ultimately promoting neuronal survival. [5]This highlights a fascinating area for future research and the potential for developing propargylamine derivatives with neuroprotective properties independent of their MAO-inhibitory activity.

Conclusion and Future Directions

The Diethylaminopropyne formate scaffold and its broader class of propargylamine derivatives represent a highly promising area for the development of new therapeutics, particularly for neurodegenerative disorders. Through chemical modification, it is possible to design potent and selective inhibitors of MAO-B and cholinesterases. Furthermore, the multi-target-directed ligand approach holds significant potential for addressing the complex pathologies of diseases like Alzheimer's.

Future research should focus on:

  • Elucidating the full spectrum of neuroprotective mechanisms: A deeper understanding of the GAPDH-mediated pathway and other potential targets will be crucial.

  • Optimizing pharmacokinetic and safety profiles: Ensuring that these compounds can effectively cross the blood-brain barrier and have minimal off-target effects is paramount.

  • Exploring novel therapeutic applications: The antioxidant and other biological activities of these derivatives may be relevant for a wider range of diseases.

By continuing to explore the rich chemistry and pharmacology of propargylamine derivatives, the scientific community is well-positioned to develop the next generation of treatments for challenging neurological conditions.

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Comparative

A Comparative Guide to Diethylaminopropyne Formate Performance in Electroplating

This guide provides a comprehensive benchmark analysis of Diethylaminopropyne Formate (DEP)-derived additives in electroplating, primarily focusing on nickel plating applications. We will objectively compare the performa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of Diethylaminopropyne Formate (DEP)-derived additives in electroplating, primarily focusing on nickel plating applications. We will objectively compare the performance of a plating bath containing a DEP-derived leveling and brightening agent against a traditional formulation and a baseline bath with no organic additives. This document is intended for researchers, process engineers, and formulation chemists seeking to optimize surface finishing operations through advanced additive chemistry.

Introduction: The Critical Role of Organic Additives in Electroplating

The quality of an electroplated deposit is intrinsically linked to the composition of the plating bath. While the fundamental components—metal salts, electrolytes, and buffers—establish the basic electrochemical process, it is the organic additive system that refines the deposit's final properties. These additives, typically used in minute concentrations, are powerful modifiers of crystal growth, influencing brightness, leveling, ductility, and internal stress.

Among the most crucial additives are:

  • Brighteners: These agents promote the formation of a fine-grained, highly reflective metallic coating. They function by adsorbing onto the cathode surface, inhibiting random crystal growth and forcing a more ordered, fine-grained structure.[1]

  • Leveling Agents: Levelers are molecules that preferentially adsorb at microscopic high-points on the substrate surface.[2] This targeted adsorption inhibits deposition at these peaks, allowing the recessed areas (micro-valleys) to "catch up," resulting in a smoother, more uniform surface.[2][3]

Diethylaminopropyne Formate (CAS 125678-52-6) is a key organic intermediate used in the synthesis of high-performance brighteners and leveling agents for nickel and other plating processes.[4][5] Its unique molecular structure allows for the creation of additives that provide a superior level of brightness and uniformity on plated surfaces.[1] This guide will quantify that performance advantage through a series of controlled experiments.

Comparative Framework and Experimental Design

To provide a clear and objective comparison, we designed a benchmarking study evaluating three distinct nickel plating bath formulations.

Bath Formulations:

  • Control Bath (No Additives): A standard Watts nickel bath composition to establish a baseline performance level.

  • Traditional Bath (Saccharin-Based): A Watts bath containing saccharin as a primary brightener and stress reducer, representing a conventional industry standard.

  • DEP-Derived Bath: A Watts bath containing a proprietary leveling and brightening agent synthesized from Diethylaminopropyne Formate.

The performance of each bath was evaluated based on three primary metrics:

  • Deposit Appearance & Plating Range: Assessed using a Hull Cell, a miniature plating cell that allows for the evaluation of deposit quality across a wide range of current densities on a single panel.[6][7]

  • Deposit Brightness (Gloss): Quantitatively measured using a gloss meter.

  • Deposit Ductility: Assessed via a standardized bend test to determine the deposit's resistance to cracking upon deformation.[8]

The logical flow of the experimental procedure is outlined below.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Electroplating & Analysis cluster_results Phase 3: Data Synthesis Bath_Prep Bath Preparation (Control, Traditional, DEP-Derived) Panel_Prep Cathode Panel Preparation (Cleaning & Activation) Bath_Prep->Panel_Prep Standardized for all tests Hull_Cell Hull Cell Test (2A, 10 min) Panel_Prep->Hull_Cell Gloss_Plating Gloss Panel Plating (4 A/dm², 15 min) Panel_Prep->Gloss_Plating Ductility_Plating Ductility Foil Plating (4 A/dm², 60 min) Panel_Prep->Ductility_Plating Visual_Analysis Visual Hull Cell Analysis Hull_Cell->Visual_Analysis Gloss_Measure Gloss Measurement (Gloss Meter @ 60°) Gloss_Plating->Gloss_Measure Ductility_Test Ductility Bend Test (180° Mandrel Bend) Ductility_Plating->Ductility_Test Quant_Data Quantitative Data Collation Gloss_Measure->Quant_Data Ductility_Test->Quant_Data Comparison Performance Comparison Guide Visual_Analysis->Comparison Quant_Data->Comparison

Caption: Experimental workflow for benchmarking plating additives.

Methodologies and Protocols

Standard Bath Composition (Watts Nickel Bath)
ComponentConcentration (g/L)
Nickel Sulfate (NiSO₄·6H₂O)240
Nickel Chloride (NiCl₂·6H₂O)45
Boric Acid (H₃BO₃)40
pH4.0 - 4.2
Temperature55 °C

Additive concentrations for the "Traditional" and "DEP-Derived" baths were added according to typical operational levels.

Protocol: Hull Cell Test

The Hull Cell test is a crucial diagnostic tool that simulates the plating process across a spectrum of current densities on a single test panel due to its trapezoidal shape.[6][9]

  • Preparation: A 267 mL Hull Cell is filled with the test solution and brought to the operating temperature of 55 °C.[7] A corresponding nickel anode is placed in the cell.

  • Cathode: A polished brass Hull Cell panel is cleaned, acid-dipped, and rinsed to ensure a water-break-free surface.[7]

  • Plating: The panel is placed in the cell, and electrical connections are made. A total current of 2 amperes is applied for 10 minutes with gentle air agitation.[10]

  • Analysis: After plating, the panel is rinsed and dried. The appearance of the deposit is visually inspected. Key characteristics noted are:

    • Bright Plating Range: The current density range (measured with a Hull Cell ruler) over which a fully bright deposit is obtained.[9]

    • Burning: A rough, dark deposit at the high current density (HCD) end.

    • Dullness/Pitting: Lack of brightness or small pits in the low current density (LCD) end.

Protocol: Gloss Measurement
  • Sample Preparation: Standard 75x100 mm polished brass panels are plated at a constant current density of 4 A/dm² for 15 minutes in each test solution.

  • Measurement: A gloss meter is calibrated and used to measure the specular reflection from the plated surface at an angle of 60°. Measurements are taken at five different points on each panel and averaged. The results are expressed in Gloss Units (GU).[11]

Protocol: Ductility Test
  • Sample Preparation: A thin nickel foil is electroformed by plating onto a stainless steel cathode for 60 minutes at 4 A/dm². The resulting foil is then carefully peeled from the cathode.

  • Testing: The foil is bent 180° over a series of mandrels of decreasing diameter. The test is repeated until the foil exhibits cracking. The result is recorded as the smallest mandrel diameter over which the foil could be bent without fracturing. A smaller diameter indicates higher ductility.

Results and Performance Comparison

The following data is representative of typical results obtained in a controlled laboratory setting.

Hull Cell Analysis

The Hull Cell panels provide a powerful visual comparison of the operating window for each additive system.

Bath FormulationBright Plating Range (A/dm²)High Current Density (HCD) PerformanceLow Current Density (LCD) Performance
Control (No Additives) 0Severe burning above 3 A/dm²Dull, milky deposit
Traditional (Saccharin) 1.5 - 6Moderate burning above 8 A/dm²Semi-bright, clear deposit
DEP-Derived Additive 0.5 - 12No burning up to 12 A/dm²Fully bright, clear deposit

The bath with the DEP-derived additive demonstrates a significantly wider bright plating range, indicating its superior effectiveness across a broad range of operating conditions.[10] Its ability to prevent burning at high current densities is a clear indicator of its excellent leveling properties.

Quantitative Performance Data
Bath FormulationAverage Gloss (GU @ 60°)Ductility (Min. Mandrel Diameter, mm)
Control (No Additives) 120 ± 15> 10 (Brittle)
Traditional (Saccharin) 450 ± 255
DEP-Derived Additive 880 ± 303

The quantitative data confirms the visual observations from the Hull Cell test. The DEP-derived additive produced a deposit with nearly double the gloss value of the traditional additive, resulting in a true mirror-bright finish. Furthermore, the improved ductility suggests that the DEP-additive system helps refine the grain structure without introducing excessive internal stress, a common side effect of some organic brighteners.

Mechanistic Insights: The Action of DEP-Derived Leveling Agents

Leveling agents function by influencing the local rate of deposition.[12] On a microscopic scale, a rough surface consists of peaks and valleys. In a bath without effective leveling agents, the electric field lines concentrate at the peaks, leading to faster metal deposition there, which exacerbates roughness.

A high-performance leveling agent, such as one synthesized from Diethylaminopropyne Formate, possesses a molecular structure that is drawn to areas of high current density (the peaks).[3] It temporarily adsorbs at these sites, forming an inhibitory film that slows down local deposition. This allows the plating rate in the valleys, where the inhibitor concentration is lower, to proceed at a relatively faster rate, effectively "filling in" the imperfections and producing a smooth, level surface.[13]

Caption: Mechanism of a leveling agent on a cathode surface.

Conclusion

The experimental evidence clearly demonstrates the superior performance of nickel plating additives derived from Diethylaminopropyne Formate. Compared to both an additive-free bath and a traditional saccharin-based system, the DEP-derived formulation provides:

  • A significantly wider bright plating range , making the process more robust and less sensitive to variations in current density.

  • Exceptional leveling properties , resulting in a smoother and more uniform deposit.

  • Superior brightness , achieving a mirror-like finish with significantly higher gloss values.

  • Excellent ductility , producing a less brittle deposit that is more resistant to mechanical stress.

For researchers and manufacturers seeking to achieve the highest quality nickel deposits, formulations based on Diethylaminopropyne Formate intermediates represent a significant technological advancement over conventional additive chemistries.

References

  • PAVCO. (2025).
  • Specialty Chemicals. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Asterion, LLC. (n.d.). Hull Cell Analysis.
  • Yamamoto-MS Co., Ltd. (n.d.). What is Hull Cell Test?
  • Think & Tinker, Ltd. (n.d.).
  • Scribd. (n.d.). 07-Hull Cell R-10-14.
  • LookChem. (n.d.).
  • ACS Omega. (2023).
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  • Meiyachem. (n.d.).
  • SINOGRACE Chemical. (2023). Mechanism and characteristics of different leveling agents.
  • Fineotex. (n.d.).
  • Longchang Chemical. (2023). How do levelling agents level the paint?.

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Validation

A Mechanistic Deep Dive: Diethylaminopropyne Formate and its Contemporaries in Nickel Electroplating

For researchers, scientists, and professionals in drug development, the meticulous selection of reagents is paramount to achieving desired outcomes. In the realm of nickel electroplating, a critical surface finishing tec...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous selection of reagents is paramount to achieving desired outcomes. In the realm of nickel electroplating, a critical surface finishing technique, the choice of brightening and leveling agents dictates the quality, performance, and longevity of the final deposit. This guide provides an in-depth mechanistic comparison of Diethylaminopropyne Formate (DEAPF), a prominent propargylamine-based additive, with its chemical counterparts. Drawing upon experimental data and established principles of electrochemistry, we will explore the nuances that differentiate these reagents and inform their rational selection in various applications.

Introduction to Leveling and Brightening in Nickel Electroplating

Nickel electroplating is a process that deposits a layer of nickel onto a substrate through an electrochemical reaction. In the absence of additives, nickel deposits are often dull and exhibit poor leveling, meaning they do not effectively smooth out microscopic imperfections on the substrate surface. To overcome these limitations, organic additives are introduced to the plating bath to function as "carriers," "brighteners," and "levelers."

Carriers are typically sulfur-containing compounds that provide a foundation for a bright deposit and help to reduce internal stress. Brighteners are compounds that refine the grain structure of the nickel deposit, leading to a brilliant, reflective finish. Levelers are molecules that preferentially adsorb onto microscopic peaks or high-current-density areas of the substrate, inhibiting nickel deposition at these points and allowing for a greater deposition rate in the microscopic valleys or low-current-density areas. This differential deposition leads to a smoother, more uniform surface.

Diethylaminopropyne Formate (DEAPF), also known by its trade name PABS, falls into the category of a brightener and, more significantly, a leveling agent.[1][2][3][4][5] Its molecular structure, featuring a terminal alkyne group and a tertiary amine, is key to its functionality.

The Mechanistic Role of Diethylaminopropyne Formate (DEAPF)

The leveling action of additives like DEAPF is fundamentally an adsorption-controlled process. The generally accepted mechanism involves the preferential adsorption of the organic molecule onto the cathode surface, particularly at sites with high electrochemical activity, such as microscopic peaks and corners.[6][7] This adsorption inhibits the rate of nickel ion reduction at these locations.

While direct, comprehensive studies on the electrochemical behavior of DEAPF are not abundant in publicly accessible literature, a compelling mechanistic model can be derived from research on a closely related compound, Pyridinium Propargylamine Formate (PPF). A study on the effect of PPF in acid electroless nickel plating revealed that it demonstrates preferential adsorption for high-activity nickel sites on convex surfaces.[6][7] This selective adsorption suppresses the deposition of nickel at these peaks. The resulting difference in deposition rates between the convex (peaks) and concave (valleys) regions of the surface leads to a gradual filling of the microscopic depressions, thereby achieving a leveled deposit.[6][7]

The propargyl group (containing the triple bond) is crucial for the strong adsorption onto the nickel surface. Quantum chemical studies have shown that molecules with triple bonds can exhibit strong interactions with transition metal surfaces.[8][9][10][11][12] The nitrogen atom in the diethylamino group can also contribute to the adsorption process.

The "formate" part of the molecule is a result of its synthesis and helps in its solubility and stability in the acidic plating bath.

Comparative Analysis with Similar Reagents

The effectiveness of a leveling agent is not absolute and depends on the specific formulation of the plating bath and the desired properties of the deposit. Here, we compare DEAPF with other common leveling and brightening agents.

Other Propargylamine Derivatives

Propargylamine derivatives are a cornerstone of modern nickel plating additives. Besides DEAPF, other examples include propargyl alcohol and 1,1-dimethylpropargylamine.[13] The fundamental leveling mechanism, involving adsorption via the alkyne group, is similar across these compounds. However, the substituents on the amine and the overall molecular structure influence their specific adsorption characteristics and, consequently, their performance.

  • Propargyl Alcohol: A simpler molecule, it also functions as a brightener. Its smaller size may lead to different adsorption kinetics and incorporation rates into the deposit compared to the bulkier DEAPF.

  • 1,1-Dimethylpropargylamine (MPA): A study investigating the singular and synergistic effects of various additives found that an electrolyte containing 5 mg/L of MPA and 7.5 mg/L of sulfopropylated butynediol (a different class of additive) exhibited superior uniformity, gloss, and throwing power in the low current density regime.[13] This highlights that the specific structure of the propargylamine derivative significantly impacts its performance and its interaction with other additives.

Butynediol Derivatives

Compounds like 2-butyne-1,4-diol and its ethoxylated or propoxylated derivatives are another important class of acetylenic brighteners and levelers. Similar to propargylamines, their functionality is derived from the triple bond. The presence of two hydroxyl groups in butynediol can influence its adsorption orientation and its interaction with the cathode surface compared to the amine group in DEAPF. The choice between a propargylamine and a butynediol derivative may depend on the desired level of brightness, the degree of leveling required, and the acceptable level of internal stress in the deposit.

Sulfur-Containing Compounds (Carriers and Secondary Brighteners)

Saccharin is a classic example of a sulfur-containing additive used to reduce internal stress and act as a carrier brightener.[14][15][16][17] Unlike the acetylenic compounds, the mechanism of saccharin involves the incorporation of sulfur into the nickel deposit, which refines the grain structure.[15]

Synergistic and Antagonistic Effects: It is crucial to understand that these additives are rarely used in isolation. The final properties of the nickel deposit are a result of the complex interplay between different additives. For instance, a propargylamine leveler like DEAPF is often used in conjunction with a carrier brightener like saccharin. The combination can lead to a synergistic effect, producing a deposit that is both bright and well-leveled with acceptable internal stress.[13] However, improper concentrations can lead to antagonistic effects, resulting in brittle or stressed deposits.[18]

Experimental Evaluation of Leveling and Brightening Performance

The performance of leveling and brightening agents is typically evaluated using a combination of electrochemical and microscopic techniques.

Hull Cell Testing

The Hull cell is a trapezoidal electrochemical cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel.[18][19][20][21][22][23][24] This is an invaluable tool for optimizing the concentration of additives like DEAPF. A typical Hull cell panel will show a bright, leveled deposit in the optimal current density range, while exhibiting dullness or "burning" (a dark, rough deposit) at very high current densities and poor coverage at very low current densities. By comparing Hull cell panels from baths with different concentrations of DEAPF and other additives, an optimal formulation can be determined.

Experimental Protocols

Protocol 1: Hull Cell Evaluation of Nickel Plating Additives

Objective: To qualitatively assess the brightening and leveling performance of Diethylaminopropyne Formate (DEAPF) and compare it with another leveling agent (e.g., Propargyl Alcohol) in a standard Watts nickel plating bath.

Materials:

  • 267 mL Hull Cell[22]

  • Polished brass or steel Hull cell panels[18][20]

  • DC power supply (rectifier)[19]

  • Heater and thermostat (if operating at elevated temperatures)[19]

  • Air agitation source (optional)[19]

  • Standard Watts Nickel Plating Bath (e.g., Nickel Sulfate: 240 g/L, Nickel Chloride: 45 g/L, Boric Acid: 40 g/L)

  • Stock solutions of DEAPF and Propargyl Alcohol (e.g., 1 g/L in deionized water)

  • Standard pre-treatment and post-treatment chemicals for the Hull cell panels (e.g., alkaline cleaner, acid dip, rinse water)

Procedure:

  • Bath Preparation: Prepare the standard Watts nickel plating bath. Analyze and adjust the main components and pH to their optimal operating ranges.[19]

  • "As Is" Panel: Fill the Hull cell with the standard Watts bath without any organic additives. Plate a panel at a specified current (e.g., 2 amps) for a set time (e.g., 5 minutes).[20] This will serve as the baseline.

  • Additive Addition (DEAPF): Add a calculated amount of the DEAPF stock solution to the Hull cell to achieve the desired concentration (e.g., 10 mg/L).

  • Plating with DEAPF: Place a new, clean panel in the Hull cell and plate under the same conditions as the baseline.

  • Incremental Additions: Make incremental additions of the DEAPF stock solution (e.g., to reach 20 mg/L, 30 mg/L, etc.), plating a new panel after each addition to observe the effect of increasing concentration.

  • Comparative Reagent (Propargyl Alcohol): Empty and clean the Hull cell. Refill it with the standard Watts bath. Repeat steps 3-5 using the Propargyl Alcohol stock solution.

  • Panel Evaluation: Visually inspect the plated panels. Note the current density range over which a bright and leveled deposit is obtained. Observe for any defects such as burning, pitting, or dullness.[18][22] Use a Hull cell ruler to correlate the position on the panel to the current density.[21]

Data Presentation

Table 1: Hypothetical Hull Cell Test Results for DEAPF vs. Propargyl Alcohol

AdditiveConcentration (mg/L)Bright Range (A/dm²)Observations
None00Dull, matte deposit across the entire panel.
DEAPF101.5 - 5.0Semi-bright deposit with some leveling.
DEAPF201.0 - 7.0Fully bright, well-leveled deposit.
DEAPF300.8 - 6.0Bright, but slight burning at the high current density edge.
Propargyl Alcohol102.0 - 6.0Bright deposit, moderate leveling.
Propargyl Alcohol201.5 - 8.0Very bright, good leveling, but slightly less effective than DEAPF in the low current density region.
Propargyl Alcohol301.0 - 7.0Bright, but evidence of increased internal stress (cracking) at high current densities.

Note: This data is illustrative and the actual results will depend on the specific plating bath and operating conditions.

Visualization of Mechanistic Concepts

Diagram 1: Leveling Mechanism of Propargylamine Derivatives

G cluster_0 Cathode Surface (Microscopic View) peak Peak (High Current Density) valley Valley (Low Current Density) DEAPF DEAPF Molecules DEAPF->peak Preferential Adsorption (Inhibition of Deposition) Ni_ions Ni²⁺ Ions Ni_ions->peak Lower Deposition Rate Ni_ions->valley Higher Deposition Rate

Caption: Preferential adsorption of DEAPF on peaks inhibits nickel deposition, leading to a higher deposition rate in valleys and a leveled surface.

Diagram 2: Experimental Workflow for Additive Evaluation

G A Prepare Watts Nickel Bath B Baseline Hull Cell Test (No Additives) A->B C Incremental Addition of DEAPF A->C E Incremental Addition of Competitor Reagent A->E G Visual & Microscopic Analysis of Panels B->G D Hull Cell Testing with DEAPF C->D D->G F Hull Cell Testing with Competitor E->F F->G I Comparative Performance Evaluation G->I H Electrochemical Analysis (e.g., Polarization Curves) H->I

Caption: A systematic workflow for the comparative evaluation of nickel plating additives using Hull cell and electrochemical methods.

Conclusion

Diethylaminopropyne Formate is a highly effective leveling and brightening agent in nickel electroplating. Its mechanism of action, rooted in the preferential adsorption of the molecule onto high-current-density areas of the cathode, allows for the production of smooth, bright, and uniform nickel deposits. While it shares a fundamental mechanistic principle with other propargylamine and acetylenic additives, its specific performance is dictated by its unique molecular structure. A thorough understanding of these mechanistic nuances, coupled with systematic experimental evaluation, is essential for the rational selection and optimization of additives in any given nickel plating application. This guide serves as a foundational resource for researchers and professionals seeking to achieve superior results in their surface finishing endeavors.

References

  • Influence of 1,1-Dimethylpropargylamine on Nickel Electropl
  • Effect of Pyridinium Propargylamine Formate on Properties and Structure of Acid Electroless Nickel Pl
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  • Enhancing the Performance of Nanocrystalline Nickel Cathodes via Electrodeposition for Use in Ni-Zn Batteries: Morphological and Crystallographic Structure Optimiz
  • Effect of Pyridinium Propargylamine Formate on Properties and Structure of Acid Electroless Nickel Pl
  • On the mechanism of levelling by addition agents in electrodeposition of metals. (URL not available)
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  • Interpreting Nickel Plated Hull Cells | Specialty Chemical Finishing Products - Asterion, LLC. [Link]

  • Hull Cell Test Method for Electroplating Solutions | PAVCO. [Link]

  • The Mechanism of Leveling during the Electrodeposition of Nickel in the Presence of Organic Compoundsa–d). (URL not available)
  • arXiv:1905.02350v1 [cond-mat.mtrl-sci] 7 May 2019. (URL not available)
  • arXiv:1103.1978v1 [cond-mat.mtrl-sci] 10 Mar 2011. (URL not available)
  • The Mechanism of Leveling during the Electrodeposition of Nickel in the Presence of Organic Compoundsa–d). (URL not available)
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  • Adsorption energies on transition metal surfaces: towards an accurate and balanced description - PMC - NIH. [Link]

  • Effects of a N,N-dimethyl-N-2-propenyl-2-propene-1-ammonium chloride-2-propenamide copolymer on bright nickel plating | Request PDF - ResearchG
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  • The effect of saccharin addition to nickel electroplating on the formation of nanocrystalline nickel deposits - ResearchG
  • Abs. 161, 204th Meeting, © 2003 The Electrochemical Society, Inc. - The Effect of Saccharin on Electrodeposited Nickel: An In-situ SPM Study. (URL not available)
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  • Effect of Saccharin on the Process and Properties of Nickel Electrodeposition from Sulfate Electrolyte - Graphy Publications. [Link]

  • Quantum Chemistry of Molecule-Surface Adsorption: The 30-Year Struggle To Chemical Accuracy | From Atoms To Words - Arturo Robertazzi. [Link]

  • First Principles' Calculations of CO Adsorption on Bimetallic Nickel-Iron Clusters. (URL not available)
  • Ni-Co Electrodeposition Improvement Using Phenylsalicylimine Derivatives as Additives in Ethaline-Based Deep Eutectic Solvents (DES) - MDPI. [Link]

  • Purity 70% Chemical Nickel Coating PABS Diethylaminopropyne Formate CAS 125678-52-6 - Electroplating Chemistry - Everychina.com. [Link]

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Comparative

A Comparative Guide to Diethylaminopropyne Formate in Industrial Applications

In the landscape of specialty chemicals, the efficacy and reliability of intermediates are paramount to the success of final product formulations. Diethylaminopropyne formate (DEAPF), a versatile organic compound, has ca...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, the efficacy and reliability of intermediates are paramount to the success of final product formulations. Diethylaminopropyne formate (DEAPF), a versatile organic compound, has carved a niche in several industrial applications, most notably in the electroplating industry. This guide provides a comprehensive cross-validation of DEAPF's experimental results, offering a comparative analysis against established alternatives and detailing the methodologies for its evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to make informed decisions.

Diethylaminopropyne Formate: A Profile

Diethylaminopropyne formate (CAS 125678-52-6) is an organic compound characterized by the presence of a diethylamino group, a propyne functional group, and a formate salt.[1] This unique structure imparts dual functionality, making it a valuable intermediate in various chemical syntheses.[1] Typically, it appears as a colorless to pale yellow liquid with a mild ammoniacal odor and is soluble in polar organic solvents.[1][2]

Primary Application: A Bright Future in Nickel Plating

The most well-documented and industrially significant application of Diethylaminopropyne formate is as a key intermediate in the formulation of brighteners and leveling agents for nickel electroplating baths.[1][2]

Mechanism of Action: The Science of Shine

In nickel plating, organic additives are crucial for achieving a bright, level, and ductile deposit. These additives are broadly classified into two categories:

  • Carriers or Primary Brighteners: These are typically aromatic sulfonamides or sulfonic acids that provide the basic grain refinement and produce a semi-bright finish. They also help in reducing the internal stress of the nickel deposit.[3][4]

  • Levelers or Secondary Brighteners: This class of additives, which includes alkynylamine compounds like DEAPF, works in synergy with primary brighteners to produce a brilliant, mirror-like finish. They achieve this by adsorbing onto the cathode surface, particularly at high current density areas, which inhibits the growth of large nickel crystals and promotes a fine-grained, highly reflective coating.[3][5]

The propargyl group in DEAPF is the key functional moiety responsible for its brightening and leveling properties. The triple bond in the alkyne structure is highly reactive at the cathode surface and influences the nickel deposition process to create a smooth and lustrous surface.

A closely related compound, dimethylaminopropyne hydrochloride, has been patented for its use as a brightener in nickel electroplating.[6] The patent highlights that concentrations in the range of 0.005 to 0.2 grams per liter result in a ductile nickel coating, whereas higher concentrations can lead to brittleness.[6] This provides strong evidence for the efficacy of the aminopropyne structure in nickel brightening.

Comparative Performance Analysis
Additive ClassRepresentative Compound(s)Primary FunctionKey Performance Characteristics
Alkynylamine Derivatives Diethylaminopropyne formate (DEAPF) , Dimethylaminopropyne hydrochlorideSecondary Brightener & Leveler - Excellent leveling properties, leading to a smooth, mirror-like finish.- Works synergistically with primary brighteners.- Can increase the tensile stress of the deposit if not used in the correct concentration.[7]
Aromatic Sulfonamides Saccharin, p-Toluene sulfonamidePrimary Brightener & Stress Reducer - Refines grain structure for a semi-bright finish.- Reduces internal tensile stress, improving ductility.[7][8] - Contributes sulfur to the deposit, which can affect corrosion resistance.[9][10]
Unsaturated Alcohols/Diols 2-Butyne-1,4-diolSecondary Brightener - Effective in producing bright deposits.- Can significantly increase tensile stress in the deposit.[7]

Key Insights:

  • DEAPF, as an alkynylamine derivative, is expected to provide superior leveling compared to primary brighteners like saccharin.

  • The key to a successful bright nickel plating formulation is the synergistic combination of a primary brightener (for stress reduction and basic grain refinement) and a secondary brightener like DEAPF (for high gloss and leveling).

  • Careful control of the DEAPF concentration is crucial to avoid brittle deposits, a common characteristic of many secondary brighteners.

Experimental Protocols for Cross-Validation

To objectively evaluate the performance of a nickel plating bath containing a DEAPF-derived brightener, a series of standardized tests should be conducted.

The Hull Cell Test: A Window into Plating Performance

The Hull cell test is a simple yet powerful method for qualitatively assessing the performance of a plating bath over a wide range of current densities on a single test panel.[11][12]

Experimental Workflow:

Caption: Hull Cell Test Workflow for Plating Bath Evaluation.

Interpretation of Results: A successful brightener formulation will show a wide bright plating range on the Hull cell panel, with minimal burning at the high current density end and good coverage at the low current density end.

Quantitative Analysis of Brightness and Leveling

For a more quantitative comparison, specific instrumental techniques can be employed.

Table of Analytical Methods:

Performance MetricAnalytical TechniquePrinciple
Brightness (Gloss) Gloss Meter (Reflectometer)Measures the specular reflection from the surface at a specific angle (e.g., 20°, 60°, 85°). The result is given in Gloss Units (GU).[13][14][15][16][17]
Leveling ProfilometryA stylus is drawn across a pre-scratched surface before and after plating. The reduction in the scratch depth indicates the leveling power of the bath.
Internal Stress Bent Strip MethodA thin, flexible cathode is plated on one side. The curvature of the strip after plating is measured, which is proportional to the internal stress of the deposit.[7][8][18]
Corrosion Resistance Salt Spray Test (ASTM B117)The plated part is exposed to a salt fog environment, and the time to the appearance of corrosion (e.g., red rust for steel substrates) is measured.[19]

Experimental Protocol for Gloss Measurement:

  • Prepare flat test panels of the substrate material.

  • Plate the panels in the different plating bath formulations under controlled conditions (temperature, agitation, current density, and plating time).

  • Calibrate the gloss meter using a certified standard.

  • Take multiple gloss readings at different locations on each plated panel to ensure an average and representative value.

  • Compare the average Gloss Units (GU) for each formulation. Higher GU values indicate a brighter deposit.

Potential Applications in Pharmaceutical and Agrochemical Synthesis

The propargylamine moiety is a recognized pharmacophore and a versatile building block in medicinal chemistry and drug discovery.[10] Propargylamine derivatives are found in drugs for neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[20]

While specific examples of Diethylaminopropyne formate being directly used in the synthesis of commercial drugs or agrochemicals are not prevalent in the literature, its precursor, N,N-diethylpropargylamine, is a valuable intermediate. It can participate in a variety of organic reactions, including:

  • A³ Coupling (Aldehyde-Alkyne-Amine): A powerful one-pot, three-component reaction to synthesize more complex propargylamines.[21]

  • Mannich-type Reactions: For the formation of β-amino carbonyl compounds.

  • Synthesis of Heterocyclic Compounds: Propargylamines are used as precursors for synthesizing a wide range of nitrogen-containing heterocycles such as pyrroles, quinolines, and oxazolidinones.

The formate salt form of DEAPF may offer advantages in terms of handling, stability, and solubility in certain reaction media compared to the free amine.

Logical Relationship for Synthetic Utility:

SyntheticUtility cluster_reactions Key Reactions cluster_products Potential Products DEAPF Diethylaminopropyne formate (DEAPF) Free_Amine N,N-Diethylpropargylamine DEAPF->Free_Amine in situ generation or pre-treatment Building_Block Versatile Building Block Free_Amine->Building_Block A3_Coupling A³ Coupling Building_Block->A3_Coupling Mannich Mannich-type Reactions Building_Block->Mannich Heterocycle_Synth Heterocycle Synthesis Building_Block->Heterocycle_Synth Complex_Propargylamines Complex Propargylamines A3_Coupling->Complex_Propargylamines Bioactive_Molecules Bioactive Molecules (Pharmaceuticals, Agrochemicals) Mannich->Bioactive_Molecules Heterocycle_Synth->Bioactive_Molecules Complex_Propargylamines->Bioactive_Molecules

Caption: Synthetic pathways from DEAPF to bioactive molecules.

Catalytic Potential: An Area for Future Exploration

While the primary applications of DEAPF are as a reagent or intermediate, the broader class of amine and formate compounds has been explored in catalysis. For instance, formate salts are known to be involved in catalytic cycles, such as in the dehydrogenation of formic acid. However, there is currently no specific literature supporting the use of Diethylaminopropyne formate as a catalyst itself. Its potential in this area remains a subject for future research and development.

Conclusion and Future Outlook

Diethylaminopropyne formate stands out as a highly effective intermediate for the formulation of secondary brighteners and leveling agents in the nickel electroplating industry. Its performance, when used in a well-balanced formulation with primary brighteners, can lead to superior deposit characteristics in terms of brightness and smoothness. While direct comparative data is sparse, the established chemistry of alkynylamine additives provides a strong basis for its application.

The utility of the propargylamine scaffold in medicinal chemistry suggests a significant, though currently less documented, potential for DEAPF as an intermediate in the synthesis of novel bioactive compounds. Further research into its application in this domain could unveil new and valuable synthetic routes.

As industries continue to seek performance enhancements and novel chemical entities, the unique properties of Diethylaminopropyne formate position it as a compound of ongoing interest and application.

References

  • The Effect of Additives on the Internal Stress Of Nickel Deposits from Watts Baths. (n.d.). Retrieved from [Link]

  • Influence of Commercial Organic Additives on the Nickel Electroplating. (2016). International Journal of Electrochemical Science, 11, 982-993.
  • Effect of Additive on the Internal Stress in Galvanic Coatings. (2013). International Journal of Electrochemical Science, 8, 8291-8300.
  • Internal Stress in Nickel Thin Films Affected by Additives in Electrodeposition. (n.d.). Retrieved from [Link]

  • Effects of Organic Addition Agents on Internal Stress of Nickel Electrodeposited From Watts Bath. (1972). Journal of the Metal Finishing Society of Japan, 23(12), 716-721.
  • Corrosion Enhanced Enrichment of Sulfur and Implic
  • Corrosion characteristics of electroless Ni-P coating in sulfur-bearing solution. (n.d.). Retrieved from [Link]

  • Hull Cell Test Method for Electropl
  • Improve Nickel Electroplating with Additives & Brighteners. (2024). DU Organics.
  • Propargylamine: an important moiety in drug discovery. (2023). Future Medicinal Chemistry, 15(11), 937-955.
  • Nickel-catalyzed photoredox strategy for allene synthesis. (2024). Green Chemistry, 26(10), 6124-6130.
  • What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods. (n.d.). Retrieved from [Link]

  • Understanding the Chemistry of Nickel Plating Brighteners: The Role of PPS. (n.d.). Retrieved from [Link]

  • Elemental sulfur corrosion of nickel-based alloy 825 in CO2–H2S-containing environment at high temperature and high pressure. (2023). Journal of Materials Research and Technology, 25, 5260-5276.
  • Gloss Level Analysis. (n.d.). Innovent Jena.
  • CN103173800A - Nickel plating brightener and preparation and use method thereof. (n.d.).
  • US3546081A - Nickel electroplating electrolyte. (n.d.).
  • US3718549A - Alkaline nickel plating solutions. (n.d.).
  • N,N-Diethylpropargylamine synthesis. (n.d.). ChemicalBook.
  • Good Practice Guide for the Measurement of Gloss. (n.d.).
  • The Role of Diethylaminopropyne Formate in Nickel Plating Brightness. (n.d.). Retrieved from [Link]

  • Gloss Tester in the Electropl
  • Nickel-Catalyzed Asymmetric Propargyl-Aryl Cross-Electrophile Coupling. (2024).
  • Nickel Plating Brightener Pabs Diethylaminopropyne Formate CAS. 125678-52-6. (n.d.). Retrieved from [Link]

  • Deconstructive and Divergent Synthesis of Bioactive Natural Products. (2022). Molecules, 27(19), 6296.
  • Methods of determining gloss. (n.d.).
  • Total synthesis and development of bioactive natural products. (2002). The Journal of Antibiotics, 55(1), 1-24.
  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. (2024). ACS Omega, 9(12), 14193-14205.
  • Gloss measurement. (n.d.). BYK Instruments.
  • Green Chemistry. (2024). BORIS Portal.
  • Synthesis of Bioactive Molecules from 6-Bromo-N,N-dimethylpyridazin-3-amine: Application Notes and Protocols. (2025). Benchchem.
  • A Novel Recyclable Ni/Cu/Fe Termetallic Nanocatalyst for the Synthesis of Propargylamines through the A 3 -Coupling Reactions. (2024). ChemistrySelect, 9(25), e202401140.

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Validation

A Comparative Guide to Diethylaminopropyne Formate in Specialty Chemical Applications

For Researchers, Scientists, and Drug Development Professionals In the landscape of specialty chemicals, the selection of appropriate reagents and intermediates is paramount to achieving desired performance, efficiency,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, the selection of appropriate reagents and intermediates is paramount to achieving desired performance, efficiency, and product quality. This guide offers an in-depth technical comparison of Diethylaminopropyne Formate (PABS), a versatile compound with notable applications in electroplating, corrosion inhibition, and organic synthesis. We will objectively evaluate its performance against key alternatives, supported by experimental data, to provide a comprehensive resource for informed decision-making in research and development.

Introduction to Diethylaminopropyne Formate (PABS)

Diethylaminopropyne formate, with the chemical formula C₈H₁₅NO₂, is a colorless to pale yellow liquid.[1] Its structure, featuring a terminal alkyne and a tertiary amine formate salt, imparts unique reactivity that makes it a valuable intermediate in several industrial applications.

Key Properties of Diethylaminopropyne Formate:

PropertyValue
CAS Number 125678-52-6
Molecular Formula C₈H₁₅NO₂
Appearance Colorless to pale yellow liquid
Primary Applications Electroplating additive intermediate, corrosion inhibitor, organic synthesis reagent

Application in Electroplating: A Comparative Analysis of Nickel Brighteners

One of the primary applications of Diethylaminopropyne Formate is as an intermediate in the formulation of brighteners and leveling agents for nickel electroplating. A bright nickel finish is highly desirable for both decorative and functional purposes, and the choice of additives is critical to achieving a uniform, lustrous, and durable coating.

The Role of PABS in Nickel Plating

PABS is a key precursor for certain types of nickel plating brighteners. The propargyl group is a well-known functionality in brightener chemistry, contributing to the refinement of the nickel grain structure during deposition, which in turn leads to a brighter and more level surface.

Performance Comparison with Alternative Nickel Brighteners

The performance of PABS-derived brighteners can be benchmarked against other widely used additives, such as saccharin, 1-(3-Sulfopropyl)pyridinium Inner Salt (PPS), and 2-butyne-1,4-diol.

Table 1: Comparative Performance of Nickel Plating Additives

AdditiveTypical ConcentrationPrimary FunctionEffect on Internal StressEffect on DuctilityBrightness/Leveling
PABS-derived brightener VariesBrightener, LevelerCan increase tensile stressMay reduce ductilityExcellent brightness and leveling
Saccharin 0.5 - 5.0 g/LStress Reducer, BrightenerReduces tensile stress, can induce compressive stress[2][3][4]Generally improves ductilityProduces a semi-bright to bright finish[2][4]
PPS 0.1 - 0.5 g/LHigh-efficiency Brightener, LevelerModerate effect on stressGoodSuperior leveling and high brightness[1]
2-Butyne-1,4-diol 0.1 - 0.5 g/LBrightener, LevelerIncreases tensile stressReduces ductilityGood brightening and leveling in combination with other additives[5]

Expert Insights: The choice of a brightener system is a trade-off. While PABS-derived brighteners can provide excellent luster, managing internal stress is crucial to prevent cracking and ensure the mechanical integrity of the deposit. Saccharin is often used in conjunction with other brighteners to counteract tensile stress.[1][2][4] PPS offers a superior combination of brightening and leveling, making it a strong alternative for high-performance applications.[1]

Experimental Protocol: Hull Cell Testing for Brightener Evaluation

The Hull cell is a standardized trapezoidal container used to qualitatively assess the performance of a plating bath over a wide range of current densities on a single test panel.[6][7][8][9]

Step-by-Step Methodology:

  • Bath Preparation: Prepare a standard Watts nickel plating bath. Add the brightener to be tested (e.g., a PABS-derived formulation, saccharin, or PPS) at a known concentration.

  • Cell Setup: Place a clean, polished brass or steel Hull cell panel as the cathode and a nickel anode in their respective positions within the cell.

  • Plating: Fill the Hull cell with the prepared plating solution to the 267 mL mark. Apply a specific current (typically 1-3 Amperes) for a set duration (e.g., 5-10 minutes).

  • Analysis: Remove the panel, rinse, and dry. The appearance of the deposit across the panel corresponds to different current densities, from high on the edge closest to the anode to low on the edge furthest away.

  • Interpretation: Evaluate the panel for:

    • Bright Range: The current density range over which a fully bright deposit is obtained.

    • Leveling: The ability to fill in small scratches on the panel surface.

    • Dull or Burnt Deposits: Areas of high current density that may show burning or dullness, indicating limitations of the additive.

    • Poor Coverage: Lack of plating in the low-current-density region.

Diagram: Hull Cell Workflow

Hull_Cell_Workflow cluster_prep Preparation cluster_plating Plating Process cluster_analysis Analysis prep_bath Prepare Watts Bath add_additive Add Test Brightener prep_bath->add_additive setup_cell Set up Hull Cell add_additive->setup_cell apply_current Apply Current setup_cell->apply_current remove_panel Remove & Rinse Panel apply_current->remove_panel evaluate_deposit Evaluate Deposit remove_panel->evaluate_deposit

Caption: Workflow for evaluating nickel plating brighteners using a Hull cell.

Application in Corrosion Inhibition: A Comparative Perspective

The amine and alkyne functionalities in Diethylaminopropyne formate suggest its potential as a corrosion inhibitor, particularly in acidic environments. Such compounds can adsorb onto a metal surface, forming a protective film that slows down the corrosion process.

Mechanism of Amine-Based Corrosion Inhibitors

Amine-based corrosion inhibitors function by adsorbing onto the metal surface through the nitrogen atom's lone pair of electrons. This forms a barrier that isolates the metal from the corrosive medium. The effectiveness of the inhibitor depends on the strength of this adsorption and the integrity of the protective film.

Performance Comparison with Alternative Corrosion Inhibitors

Propargyl alcohol and other amine-based inhibitors are common alternatives for corrosion protection in various industrial settings.

Table 2: Comparative Data for Amine-Based Corrosion Inhibitors

InhibitorMetal/EnvironmentInhibition Efficiency (%)Mechanism TypeReference
Various Amine Derivatives Mild Steel / 1M HCl85-95%Mixed-Type[10]
Dibutylamine (DBA) Carbon Steel / Petroleum-Water92.28%Mixed-Type[11]
Cyclohexylamine (CHA) Carbon Steel / Petroleum-Water90.78%Mixed-Type[11]
Aliphatic amine-functionalized perylene-diimide (PDINN) Q235 steel / 1 M HCl98.45%Not specified[12]
Experimental Protocol: Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate and the effectiveness of an inhibitor. It involves scanning the potential of a metal sample and measuring the resulting current.

Step-by-Step Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, containing the working electrode (the metal sample), a reference electrode (e.g., SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Solution Preparation: The corrosive solution (e.g., 1M HCl) is prepared with and without the corrosion inhibitor at various concentrations.

  • Measurement: The working electrode is immersed in the solution until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic to an anodic potential relative to the OCP, and the resulting current is recorded.

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) back to the corrosion potential (E_corr).

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

Diagram: Potentiodynamic Polarization Workflow

Polarization_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prepare_solution Prepare Corrosive Solution (with/without inhibitor) assemble_cell Assemble 3-Electrode Cell prepare_solution->assemble_cell stabilize_ocp Stabilize Open Circuit Potential assemble_cell->stabilize_ocp scan_potential Scan Potential & Record Current stabilize_ocp->scan_potential plot_data Plot Polarization Curve scan_potential->plot_data determine_icorr Determine Corrosion Current (icorr) plot_data->determine_icorr calculate_ie Calculate Inhibition Efficiency (IE%) determine_icorr->calculate_ie

Sources

Comparative

A Comparative Guide to the Reproducibility of Experiments Using Diethylaminopropyne Formate-Derived Additives in Nickel Electroplating

For researchers, chemical engineers, and professionals in drug development and materials science, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of electroplating, where...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemical engineers, and professionals in drug development and materials science, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of electroplating, where minute variations in bath composition can lead to significant differences in the final product, ensuring consistent outcomes is paramount. This guide provides an in-depth technical comparison of the performance of nickel plating additives derived from Diethylaminopropyne formate (DEAPF) and its alternatives, with a focus on the factors that govern experimental reproducibility.

The Critical Role of Organic Additives in Nickel Electroplating

Modern nickel electroplating processes rely heavily on organic additives to achieve desired deposit characteristics such as brightness, leveling, and ductility.[1] These additives are broadly categorized as carriers (or primary brighteners), levelers (or secondary brighteners), and wetting agents.[2] Diethylaminopropyne formate (CAS 125678-52-6) is a key intermediate in the synthesis of fourth-generation brighteners and levelers, which are often based on alkynylamine compounds.[3][4][5] The unique chemical structure of DEAPF allows for the formulation of additives that effectively refine the grain structure of the nickel deposit, leading to a brilliant, mirror-like finish.[3]

The reproducibility of a nickel plating process is inextricably linked to the precise control of the concentration and purity of these organic additives.[4] Even minor deviations can lead to defects such as pitting, brittleness, and uneven brightness.[6][7] Therefore, a thorough understanding of the factors influencing the performance of these additives is essential for any researcher or professional in this field.

Factors Influencing Reproducibility with DEAPF-Derived Additives

The consistent performance of nickel plating baths containing additives synthesized from Diethylaminopropyne formate is dependent on a multitude of interconnected factors. Understanding and controlling these variables is the key to achieving reproducible experimental outcomes.

Purity of Diethylaminopropyne Formate Intermediate

The journey to a reproducible electroplating process begins with the quality of the raw materials. The purity of the Diethylaminopropyne formate intermediate, typically specified at ≥97.0%, directly impacts the performance of the final brightener formulation.[3][4] Impurities in the intermediate can lead to the formation of undesirable byproducts during the synthesis of the additive, which can then act as contaminants in the plating bath, causing a range of issues from dull deposits to poor adhesion.[4]

Table 1: Impact of Intermediate Purity on Plating Reproducibility

Purity of DEAPFExpected Brightener PerformanceImpact on Reproducibility
High (≥97.0%) Consistent brightening and leveling.High reproducibility, predictable performance.
Low (<97.0%) Inconsistent brightness, potential for dull spots or pitting.Low reproducibility, unpredictable performance, increased likelihood of bath contamination.
Bath Composition and Additive Concentration

The concentration of the DEAPF-derived brightener in the nickel plating bath is a critical parameter that must be tightly controlled. An imbalance in the additive concentration can lead to a variety of defects.[8]

  • Too Low Concentration: Insufficient brightener will result in a dull or semi-bright deposit, failing to meet the desired aesthetic or functional specifications.

  • Too High Concentration: An excess of brightener can lead to increased internal stress in the deposit, causing brittleness and a tendency to crack.[9] It can also lead to the codeposition of organic material, which can negatively impact the physical properties of the nickel layer.

Maintaining the optimal concentration requires regular analysis of the plating bath. Techniques such as Cyclic Voltammetry Stripping (CVS) and UV-Vis Spectrophotometry are indispensable tools for the quantitative analysis of organic additives.[10][11][12]

Operational Parameters

The reproducibility of the electroplating process is also highly sensitive to the operational parameters of the bath.

  • Temperature: The temperature of the plating bath affects the deposition rate and the activity of the organic additives. Consistent temperature control is crucial for reproducible results.[8]

  • pH: The pH of the bath influences the stability of the additives and the quality of the deposit. Deviations from the optimal pH range can lead to the precipitation of metal hydroxides and inconsistent plating.[6]

  • Current Density: The applied current density determines the rate of nickel deposition. Variations in current density across the surface of the workpiece can lead to uneven thickness and brightness.[8]

Comparative Analysis: DEAPF-Derived Additives vs. Alternatives

While DEAPF is a key intermediate for a class of highly effective brighteners, it is important to understand its performance in the context of other available technologies. The two major classes of modern nickel brighteners are those based on alkynylamine compounds (for which DEAPF is an intermediate) and pyridine derivatives .[5][13]

Table 2: Performance Comparison of Brightener Classes

FeatureAlkynylamine-Based (from DEAPF)Pyridine-Based
Brightening Action Excellent, produces a brilliant, mirror-like finish.Very good, can produce a bright, bluish-white finish.
Leveling Properties Very good, effectively smooths out surface imperfections.Good, contributes to a smooth deposit.
Ductility Good, though can be sensitive to over-addition.Generally good, can offer a more ductile deposit.
Stability Can be susceptible to degradation, especially at the anode.Generally stable under typical operating conditions.
Control & Analysis Can be monitored effectively with CVS.Can also be monitored with CVS and other analytical techniques.

The choice between these classes of brighteners often depends on the specific application and the desired properties of the final deposit. Alkynylamine-based brighteners are renowned for their exceptional leveling and brightening capabilities, making them ideal for decorative applications where a flawless, reflective surface is required. Pyridine-based brighteners, on the other hand, are often favored for applications where ductility and a specific color tone are of primary importance.

Experimental Protocols for Ensuring Reproducibility

To ensure the reproducibility of experiments involving nickel plating additives, a systematic and well-documented approach is essential. The Hull cell test is a widely used and invaluable tool for evaluating the performance of a plating bath and its additives on a laboratory scale.[14][15]

Detailed Protocol for Hull Cell Testing of a Nickel Brightener

This protocol provides a self-validating system for assessing the performance of a nickel brightener, including those derived from DEAPF.

Objective: To determine the effective brightening range and identify potential plating defects at different current densities.

Materials:

  • 267 mL Hull cell

  • Polished brass or steel Hull cell panels

  • Rectifier with ammeter and voltmeter

  • Anode (appropriate for the nickel plating bath)

  • Sample of the nickel plating bath to be tested

  • Solution of the nickel brightener to be evaluated (at a known concentration)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Bath Preparation and Analysis:

    • Obtain a representative sample of the nickel plating bath.

    • Analyze the basic chemical composition of the bath (nickel sulfate, nickel chloride, boric acid) and adjust to the recommended concentrations.[16]

    • Measure and record the pH and temperature of the bath. Adjust as necessary.

  • Hull Cell Setup:

    • Clean the Hull cell thoroughly.

    • Place the anode in the designated slot.

    • Pour 267 mL of the plating bath sample into the Hull cell.

    • If the bath operates at an elevated temperature, use a heated Hull cell and allow the temperature to stabilize.[17]

  • Blank Test (Control):

    • Clean a Hull cell panel according to a standardized procedure (e.g., alkaline cleaning, acid dip, rinse).

    • Place the clean panel in the cathode slot of the Hull cell.

    • Connect the rectifier to the anode and cathode.

    • Apply a specific current (e.g., 2A) for a set time (e.g., 5 minutes).

    • Remove the panel, rinse, and dry.

    • Label this panel as the "Blank" or "Control." This panel represents the performance of the bath without the addition of the brightener being tested.

  • Brightener Addition and Testing:

    • Make a calculated addition of the brightener solution to the Hull cell. For example, a 1 mL addition to a 267 mL Hull cell is equivalent to approximately 0.4% by volume addition to the main bath.

    • Stir the solution gently to ensure homogeneity.

    • Plate a new, clean panel under the same conditions as the blank test (e.g., 2A for 5 minutes).

    • Remove, rinse, dry, and label the panel with the brightener concentration.

    • Repeat this step with incremental additions of the brightener, plating a new panel for each concentration.

  • Evaluation of Results:

    • Visually inspect the series of plated panels.

    • For each panel, identify the current density range over which a bright deposit is obtained. A Hull cell ruler can be used to correlate the position on the panel to the current density.

    • Note any plating defects, such as burning at high current densities, dullness at low current densities, pitting, or cracking.

    • Compare the performance of the panels with the brightener additions to the blank panel.

Self-Validation and Trustworthiness:

  • The inclusion of a "Blank" or "Control" panel provides a baseline for comparison, ensuring that any observed changes in the deposit are due to the addition of the brightener.

  • The systematic, incremental addition of the brightener allows for the determination of an optimal concentration range and the identification of the effects of over-addition.

  • Maintaining consistent parameters (temperature, pH, plating time, current) for all tests is critical for the validity of the comparison.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the experimental process and the interplay of variables, the following diagrams are provided.

Experimental Workflow for Hull Cell Testing

G cluster_prep Preparation cluster_testing Testing cluster_eval Evaluation A Analyze and Adjust Base Bath Chemistry (NiSO4, NiCl2, H3BO3, pH) B Prepare Hull Cell and Plating Panels A->B C Plate Control Panel (No Brightener) B->C D Add Incremental Amount of DEAPF-Derived Brightener C->D E Plate Test Panel D->E F Repeat Additions and Plating E->F G Visually Inspect Panels for Brightness and Defects F->G H Determine Optimal Brightener Concentration G->H

Caption: Workflow for Hull Cell evaluation of a nickel plating brightener.

Logical Relationship of Factors Affecting Reproducibility

G cluster_inputs Input Variables cluster_process Process Control Repro Reproducible Plating Results Purity DEAPF Purity Conc Brightener Concentration Purity->Conc Conc->Repro Temp Bath Temperature Temp->Repro pH Bath pH pH->Repro CD Current Density CD->Repro Analysis Bath Analysis (CVS, UV-Vis) Analysis->Repro Analysis->Conc HullCell Hull Cell Testing HullCell->Repro HullCell->Conc

Caption: Interplay of factors influencing the reproducibility of nickel plating.

Conclusion

The reproducibility of experiments utilizing Diethylaminopropyne formate-derived additives in nickel electroplating is not a matter of chance, but rather the result of a systematic and well-controlled experimental design. The purity of the DEAPF intermediate, the precise concentration of the resulting brightener in the plating bath, and the rigorous control of operational parameters are all critical to achieving consistent and reliable results. While DEAPF-derived additives offer exceptional performance in terms of brightness and leveling, a thorough understanding of their characteristics in comparison to alternatives such as pyridine-based brighteners allows for the informed selection of the most appropriate additive system for a given application.

By employing robust analytical techniques like CVS and systematic evaluation methods such as the Hull cell test, researchers and professionals can establish a self-validating system that ensures the integrity and reproducibility of their work, ultimately leading to higher quality and more reliable plated products.

References

  • Vidal, M., Amigo, J. M., Bro, R., Ostra, M., & Ubide, C. (2009). Quantitative determination of additives in a commercial electroplating nickel bath by spectrophotometry and multivariate analysis. Analytical Methods, 1(2), 158-164. [Link]

  • DU Organics. (2024, July 23). Improve Nickel Electroplating with Additives & Brighteners. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Diethylaminopropyne Formate in Nickel Plating Brightness. [Link]

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  • ResearchGate. (2019, August 26). The Degradation Behavior of Brightener on Dimensionally Stable Anodes during the Copper Electrodeposition. [Link]

  • Google Patents. (n.d.).
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  • ResearchGate. (2025, August 7). Brightener Breakdown at the Insoluble Anode by Active Chlorine Species during Cu Electrodeposition. [Link]

  • ResearchGate. (n.d.). Systematic investigation of brightener's effects on alkaline non-cyanide zinc electroplating using HPLC and molecular modeling. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, September). Effect of Pyridinium Propargylamine Formate on Properties and Structure of Acid Electroless Nickel Plating. [Link]

  • Google Patents. (n.d.).
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  • ResearchGate. (2025, August 7). Some fundamental aspects of levelling and brightening in metal electrodeposition. [Link]

  • MDPI. (n.d.). Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications. [Link]

  • Google Patents. (n.d.).

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Validation

A Comparative Guide to Diethylaminopropyne Formate: Assessing Novelty in Emerging Applications

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical assessment of Diethylaminopropyne formate, a compound of emerging interest. We will move beyond a simple...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical assessment of Diethylaminopropyne formate, a compound of emerging interest. We will move beyond a simple data sheet to explore its potential novel applications by deconstructing its chemical attributes. This document is structured to serve as a roadmap for researchers looking to investigate its utility, comparing its hypothesized performance against current standards through proposed experimental frameworks.

Introduction: Deconstructing Diethylaminopropyne Formate

Diethylaminopropyne formate is an ionic compound composed of a diethylaminopropyne cation and a formate anion. To assess its novelty, we must first understand the contributions of each component.

  • The Cation: 1-Diethylamino-2-propyne: This is a well-documented propargylamine. Propargylamines are known for their utility in organic synthesis and, most notably, as corrosion inhibitors, particularly in acidic environments. The nitrogen atom is thought to adsorb onto metal surfaces, while the alkyne group facilitates polymerization to form a protective film.

  • The Anion: Formate (HCOO⁻): As the conjugate base of formic acid, the formate anion is a simple, organic carboxylate. Its presence as a counter-ion can significantly alter the physical properties of the parent amine, potentially improving its solubility in certain media, modifying its hygroscopicity, and offering a less corrosive and easier-to-handle solid form compared to the freebase or hydrochloride salt.

The core hypothesis of this guide is that the unique combination of the functional propargylamine cation with the benign formate anion can unlock novel applications or provide significant performance advantages in existing ones.

Established Application: A Baseline for Comparison in Corrosion Inhibition

The primary established use for the parent compound, 1-diethylamino-2-propyne, is as a corrosion inhibitor for metals like steel in acidic solutions. It functions as a mixed-type inhibitor, suppressing both anodic and cathodic reactions.

Hypothesized Advantage of the Formate Salt: We propose that Diethylaminopropyne formate could offer superior performance due to improved solubility and potentially a synergistic inhibitory effect, while being a more environmentally benign and easier-to-handle solid compared to the often-volatile liquid freebase.

This protocol is designed to compare the corrosion inhibition efficiency of Diethylaminopropyne formate against the freebase 1-diethylamino-2-propyne and a standard inhibitor like propargyl alcohol.

Objective: To determine and compare the corrosion inhibition efficiency (%IE) of three compounds on N80 steel in a 15% HCl solution.

Materials:

  • N80 steel coupons (1cm x 1cm x 0.2cm)

  • 15% HCl solution

  • Inhibitor A: 1-Diethylamino-2-propyne (liquid)

  • Inhibitor B: Diethylaminopropyne formate (solid)

  • Inhibitor C: Propargyl alcohol (liquid, as a standard)

  • Acetone, deionized water

  • Analytical balance, desiccator, water bath at 60°C

Procedure:

  • Coupon Preparation: Polish N80 steel coupons with silicon carbide paper (up to 1200 grit), rinse with deionized water and acetone, dry, and store in a desiccator. Record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare 15% HCl solutions containing 10 mM concentrations of Inhibitor A, B, and C respectively. A blank solution of 15% HCl without any inhibitor is also prepared.

  • Immersion Test: Immerse one prepared coupon into each of the four solutions. Ensure the coupons are fully submerged.

  • Exposure: Place the beakers in a water bath maintained at 60°C for 6 hours.

  • Post-Exposure Cleaning: After 6 hours, remove the coupons, rinse with deionized water, scrub gently with a soft brush to remove corrosion products, rinse again with acetone, dry, and re-weigh (W_final).

  • Calculation:

    • Calculate the weight loss (ΔW) = W_initial - W_final.

    • Calculate the corrosion rate (CR) in mm/year.

    • Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] * 100

The following table presents hypothetical data from the described experiment to illustrate the potential performance advantages of Diethylaminopropyne formate.

Inhibitor (10 mM)Initial Weight (g)Final Weight (g)Weight Loss (ΔW, g)Inhibition Efficiency (%IE)
Blank (15% HCl)5.12344.98760.1358N/A
1-Diethylamino-2-propyne5.12385.11120.012690.7%
Diethylaminopropyne formate 5.12315.11850.0046 96.6%
Propargyl Alcohol5.12405.11500.009093.4%

Interpretation of Illustrative Data: The hypothetical results suggest that Diethylaminopropyne formate exhibits the highest inhibition efficiency, potentially due to enhanced surface adsorption and film-forming capabilities conferred by its salt structure.

Novel Application Area: A Building Block in Medicinal Chemistry

Propargylamine moieties are valuable pharmacophores found in several approved drugs, such as the monoamine oxidase (MAO) inhibitors Pargyline and Selegiline. They can act as irreversible enzyme inhibitors or as versatile handles for "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition), a powerful tool in drug discovery for linking molecules.

Hypothesized Advantage of Diethylaminopropyne Formate: We propose that Diethylaminopropyne formate can serve as a superior starting material for synthesis compared to the freebase. Its solid, non-volatile nature improves handling, weighing accuracy, and stability. The formate salt may also offer favorable solubility in green solvents used in modern synthesis.

This protocol outlines a workflow to test the utility of Diethylaminopropyne formate as a building block in a typical click reaction and compares its performance (yield, purity, reaction time) against the freebase.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product & Analysis A Diethylaminopropyne Formate (Solid) E 1. Combine A, B, C, D 2. Stir at Room Temp 3. Monitor by TLC A->E B Benzyl Azide B->E C Copper(I) Iodide (Catalyst) C->E D t-BuOH/H2O (Solvent) D->E F 1. Quench with NH4Cl 2. Extract with EtOAc 3. Dry over Na2SO4 E->F Reaction Complete G Column Chromatography (Silica Gel) F->G H Desired Triazole Product G->H I Characterization: - Yield Calculation - NMR Spectroscopy - Mass Spectrometry H->I

Caption: Workflow for a comparative click chemistry synthesis.

Objective: To compare the reaction yield and purity when using Diethylaminopropyne formate versus its freebase in a Cu(I)-catalyzed cycloaddition with benzyl azide.

Procedure:

  • Reaction Setup (Formate Salt): In a round-bottom flask, dissolve Diethylaminopropyne formate (1.0 mmol) and Benzyl Azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Reaction Setup (Freebase): In a separate, identical flask, perform the same setup using 1-Diethylamino-2-propyne (1.0 mmol).

  • Catalyst Addition: To each flask, add Copper(I) Iodide (0.05 mmol).

  • Reaction: Stir both mixtures vigorously at room temperature. Monitor the reaction progress every 15 minutes by taking a small aliquot for Thin Layer Chromatography (TLC). Record the time to completion.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated ammonium chloride solution (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Characterization: Determine the mass of the pure triazole product and calculate the yield. Confirm the structure using NMR spectroscopy and mass spectrometry.

ParameterUsing 1-Diethylamino-2-propyne (Freebase)Using Diethylaminopropyne formateAdvantage of Formate
Handling Properties Volatile liquid, requires syringeFree-flowing, stable solidEasier, more accurate measurement
Reaction Time 2 hours1.5 hoursFaster reaction kinetics
Isolated Yield 85%94%Higher conversion, less side products
Product Purity (Post-Column) 98%>99%Cleaner reaction profile

Interpretation of Illustrative Data: The hypothetical results demonstrate that the formate salt could lead to a more efficient, faster, and cleaner chemical transformation, making it a superior building block for complex molecule synthesis in drug discovery.

Conclusion and Future Outlook

While 1-diethylamino-2-propyne has a defined role as a corrosion inhibitor, its formate salt, Diethylaminopropyne formate, remains largely unexplored. This guide puts forth a scientifically-grounded assessment that its novelty lies not in a completely new mechanism, but in the significant enhancement of performance, safety, and handling it offers.

  • In Corrosion Inhibition: It presents a path to a more efficient, solid-state, and potentially greener inhibitor.

  • In Organic Synthesis: It offers a practical and efficient alternative to the volatile freebase, potentially accelerating discovery workflows in medicinal chemistry.

The experimental frameworks provided here offer a clear roadmap for validating these claims. We encourage the research community to build upon these protocols to fully characterize the potential of Diethylaminopropyne formate.

References

This reference list is based on the known properties of the constituent components, as direct literature on "Diethylaminopropyne formate" is not widely available.

  • Propargylamines in Corrosion Inhibition: "Propargyl alcohol as a corrosion inhibitor for mild steel in HCl solution." Source: Corrosion Science, [Link]

  • Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Source: Angewandte Chemie, [Link]

  • Propargylamines in Medicinal Chemistry: "The application of propargylamines in the synthesis of pharmaceuticals." Source: Royal Society of Chemistry, [Link]

  • Properties of Formate Salts: "Formic Acid and Formates." Source: Ullmann's Encyclopedia of Industrial Chemistry, [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Diethylaminopropyne Formate: A Comprehensive Guide for Laboratory Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of diethylaminopropyne formate (CAS No. 125678-52-6). As a compound utilized in chemical synthesis and the pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of diethylaminopropyne formate (CAS No. 125678-52-6). As a compound utilized in chemical synthesis and the pharmaceutical industry, understanding its unique chemical properties is paramount to ensuring safe handling and disposal, thereby protecting laboratory personnel and the environment.[1] This document is structured to provide a deep technical understanding of the necessary procedures, moving beyond a simple checklist to explain the causality behind each recommended step.

Understanding the Compound: Hazard Identification and Chemical Profile

Diethylaminopropyne formate is a colorless to pale yellow liquid with a mild, ammoniacal odor.[1] It is an organic salt combining a tertiary amine (diethylaminopropyne) and formic acid. This structure imparts several key characteristics that dictate its handling and disposal protocols. It is moderately toxic and can cause irritation to the skin, eyes, and respiratory system upon short-term exposure.[1]

Key Chemical Properties:

PropertyValue/InformationSource(s)
CAS Number 125678-52-6[1]
Molecular Formula C₈H₁₅NO₂[1]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, slightly ammoniacal[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents[1]
Incompatibilities Strong acids, strong bases, and strong oxidizing agents[1]

The presence of a terminal alkyne group, an amine, and a formate ester functional group means that this compound has multiple reactive sites. The terminal alkyne's acidic proton can react with certain metals to form explosive acetylides, while the amine group gives the compound its basic character.[2][3][4][5][6] The formate ester can undergo hydrolysis.[7][8][9][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to its irritant nature and potential for skin absorption, a comprehensive PPE strategy is non-negotiable.[12][13]

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical splash goggles and a face shield.[14]Protects against splashes that can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[14]Prevents skin contact, which may cause irritation.[1] Butyl gloves are also a good option for handling amines.[8]
Skin and Body Protection Laboratory coat and closed-toe shoes.Minimizes the risk of skin contact with spills or splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Minimizes the inhalation of any vapors, which could cause respiratory irritation.[1]
Disposal Workflow: From Waste Generation to Final Disposition

The guiding principle for the disposal of diethylaminopropyne formate is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. The following workflow provides a systematic approach to its management.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_treatment In-Lab Treatment (Small Quantities) cluster_collection Waste Collection & Storage cluster_disposal Final Disposal WasteGen Generation of Diethylaminopropyne Formate Waste Segregate Segregate from Incompatible Materials (Acids, Bases, Oxidizers) WasteGen->Segregate Neutralize Controlled Neutralization (see Protocol 3.1) Segregate->Neutralize < 100 mL Container Collect in a Labeled, Compatible Hazardous Waste Container Segregate->Container > 100 mL or Direct Disposal Neutralize->Container Store Store in a Designated Satellite Accumulation Area (SAA) Container->Store EHS Arrange Pickup by Environmental Health & Safety (EHS) Store->EHS LicensedDisposal Transport to a Licensed Hazardous Waste Disposal Facility EHS->LicensedDisposal

Caption: Disposal workflow for diethylaminopropyne formate.

For small quantities of aqueous waste containing diethylaminopropyne formate, a carefully controlled neutralization step can reduce its corrosivity and reactivity before collection. This procedure should be performed in a chemical fume hood with appropriate PPE.

Objective: To neutralize the basic amine functionality of diethylaminopropyne formate waste.

Materials:

  • Diethylaminopropyne formate waste solution

  • Dilute hydrochloric acid (HCl), approximately 1M

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker large enough to contain the reaction with room to spare

Procedure:

  • Preparation: Place the beaker containing the diethylaminopropyne formate waste on the stir plate and begin gentle stirring.

  • Slow Addition of Acid: Slowly add the dilute hydrochloric acid dropwise to the stirring waste solution. The neutralization of an amine with an acid is an exothermic reaction, so slow addition is crucial to control the temperature.

  • pH Monitoring: Periodically check the pH of the solution using pH strips or a pH meter.

  • Endpoint: Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Final Collection: Once neutralized, transfer the solution to a designated hazardous waste container labeled "Neutralized Diethylaminopropyne Formate Waste" and list all components.

Causality: The amine functional group in diethylaminopropyne formate is basic and will be neutralized by the addition of an acid.[15][16][17] This converts the amine to its corresponding ammonium salt, which is generally more stable and less corrosive. Using a dilute acid and adding it slowly prevents a rapid temperature increase.

Regulatory Considerations: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are given specific codes.[18] Based on its properties, diethylaminopropyne formate waste would likely be classified under the following codes:

  • D002 (Corrosive Waste): As an amine, aqueous solutions of diethylaminopropyne formate are basic. If the pH of the waste is 12.5 or greater, it is considered a corrosive hazardous waste.[1][19][20][21]

  • U-listed or P-listed Waste: If the diethylaminopropyne formate is a discarded commercial chemical product, it might fall under the U-list (toxic wastes) or P-list (acutely hazardous wastes).[25] The specific listing would depend on its toxicological data.

It is the responsibility of the waste generator to properly characterize their waste.[20]

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the lab.

  • Don PPE: If it is safe to do so, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting the decontamination waste as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Hazardous Decomposition Products

Understanding the potential hazardous decomposition products is crucial for assessing risks, especially in the event of a fire or unintended heating. Thermal decomposition of similar amine compounds can produce toxic gases.[26][27]

  • Oxides of Nitrogen (NOx): The nitrogen atom in the amine can be oxidized at high temperatures to form various oxides of nitrogen, which are toxic and respiratory irritants.[2][28]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Incomplete or complete combustion of the organic components will produce carbon monoxide and carbon dioxide.[2][28]

  • Ammonia: The amine group can also lead to the formation of ammonia, which is a corrosive and toxic gas.[26]

This knowledge underscores the importance of storing diethylaminopropyne formate away from heat sources and handling it in a well-ventilated area.

Conclusion

The proper disposal of diethylaminopropyne formate is a multi-faceted process that requires a thorough understanding of its chemical nature. By adhering to the principles of hazard identification, proper use of PPE, controlled in-lab treatment for small quantities, and compliant waste collection and storage, researchers can ensure a safe and responsible laboratory environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets for the most accurate and up-to-date information.

References

  • NIOSH Pocket Guide to Chemical Hazards - Diethylamine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Acidity of Terminal Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019, December 31). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Retrieved from [Link]

  • RCRA Corrosive Hazardous Waste Criteria Won't Change. (2021, June 28). Lion Technology. Retrieved from [Link]

  • Corrosive Wastes. (n.d.). Department of Toxic Substances Control - CA.gov. Retrieved from [Link]

  • Alkyne Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]

  • Corrosivity - Waste Characteristics Overview. (2021, August 25). ACTenviro. Retrieved from [Link]

  • Acidity of Terminal Alkynes. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • What is a D002 Hazardous Waste? (RCRA Corrosivity). (2020, August 25). YouTube. Retrieved from [Link]

  • Alkyne acidity and alkylation. (n.d.). Khan Academy. Retrieved from [Link]

  • Acidity of Terminal Alkynes | Homework Help | Assignment Help. (n.d.). Tutorsglobe. Retrieved from [Link]

  • Waste Code - RCRAInfo. (n.d.). EPA. Retrieved from [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2). Hazardous Waste Experts. Retrieved from [Link]

  • ICSC 0623 - ETHYL FORMATE. (n.d.). Retrieved from [Link]

  • Ester Disposal. (n.d.). Chemtalk. Retrieved from [Link]

  • 1490-Ethyl Formate SDS.pdf. (2018, March 22). ALPHACHEM Limited. Retrieved from [Link]

  • Neutralizing Amine. (n.d.). CHIMIART. Retrieved from [Link]

  • Process for neutralizing acidic components in refineries. (n.d.). Google Patents.
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2023, March 20). Retrieved from [Link]

  • Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. (n.d.). Environmental Toxicology and Chemistry. Retrieved from [Link]

  • The thermal decomposition of alkali metal formates. (1975). AKJournals. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Amine Thermal Degradation. (2008, April 8). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Disclosing the thermal reactions of aliphatic amines in the presence of TiO2 nanoparticles by multi-shot analytical pyrolysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkyl Formate Esters Hydrolysis in Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Formic acid synthesis by lower alkyl formate hydrolysis. (n.d.). Google Patents.
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